Product packaging for 5-Hydroxybenzofuran-3(2H)-one(Cat. No.:CAS No. 19278-82-1)

5-Hydroxybenzofuran-3(2H)-one

Cat. No.: B101364
CAS No.: 19278-82-1
M. Wt: 150.13 g/mol
InChI Key: WCHUTMOUMWZQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Hydroxybenzofuran-3(2H)-one (CAS 19278-82-1) is a high-value benzofuranone derivative that serves as a fundamental building block in medicinal chemistry and drug discovery research. This compound is a crucial precursor for the synthesis of aurones, a class of flavonoids known for their wide spectrum of potent pharmacological activities . Researchers utilize this chemical scaffold to design and develop novel bioactive molecules targeting various disease pathways. The primary research value of this compound lies in its role in creating aurone derivatives, which have emerged as a promising new class of alkaline phosphatase (AP) inhibitors. These inhibitors are significant due to the association of elevated AP levels with conditions including cancer metastasis, osteoporosis, and liver disorders . Structure-activity relationship (SAR) studies demonstrate that aurones synthesized from this core structure can exhibit exceptional inhibitory activity, with certain derivatives reporting IC50 values superior to standard inhibitors, making them lead candidates for further therapeutic development . Beyond enzyme inhibition, this synthon is instrumental in anticancer research. Structural analogs and derivatives built upon the 2-benzylidenebenzofuran-3(2H)-one skeleton have demonstrated promising in vitro cytotoxic effects against a panel of human cancer cell lines, including HELA cervical cancer cells, HT-29 colon cancer cells, and A549 lung cancer cells . The compound's structure allows for versatile chemical modifications, enabling researchers to fine-tune properties like lipophilicity and topological polar surface area to optimize binding affinity and cellular activity . Furthermore, designed analogs generally comply with Lipinski's rule of five, indicating favorable drug-like properties and making this compound an ideal starting point for generating candidates with promising ADMET profiles for hit-to-lead optimization .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O3 B101364 5-Hydroxybenzofuran-3(2H)-one CAS No. 19278-82-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHUTMOUMWZQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433362
Record name 5-Hydroxy-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19278-82-1
Record name 5-Hydroxy-3(2H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19278-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-2,3-dihydro-1-benzofuran-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Hydroxybenzofuran-3(2H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological activities of 5-Hydroxybenzofuran-3(2H)-one. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Core Chemical Properties

This compound, a member of the benzofuranone class of heterocyclic compounds, possesses a molecular structure amenable to further functionalization. Its core properties are summarized below.

PropertyDataReference(s)
CAS Number 19278-82-1[1]
IUPAC Name 5-hydroxy-2,3-dihydro-1-benzofuran-3-one[1]
Synonyms 5-hydroxy-3(2H)-benzofuranone[1]
Molecular Formula C₈H₆O₃[1]
Molecular Weight 150.13 g/mol [1]
Appearance Powder[1]
Melting Point 242 °C
Boiling Point 369.3 ± 42.0 °C (Predicted)
Density 1.436 ± 0.06 g/cm³ (Predicted)
Purity >97% (by NMR)[1]
Storage Temperature 20°C[1]
Hazard Codes H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Experimental Protocols

Synthesis of 5-Hydroxybenzofurans via Oxidative Coupling and Cyclization

A general and practical method for the synthesis of 5-hydroxybenzofurans involves the Phenyliodine(III) diacetate (PIDA)-mediated tandem oxidative coupling and cyclization of β-dicarbonyl compounds and hydroquinones.[2][3] This approach functionalizes the C(sp²)-H bond of hydroquinones directly.

Materials:

  • Hydroquinone

  • β-dicarbonyl compound

  • Phenyliodine(III) diacetate (PIDA)

  • Zinc Iodide (ZnI₂)

  • Chlorobenzene (solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of hydroquinone (0.25 mmol) and the β-dicarbonyl compound (0.3 mmol) in chlorobenzene (5 mL), add PIDA (0.55 mmol) and ZnI₂ (0.1 mmol).

  • Stir the reaction mixture at 95°C for approximately 6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 5-hydroxybenzofuran derivative.[2][3]

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions Hydroquinone Hydroquinone Reaction Oxidative Coupling & Cyclization Hydroquinone->Reaction Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Reaction PIDA PIDA (Oxidant) PIDA->Reaction ZnI2 ZnI₂ (Catalyst) ZnI2->Reaction Solvent Chlorobenzene, 95°C Solvent->Reaction Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) Reaction->Workup 1. Cool 2. Extract Purification Silica Gel Chromatography Workup->Purification Dry & Concentrate Product 5-Hydroxybenzofuran Derivative Purification->Product

General workflow for the synthesis of 5-hydroxybenzofurans.
Spectral Analysis

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons on the benzene ring, a singlet for the phenolic hydroxyl group, and signals corresponding to the protons on the furanone ring. For related 5-hydroxybenzofuran derivatives, the phenolic proton (OH) typically appears as a singlet around δ 9.3-9.5 ppm. Aromatic protons show characteristic splitting patterns in the δ 6.7-7.5 ppm region.[3]

    • ¹³C NMR: The spectrum would show signals for the carbonyl carbon (C=O) typically above δ 190 ppm, aromatic carbons in the range of δ 105-165 ppm, and aliphatic carbons of the furanone ring.[3]

    • Protocol: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H) group (broad band around 3200-3500 cm⁻¹), the carbonyl (C=O) group of the lactone (around 1670–1700 cm⁻¹), and C=C stretching of the aromatic ring (around 1600 cm⁻¹).[4]

    • Protocol: Prepare a KBr pellet of the solid sample or analyze as a thin film. Record the spectrum using an FTIR spectrometer.

  • Mass Spectrometry (MS):

    • Mass spectrometry will determine the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (150.13 for the parent compound). Fragmentation patterns can provide further structural information.[5] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[3]

    • Protocol: Introduce the sample into a mass spectrometer using techniques like electron ionization (EI) or electrospray ionization (ESI).

Biological Activity and Potential Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[6] While specific studies on this compound are limited, the activities of structurally similar compounds provide insights into its potential therapeutic applications.

Anticancer Activity

Many benzofuran derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[7] A notable mechanism of action for some benzofuranones is the inhibition of key cell cycle regulators. For instance, the related compound (2Z)-2-(3,4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one (Compound S6) was identified as a selective inhibitor of Aurora B kinase.[8]

Aurora B is a crucial serine/threonine kinase that ensures proper chromosome segregation during mitosis. Its inhibition leads to defects in cell division, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis.[8] This suggests a plausible anticancer mechanism for this compound could involve targeting similar mitotic kinases.

AuroraB_Pathway cluster_compound Therapeutic Agent cluster_cell Cancer Cell Compound This compound (or derivative) AuroraB Aurora B Kinase Compound->AuroraB Inhibition HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylation (Ser10) G2M_Checkpoint G2/M Checkpoint HistoneH3->G2M_Checkpoint Promotes Mitosis Apoptosis Apoptosis G2M_Checkpoint->Apoptosis Failure leads to

Potential signaling pathway involving Aurora B kinase inhibition.
Antioxidant Activity

The phenolic hydroxyl group in this compound suggests it may possess antioxidant properties by acting as a radical scavenger. The antioxidant capacity of benzofuran-2-one derivatives has been evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and cyclic voltammetry.[9][10] These compounds can donate a hydrogen atom to free radicals, thereby neutralizing them and mitigating oxidative stress. Oxidative stress is implicated in numerous neurodegenerative diseases, and benzofuran-2-ones have shown protective effects in cellular models of neurodegeneration by reducing intracellular reactive oxygen species (ROS).[11]

DPPH Radical Scavenging Assay Protocol:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare a series of dilutions of the test compound.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the test compound to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.[9][12]

References

The Synthesis and Biological Significance of 5-Hydroxybenzofuran-3(2H)-one and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 5-Hydroxybenzofuran-3(2H)-one and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document details synthetic methodologies, presents quantitative data in a structured format, and visualizes key chemical and biological pathways.

Introduction

The benzofuran-3(2H)-one scaffold is a privileged structure in numerous biologically active compounds. The introduction of a hydroxyl group at the 5-position enhances the potential for hydrogen bonding interactions with biological targets, making this compound and its derivatives attractive candidates for drug discovery programs. These compounds have demonstrated a range of activities, including anticancer and antioxidant properties, primarily through the inhibition of key cellular signaling pathways. This guide will explore the primary synthetic routes to this core structure and its analogues, providing detailed experimental protocols and insights into their mechanism of action.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. Key methods include the intramolecular cyclization of substituted phenylacetic acids and the oxidative coupling of hydroquinones with β-dicarbonyl compounds.

Synthesis of the Core Scaffold: this compound

A plausible and efficient method for the synthesis of the parent this compound involves the intramolecular Friedel-Crafts acylation of 2,5-dihydroxyphenylacetic acid. This acid-catalyzed cyclization proceeds to form the five-membered lactone ring.

Synthesis of this compound cluster_0 Starting Material cluster_1 Reaction cluster_2 Product 2,5-Dihydroxyphenylacetic acid 2,5-Dihydroxyphenylacetic acid This compound This compound 2,5-Dihydroxyphenylacetic acid->this compound Intramolecular Friedel-Crafts Acylation Acid Catalyst (e.g., PPA, H2SO4) Acid Catalyst (e.g., PPA, H2SO4) Acid Catalyst (e.g., PPA, H2SO4)->this compound

Caption: Intramolecular Friedel-Crafts acylation for the synthesis of the core scaffold.

Synthesis of 5-Hydroxybenzofuran Derivatives

A versatile and widely employed method for the synthesis of substituted 5-hydroxybenzofurans is the PIDA (phenyliodine(III) diacetate)-mediated oxidative coupling of hydroquinones with β-dicarbonyl compounds. This one-pot reaction allows for the direct functionalization of the hydroquinone C(sp²)–H bond and subsequent cyclization to form a variety of derivatives.[1][2]

PIDA-Mediated Synthesis of 5-Hydroxybenzofuran Derivatives cluster_0 Reactants cluster_1 Reagents cluster_2 Product Hydroquinone Hydroquinone 5-Hydroxybenzofuran Derivative 5-Hydroxybenzofuran Derivative Hydroquinone->5-Hydroxybenzofuran Derivative β-Dicarbonyl Compound β-Dicarbonyl Compound β-Dicarbonyl Compound->5-Hydroxybenzofuran Derivative PIDA PIDA (Oxidant) PIDA->5-Hydroxybenzofuran Derivative Lewis Acid Lewis Acid (Catalyst, e.g., ZnI2) Lewis Acid->5-Hydroxybenzofuran Derivative

Caption: Oxidative coupling and cyclization for the synthesis of derivatives.

Quantitative Data on the Synthesis of 5-Hydroxybenzofuran Derivatives

The following tables summarize the reaction conditions and yields for the synthesis of various 5-hydroxybenzofuran derivatives via the PIDA-mediated oxidative coupling method.[2]

Table 1: Synthesis of Ethyl 5-hydroxy-2-substituted-benzofuran-3-carboxylates

EntryR GroupProductYield (%)Melting Point (°C)
1MethylEthyl 5-hydroxy-2-methylbenzofuran-3-carboxylate88136-137
2PhenylEthyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate82154-155

Table 2: Synthesis of Other 5-Hydroxybenzofuran Derivatives

Entryβ-Dicarbonyl CompoundProductYield (%)Melting Point (°C)
1Pentane-2,4-dione1-(5-Hydroxy-2-methylbenzofuran-3-yl)ethanone44238
2N-Phenylacetoacetamide5-Hydroxy-2-methyl-N-phenylbenzofuran-3-carboxamide38210-211
31-Phenylbutane-1,3-dione(5-Hydroxy-2-methylbenzofuran-3-yl)(phenyl)methanone23196-197

Experimental Protocols

Proposed Synthesis of this compound

This protocol describes a plausible method for the synthesis of the core molecule via intramolecular Friedel-Crafts acylation.

  • Preparation of the reaction mixture: To a flask equipped with a stirrer and a reflux condenser, add 2,5-dihydroxyphenylacetic acid (1 equivalent).

  • Addition of catalyst: Carefully add polyphosphoric acid (PPA) or concentrated sulfuric acid (a sufficient amount to ensure stirring) to the flask.

  • Reaction: Heat the mixture with stirring to a temperature of 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature and pour it onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

General Procedure for the Synthesis of 5-Hydroxybenzofuran Derivatives via PIDA-Mediated Oxidative Coupling[2]
  • Reactant preparation: To a solution of the hydroquinone (0.50 mmol) and the β-dicarbonyl compound (1.00 mmol) in chlorobenzene (5 mL), add the Lewis acid catalyst (e.g., ZnI₂, 0.25 mmol).

  • Oxidant addition: Add PIDA (0.55 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at 95 °C for 6 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to yield the desired 5-hydroxybenzofuran derivative.

Biological Activity and Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of key signaling pathways implicated in cancer cell proliferation and survival, notably the mTOR and RAS/RAF/MEK/ERK pathways.

Inhibition of the mTOR Signaling Pathway

Benzofuran derivatives have been shown to inhibit the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[1][3] These compounds can directly inhibit the kinase activity of mTORC1, leading to the dephosphorylation of its downstream targets, S6 ribosomal protein (S6K) and 4E-binding protein 1 (4E-BP1). This inhibition results in the suppression of protein synthesis and cell cycle arrest.

Inhibition of the mTOR Signaling Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth and Proliferation Cell Growth and Proliferation Protein Synthesis->Cell Growth and Proliferation This compound Derivative This compound Derivative This compound Derivative->mTORC1 Inhibition

Caption: Inhibition of mTORC1 by this compound derivatives.

Inhibition of the RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a common feature of many cancers. Benzofuran derivatives have been shown to interfere with this pathway, leading to the inhibition of cancer cell growth. While the exact molecular target can vary depending on the specific derivative, they often function as kinase inhibitors within this cascade.

Inhibition of the RAS/RAF/MEK/ERK Pathway Growth Factor Signal Growth Factor Signal RAS RAS Growth Factor Signal->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation and Survival Cell Proliferation and Survival Gene Expression->Cell Proliferation and Survival Benzofuran-3(2H)-one Derivative Benzofuran-3(2H)-one Derivative Benzofuran-3(2H)-one Derivative->RAF Inhibition

Caption: Putative inhibition of the RAS/RAF/MEK/ERK pathway by a benzofuran-3(2H)-one derivative.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse libraries of these molecules for further biological evaluation. The demonstrated activity of these compounds as inhibitors of key oncogenic signaling pathways underscores their potential as anticancer agents. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives is warranted to fully exploit their therapeutic potential.

References

Spectroscopic Analysis of 5-Hydroxybenzofuran-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Hydroxybenzofuran-3(2H)-one. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds, alongside detailed, standardized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5 - 10.5Singlet (broad)1HAr-OH
~7.0 - 7.2Doublet1HH-7
~6.8 - 7.0Doublet of doublets1HH-6
~6.7 - 6.9Doublet1HH-4
~4.6 - 4.8Singlet2HH-2
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~195 - 200C=O (C-3)
~155 - 160C-5
~150 - 155C-7a
~130 - 135C-3a
~120 - 125C-7
~115 - 120C-6
~110 - 115C-4
~70 - 75O-CH₂ (C-2)
Table 3: Predicted Significant IR Absorptions
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (phenolic)
~1700StrongC=O stretch (ketone)
1620 - 1580MediumC=C stretch (aromatic)
~1280StrongC-O stretch (aryl ether)
Table 4: Predicted Mass Spectrometry (EI) Fragmentation
m/zRelative Intensity (%)Assignment
150High[M]⁺ (Molecular Ion)
122Medium[M - CO]⁺
94Medium[M - CO - CO]⁺
65Low[C₅H₅]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid interference from solvent protons in the ¹H NMR spectrum.[1]

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A wider spectral width (0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Solid): Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.[2] The mixture is then compressed into a thin, transparent pellet using a hydraulic press.[2] Alternatively, for a quicker analysis, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly onto the ATR crystal and applying pressure.[2]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or a blank KBr pellet) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.

  • Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by coupling the spectrometer to a gas chromatograph (GC-MS).

  • Ionization (Electron Ionization - EI): Bombard the sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and also induces fragmentation.[3][4]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Introduce into Vacuum Chamber Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS Process_NMR Fourier Transform, Phasing, Referencing NMR->Process_NMR Process_IR Background Subtraction, Peak Identification IR->Process_IR Process_MS Spectrum Generation, Peak Assignment MS->Process_MS Interpret_NMR Structure Elucidation Process_NMR->Interpret_NMR Interpret_IR Functional Group Identification Process_IR->Interpret_IR Interpret_MS Molecular Weight & Fragmentation Analysis Process_MS->Interpret_MS

Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation Pattern

Fragmentation_Pattern Predicted EI-MS Fragmentation of this compound M [M]⁺ m/z = 150 Frag1 [M - CO]⁺ m/z = 122 M->Frag1 - CO Frag2 [M - CO - CO]⁺ m/z = 94 Frag1->Frag2 - CO Frag3 [C₅H₅]⁺ m/z = 65 Frag2->Frag3 - CHO

Caption: Predicted EI-MS fragmentation pattern.

References

The Multifaceted Biological Activities of Benzofuranone Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the diverse biological activities of benzofuranone compounds, a class of heterocyclic molecules that have garnered significant attention in the fields of medicinal chemistry and drug development. Citing a growing body of research, this document details their potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents. The guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a consolidated resource of quantitative data, experimental methodologies, and mechanistic insights into this promising class of compounds.

Benzofuranones, characterized by a fused benzene and furanone ring system, are prevalent in various natural products and have been the focus of extensive synthetic efforts to generate novel derivatives with enhanced therapeutic properties.[1] Their diverse biological activities stem from their ability to interact with a range of cellular targets and signaling pathways.[2]

Anticancer Activity

Benzofuranone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[3][4] The primary mechanism of action often involves the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival.[5]

Table 1: Anticancer Activity of Selected Benzofuranone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-methylbenzofuran derivative 16bA549 (Lung Carcinoma)1.48[3]
Bromo derivative 14cHCT116 (Colon Carcinoma)3.27[5]
Compound 32a (with methyl-thiazole)PC3 (Prostate Cancer)4.0[5]
Compound 28gMDA-MB-231 (Breast Cancer)3.01[5]
Halogenated derivative (Compound 1)HL60 (Leukemia)0.1[6]
Benzofuran-chalcone derivative 18MCF-7 (Breast Cancer)2-10[6]
Benzofuran-based chalcone 4gHCC1806 (Breast Cancer)5.93[4]
Benzofuran-based chalcone 4nHeLa (Cervical Cancer)3.18[4]

Anti-inflammatory Activity

Several benzofuranone compounds have exhibited potent anti-inflammatory properties.[7][8][9] Their mechanism of action is often linked to the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO).[2][10]

Table 2: Anti-inflammatory Activity of Selected Benzofuranone Derivatives

Compound/DerivativeAssayIC50 (µM)Reference
Aza-benzofuran compound 1NO Inhibition (LPS-stimulated RAW 264.7 cells)17.3[8][11]
Aza-benzofuran compound 4NO Inhibition (LPS-stimulated RAW 264.7 cells)16.5[8][11]
2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran (1)Neutrophil Respiratory Burst Inhibition4.15[9]
2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran (2)Neutrophil Respiratory Burst Inhibition5.96[9]
Heterocyclic/benzofuran hybrid 5dNO Inhibition (LPS-stimulated RAW 264.7 cells)52.23[2]

Antimicrobial Activity

The antimicrobial potential of benzofuranone derivatives against a range of pathogenic bacteria and fungi has been well-documented.[12][13] These compounds can disrupt microbial growth through various mechanisms, including the inhibition of essential enzymes and the disruption of cell membrane integrity.

Table 3: Antimicrobial Activity of Selected Benzofuranone Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Aza-benzofuran compound 1Salmonella typhimurium12.5[8][11]
Aza-benzofuran compound 1Staphylococcus aureus12.5[8][11]
Oxa-benzofuran compound 6Penicillium italicum12.5[8][11]
Hydrophobic benzofuran analogEscherichia coli0.39-3.12[13]
Benzofuran ketoxime 38Staphylococcus aureus0.039[12]
3-benzofurancarboxylic acid derivative IIIGram-positive bacteria50-200[14]
3-benzofurancarboxylic acid derivative VICandida albicans100[14]

Antioxidant Activity

Benzofuranone compounds have demonstrated significant antioxidant properties, primarily through their ability to scavenge free radicals.[15][16] This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Table 4: Antioxidant Activity of Selected Benzofuranone Derivatives

Compound/DerivativeAssayrIC50 (mols antioxidant/mols DPPH•)Reference
Benzofuran-2-one 9DPPH Radical Scavenging0.18[15]
Benzofuran-2-one 15DPPH Radical Scavenging0.31[15]
Benzofuran-2-one 18DPPH Radical Scavenging0.25[15]
Benzofuran-2-one 20DPPH Radical Scavenging0.22[15]

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of the biological activities of benzofuranone compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[17][18]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuranone compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Benzofuranone Compounds A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Add Solubilizing Agent D->E F Measure Absorbance (570 nm) E->F G Calculate Cell Viability (%) F->G

MTT Assay Experimental Workflow.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is widely used to evaluate the acute anti-inflammatory activity of compounds.[19][20][21]

  • Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for a sufficient period.

  • Compound Administration: Administer the test benzofuranone compound or a control vehicle to the animals, typically orally or intraperitoneally.

  • Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the animal's hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Paw_Edema_Workflow A Administer Benzofuranone Compound B Inject Carrageenan into Paw A->B C Measure Paw Volume at Time Intervals B->C D Calculate Percentage Inhibition of Edema C->D

Carrageenan-Induced Paw Edema Workflow.
DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid method to screen the antioxidant activity of compounds.[3][22]

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Mix various concentrations of the benzofuranone compound with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates the radical scavenging activity of the compound.

  • Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity.

DPPH_Assay_Workflow A Prepare DPPH Solution B Mix with Benzofuranone Compound A->B C Incubate in the Dark B->C D Measure Absorbance (517 nm) C->D E Calculate Radical Scavenging Activity (%) D->E

DPPH Radical Scavenging Assay Workflow.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[1][23]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the benzofuranone compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature and time) for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Determination_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Benzofuranone Compound B->C D Incubate C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Broth Microdilution for MIC Determination.

Signaling Pathways Modulated by Benzofuranone Compounds

The anti-inflammatory effects of certain benzofuranone derivatives are attributed to their ability to interfere with key signaling cascades that regulate the expression of inflammatory mediators.

NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are central to the inflammatory response.[24] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), these pathways are activated, leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] Some benzofuranone hybrids have been shown to inhibit the phosphorylation of key proteins in these pathways, including IKKα/β, IκBα, p65, ERK, JNK, and p38, thereby downregulating the inflammatory response.[10][25]

NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway ERK ERK MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK p38 p38 MAPK_pathway->p38 IKK IKKα/β NFkB_pathway->IKK IkB IκBα IKK->IkB P IkB_NFkB IκBα-p65/p50 IkB->IkB_NFkB NFkB p65/p50 Gene Inflammatory Gene Transcription (iNOS, COX-2, Cytokines) NFkB->Gene Benzofuranone Benzofuranone Compound Benzofuranone->IKK Inhibition Benzofuranone->ERK Inhibition Benzofuranone->JNK Inhibition Benzofuranone->p38 Inhibition IkB_NFkB->NFkB Release

Inhibition of NF-κB and MAPK Pathways by Benzofuranones.

Conclusion

Benzofuranone compounds represent a versatile scaffold with a wide spectrum of biological activities. The data and protocols presented in this technical guide underscore their potential for the development of new therapeutic agents. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic profiles of these compounds is warranted to fully realize their clinical potential. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Natural sources of hydroxybenzofuranones

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Sources of Hydroxybenzofuranones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxybenzofuranones are a class of heterocyclic organic compounds that feature a benzofuranone core structure with one or more hydroxyl groups. These compounds are of significant interest to the scientific and pharmaceutical communities due to their diverse and potent biological activities. As naturally occurring secondary metabolites, they are found in a variety of organisms, particularly in lichens and higher plants. This technical guide provides a comprehensive overview of the natural sources of hydroxybenzofuranones, quantitative data on their occurrence, detailed experimental protocols for their extraction and characterization, and a visualization of the general experimental workflow.

Natural Sources of Hydroxybenzofuranones

Hydroxybenzofuranones are part of the broader family of benzofuranoids, which are widely distributed in nature. The most well-documented natural sources of these compounds are lichens, particularly those of the genus Usnea. Higher plants across various families such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae are also known to produce benzofuran derivatives, although specific reports on hydroxybenzofuranones are less common.

Lichens:

The genus Usnea, commonly known as "beard lichen," is a rich source of dibenzofuran derivatives, including the well-studied usnic acid, which possesses a dihydroxybenzofuranone-like structure within its larger dibenzofuran framework. Species of Usnea that are known to contain significant amounts of usnic acid and related compounds include Usnea florida, Usnea barbata, Usnea longissima, Usnea rigida, Usnea hirta, and Usnea subflorida. These lichens are found in various regions worldwide, from temperate to boreal climates.

Higher Plants:

While the literature is more extensive on benzofurans in general, some plant families are known to produce compounds with a benzofuranone core. Further investigation into these families may yield novel hydroxybenzofuranone structures.

Quantitative Data

The concentration of hydroxybenzofuranone derivatives, particularly usnic acid, can vary significantly depending on the lichen species, geographical location, and environmental conditions. The data presented below is for usnic acid, a prominent dibenzofuran derivative, in various Usnea species.

Lichen SpeciesCompoundConcentration (% of dry weight)Reference
Usnea spp.Usnic Acid0.22 - 6.49%
Usnea spp.(+/-)-Usnic Acidup to 3%
Usnea barbata(+/-)-Usnic Acid2.4%
Flavocetraria nivalisUsnic Acid1.77 - 4.50%
Cladonia arbusculaUsnic Acid1.77 - 4.50%
Alectoria ochroleucaUsnic Acid1.77 - 4.50%

Experimental Protocols

The extraction, isolation, and characterization of hydroxybenzofuranones from natural sources typically involve a multi-step process. The following is a generalized protocol synthesized from standard methods for the analysis of lichen secondary metabolites.

1. Sample Preparation:

  • Collection and Cleaning: Collect lichen thalli from their substrate. Manually remove any debris, bark, or other contaminants. For crustose lichens, carefully scrape them from the substrate.

  • Drying and Grinding: Air-dry or lyophilize the cleaned lichen material. Grind the dried thalli into a fine powder using a mortar and pestle or a ball mill to increase the surface area for extraction.

2. Extraction:

  • Solvent Selection: Acetone is a commonly used solvent for the extraction of a broad range of lichen metabolites, including usnic acid and other phenolic compounds. Methanol can also be used.

  • Procedure:

    • Weigh a known amount of the powdered lichen material (e.g., 50-100 mg).

    • Place the powder in a suitable vessel, such as an Eppendorf tube or a flask.

    • Add the extraction solvent (e.g., 1.5 mL of acetone) and vortex or stir for a predetermined time (e.g., 60 minutes) at room temperature. For exhaustive extraction, this process can be repeated multiple times.

    • Centrifuge the mixture to pellet the solid material and collect the supernatant.

    • Pool the supernatants from all extractions.

    • Evaporate the solvent under reduced pressure or a stream of nitrogen to obtain the crude extract.

3. Purification and Isolation (Chromatographic Methods):

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of hydroxybenzofuranones.

  • Instrumentation: An HPLC system equipped with a pump, injector, column oven, and a photodiode array (PDA) or UV detector is required. For structural elucidation, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.

  • Column: A reversed-phase C18 column (e.g., ODS Hypersil, 250 x 4 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is often employed to separate compounds with a range of polarities. A common mobile phase consists of:

    • Solvent A: Water with a small amount of acid (e.g., 1% phosphoric acid or 0.1% formic acid) to improve peak shape.

    • Solvent B: Methanol or acetonitrile.

  • Example Gradient Program:

    • Start with a certain percentage of Solvent B (e.g., 35%).

    • Linearly increase the percentage of Solvent B to 100% over a set time (e.g., 20 minutes).

    • Hold at 100% B for a short period (e.g., 5 minutes).

    • Return to the initial conditions and allow the column to re-equilibrate.

  • Detection: Monitor the elution of compounds using a UV detector at a wavelength where the compounds of interest absorb, typically between 254 nm and 312 nm.

  • Quantification: Create a calibration curve using a purified standard of the target hydroxybenzofuranone at known concentrations. The concentration in the sample can then be determined by comparing its peak area to the calibration curve.

4. Structure Elucidation:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with LC (LC-MS), provides the accurate mass of the compounds, which aids in determining their elemental composition. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel compounds, isolation of a sufficient quantity for 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HMBC, HSQC) experiments is necessary for unambiguous structure determination.

Signaling Pathways and Experimental Workflows

Currently, there is a lack of specific, well-elucidated signaling pathways in the scientific literature that directly involve naturally occurring hydroxybenzofuranones. Research into the precise molecular mechanisms and cellular targets of these compounds is an ongoing area of investigation.

However, a generalized experimental workflow for the discovery and analysis of hydroxybenzofuranones from natural sources can be visualized. This workflow represents the logical sequence of steps from sample collection to the identification of pure compounds.

Experimental_Workflow Experimental Workflow for Hydroxybenzofuranone Discovery cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis & Purification cluster_identification Structure Elucidation Collection Collection of Natural Source (e.g., Lichen) Preparation Cleaning, Drying, and Grinding Collection->Preparation Extraction Solvent Extraction (e.g., Acetone) Filtration Filtration / Centrifugation Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract HPLC HPLC / LC-MS Analysis Crude_Extract->HPLC Fractionation Fraction Collection HPLC->Fractionation Purification Further Purification (e.g., Prep-HPLC) Fractionation->Purification Pure_Compound Pure Hydroxybenzofuranone Purification->Pure_Compound MS_Analysis Mass Spectrometry (MS/MS) Pure_Compound->MS_Analysis NMR_Analysis NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR_Analysis Structure Identified Structure MS_Analysis->Structure NMR_Analysis->Structure

An In-depth Technical Guide to 5-Hydroxybenzofuran-3(2H)-one (CAS: 19278-82-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxybenzofuran-3(2H)-one, with the CAS number 19278-82-1, is a member of the benzofuranone class of heterocyclic compounds. The benzofuran scaffold is a prominent feature in numerous natural products and synthetic molecules that exhibit a wide range of biological activities.[1] This has led to significant interest in the synthesis and evaluation of benzofuranone derivatives for potential therapeutic applications, including anticancer, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its chemical properties, synthesis, and potential biological activities to support further research and drug development efforts.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 19278-82-1N/A
Molecular Formula C₈H₆O₃[2]
Molecular Weight 150.13 g/mol [2]
Appearance Powder[3]
Melting Point 242 °CN/A
Boiling Point 369.3 ± 42.0 °C (Predicted)N/A
Purity >97% by NMR is commercially available[3]
Solubility Information not available. Likely soluble in organic solvents like DMSO and methanol.N/A
SMILES O=C1OC2=CC=C(O)C=C2C1N/A
InChI Key RQBJGMJKFANFSM-UHFFFAOYSA-NN/A

Synthesis

A practical and efficient method for the synthesis of 5-hydroxybenzofurans involves a PIDA (phenyliodine(III) diacetate)-mediated oxidative coupling and cyclization of β-dicarbonyl compounds and hydroquinones.[1] This approach directly functionalizes the C(sp²)–H of hydroquinones, leading to the target molecules in good yields.[1]

Experimental Protocol: PIDA-Mediated Synthesis of 5-Hydroxybenzofurans[1]

This protocol describes a general procedure that can be adapted for the synthesis of this compound.

Materials:

  • Hydroquinone (or a suitable derivative)

  • β-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Phenyliodine(III) diacetate (PIDA)

  • Catalyst (e.g., ZnI₂)

  • Solvent (e.g., chlorobenzene, toluene)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of the hydroquinone (0.50 mmol) and the β-dicarbonyl compound (1.00 mmol) in the chosen solvent (5 mL), add the catalyst (0.25 mmol) and PIDA (0.55 mmol).

  • Stir the reaction mixture at the optimized temperature (e.g., 80 °C) for a specified time (e.g., 6 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired 5-hydroxybenzofuran derivative.

Figure 1: Synthesis Workflow

G start Start reactants Combine Hydroquinone, β-dicarbonyl compound, Catalyst, and PIDA in Solvent start->reactants reaction Stir at Elevated Temperature (e.g., 80°C for 6h) reactants->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Cool and Concentrate monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Obtain Pure This compound purification->product

Caption: General workflow for the synthesis of 5-hydroxybenzofuran derivatives.

Biological Activity and Potential Applications

Benzofuran derivatives have been reported to possess a wide spectrum of biological activities. While specific studies on this compound are limited, the broader class of 5-hydroxybenzofurans has shown promise in several therapeutic areas.

Anticancer Activity

Derivatives of 5-hydroxybenzofuran have been identified as potential antitumor agents.[1] A significant mechanism of action for some benzofuran derivatives is the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway.[1] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Figure 2: mTOR Signaling Pathway Inhibition

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates ProteinSynthesis Protein Synthesis & Cell Growth p70S6K->ProteinSynthesis Promotes eIF4EBP1->ProteinSynthesis Inhibits when unphosphorylated Inhibitor This compound Inhibitor->mTORC1 Potential Inhibition

Caption: Potential inhibition of the mTOR signaling pathway by 5-hydroxybenzofuran derivatives.

Antioxidant Activity

The phenolic hydroxyl group in this compound suggests potential antioxidant properties. Phenolic compounds are known to act as free radical scavengers, which can help mitigate oxidative stress, a contributing factor to various chronic diseases.

Experimental Protocols for Biological Evaluation

The following are general protocols that can be adapted to evaluate the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (typically a serial dilution) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only (DMSO) and untreated controls.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Figure 3: Cytotoxicity Assay Workflow

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with This compound seed_cells->treat_cells incubate_compound Incubate for 24-72 hours treat_cells->incubate_compound add_mtt Add MTT Reagent incubate_compound->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze Calculate Cell Viability and IC50 read_absorbance->analyze

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Antioxidant Activity Assay (DPPH Assay)

This assay measures the free radical scavenging activity of a compound.

Materials:

  • This compound (dissolved in a suitable solvent like methanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well plates or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare different concentrations of this compound and the positive control.

  • Add a fixed volume of the DPPH solution to each concentration of the test compound and the control.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).

  • Calculate the percentage of DPPH radical scavenging activity.

  • The antioxidant activity can be expressed as an EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

This compound is a promising scaffold for further investigation in drug discovery. Its structural similarity to other biologically active benzofuranones, particularly those known to inhibit the mTOR pathway, highlights its potential as an anticancer agent. The presence of a phenolic hydroxyl group also suggests antioxidant properties that warrant exploration. The synthetic route and experimental protocols outlined in this guide provide a foundation for researchers to further characterize the chemical and biological properties of this compound and to explore its therapeutic potential. Further studies are needed to elucidate its precise mechanism of action and to evaluate its efficacy and safety in preclinical models.

References

A Technical Guide to the Putative Crystal Structure and Analysis of 5-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the methodologies involved in determining the crystal structure of small organic molecules, with a specific focus on 5-Hydroxybenzofuran-3(2H)-one. While specific crystallographic data for this compound is not publicly available at the time of this writing, this guide furnishes a detailed framework for its determination through X-ray crystallography. Furthermore, potential biological signaling pathways are explored based on the known activities of related benzofuranone derivatives.

Introduction to this compound

This compound belongs to the benzofuranone class of heterocyclic compounds.[1] This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential anticancer and antibacterial properties.[2] The determination of the precise three-dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for understanding its structure-activity relationships, guiding drug design, and elucidating its mechanism of action at a molecular level.[3]

Experimental Protocols: Single-Crystal X-ray Crystallography

The definitive method for determining the crystal structure of a small molecule like this compound is single-crystal X-ray crystallography.[3] The process involves three main stages: crystal growth, data collection, and structure solution and refinement.[4]

Crystal Growth

Producing a high-quality single crystal is often the most challenging step.[4] The goal is to obtain a crystal of sufficient size (typically >0.1 mm in all dimensions) and with a regular, well-ordered internal structure.[4] Several methods can be employed for the crystallization of small organic molecules:

  • Slow Evaporation: This is a common and straightforward technique.[5] A saturated or near-saturated solution of the compound is prepared in a suitable solvent. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal.[6] The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over time, leading to the formation of crystals.[5][6]

  • Solvent Diffusion: This method involves layering a solution of the compound with a miscible "anti-solvent" in which the compound is insoluble.[7] The slow diffusion at the interface of the two liquids gradually reduces the solubility of the compound, promoting crystallization.[7]

  • Cooling: For compounds that are significantly more soluble at higher temperatures, slow cooling of a saturated solution can yield high-quality crystals.[7]

Table 1: Common Crystallization Techniques for Small Organic Molecules

MethodDescriptionKey Considerations
Slow Evaporation Gradual removal of solvent from a saturated solution.[5]Solvent choice, rate of evaporation, temperature stability.[5][6]
Solvent Diffusion Layering a solution with a miscible anti-solvent.[7]Solvent miscibility, density differences, diffusion rate.[7]
Slow Cooling Decreasing the temperature of a saturated solution.[7]Solubility curve of the compound, cooling rate.[7]
Sublimation Vaporization and subsequent deposition of a solid.Compound must be thermally stable and have a suitable vapor pressure.

Experimental Workflow for Crystal Growth

G cluster_prep Sample Preparation cluster_cryst Crystallization cluster_harvest Crystal Handling Purify Purify Compound PrepareSol Prepare Saturated Solution Purify->PrepareSol SlowEvap Slow Evaporation PrepareSol->SlowEvap SolventDiff Solvent Diffusion PrepareSol->SolventDiff SlowCool Slow Cooling PrepareSol->SlowCool SelectCrystal Select Suitable Crystal SlowEvap->SelectCrystal SolventDiff->SelectCrystal SlowCool->SelectCrystal Mount Mount Crystal SelectCrystal->Mount

Caption: Workflow for the growth and preparation of single crystals.

Data Collection

Once a suitable crystal is mounted on a goniometer, it is placed in an intense, monochromatic X-ray beam.[4] The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.[3] The angles and intensities of these diffracted beams are measured as the crystal is rotated.[4]

Structure Solution and Refinement

The collected diffraction data is then used to determine the crystal structure. This process involves:

  • Unit Cell and Space Group Determination: The positions of the diffraction spots are used to determine the dimensions of the unit cell and the crystal's symmetry (space group).

  • Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is often the most computationally intensive step.

  • Structure Refinement: The initial atomic model is refined to best fit the experimental data, resulting in precise bond lengths, bond angles, and thermal parameters.

X-ray Crystallography Data Collection and Analysis Workflow

G Mount Mounted Crystal Diffraction Diffraction Pattern Mount->Diffraction Exposure Xray X-ray Beam Xray->Diffraction DataProcessing Data Processing Diffraction->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure

Caption: The process from data collection to final structure determination.

Putative Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound have not been fully elucidated, studies on related benzofuranone derivatives suggest potential interactions with pathways involved in apoptosis (programmed cell death).[2] For instance, some derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[2] An accumulation of ROS can lead to cellular damage and the activation of pro-apoptotic signaling cascades.[2]

A plausible, albeit hypothetical, signaling pathway for a benzofuranone derivative could involve the induction of oxidative stress, leading to the activation of caspase enzymes, which are key executioners of apoptosis.

Hypothetical Apoptotic Signaling Pathway for a Benzofuranone Derivative

G Benzofuranone This compound ROS Increased ROS Benzofuranone->ROS CellDamage Cellular Damage ROS->CellDamage CaspaseActivation Caspase Activation CellDamage->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: A potential mechanism of pro-apoptotic activity.

Conclusion

The determination of the crystal structure of this compound is an essential step in characterizing this molecule for potential therapeutic applications. This guide has outlined the standard experimental protocols for achieving this through X-ray crystallography. Furthermore, it has provided a speculative look into the potential biological pathways this class of compounds may influence. The successful crystallization and structural analysis of this compound will undoubtedly provide invaluable insights for the drug development community.

References

Stability and Degradation of 5-Hydroxybenzofuran-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical overview of the potential stability and degradation pathways of 5-Hydroxybenzofuran-3(2H)-one based on established principles of organic chemistry and pharmaceutical stability testing. To date, specific experimental data from forced degradation studies on this particular molecule are not extensively available in the public domain. Therefore, the quantitative data and specific degradation products presented herein are illustrative and intended to serve as a guide for future research and development.

Introduction

This compound is a heterocyclic organic compound belonging to the benzofuranone class of molecules. The benzofuranone scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds. Understanding the chemical stability and degradation profile of this compound is crucial for its potential development as a pharmaceutical agent. This guide outlines the theoretical framework for assessing its stability, including potential degradation pathways, recommended experimental protocols for forced degradation studies, and a proposed stability-indicating analytical method.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing appropriate formulation and stability studies.

PropertyValueSource
Molecular FormulaC₈H₆O₃[1]
Molecular Weight150.13 g/mol [1][2]
Melting Point242 °C[2]
Boiling Point (Predicted)369.3 ± 42.0 °C[2]
AppearancePowder[1]
CAS Number19278-82-1[1]

Potential Degradation Pathways

Based on the chemical structure of this compound, which features a lactone, a ketone, a phenol, and an aromatic ring, several degradation pathways can be anticipated under stress conditions.

Hydrolytic Degradation

The ester linkage within the lactone ring is susceptible to hydrolysis under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the lactone, followed by nucleophilic attack of water, would lead to ring opening to form the corresponding γ-hydroxy carboxylic acid.

  • Base-Catalyzed Hydrolysis: Nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactone would result in ring opening to form the carboxylate salt of the γ-hydroxy acid.

Oxidative Degradation

The phenolic hydroxyl group and the benzylic carbon atom adjacent to the ketone are potential sites for oxidation.

  • Phenol Oxidation: The electron-rich phenol ring is susceptible to oxidation, potentially leading to the formation of quinone-type structures or ring-opened products. The reaction can be initiated by atmospheric oxygen, peroxides, or metal ions.

  • Oxidation of the Furanone Ring: The furanone ring itself may be susceptible to oxidative cleavage.

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. The aromatic ring and carbonyl groups are chromophores that can absorb light energy, leading to the formation of excited states that can undergo various reactions, including oxidation and rearrangement.

Thermal Degradation

At elevated temperatures, the molecule may undergo various degradation reactions, including decarboxylation (if the lactone ring opens) and polymerization.

A diagram illustrating the potential degradation pathways is provided below.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_thermolysis Thermolysis This compound This compound Ring-Opened Hydroxy Acid Ring-Opened Hydroxy Acid This compound->Ring-Opened Hydroxy Acid H₂O, H⁺ or OH⁻ Quinone-like Products Quinone-like Products This compound->Quinone-like Products [O] Ring-Cleavage Products Ring-Cleavage Products This compound->Ring-Cleavage Products [O] Rearrangement Products Rearrangement Products This compound->Rearrangement Products Polymeric Products Polymeric Products This compound->Polymeric Products Δ Acid/Base Acid/Base Oxidizing Agent Oxidizing Agent Light (hν) Light (hν) Heat (Δ) Heat (Δ)

Caption: Potential Degradation Pathways of this compound.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method. The following are general protocols that can be adapted for this compound. The goal of these studies is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

General Experimental Workflow

The general workflow for conducting forced degradation studies is outlined below.

ExperimentalWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Prepare Stock Solution of this compound B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, RT) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal Degradation (e.g., 80°C, solid state) A->E F Photodegradation (ICH Q1B conditions) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if necessary) and Dilute G->H I Analyze by Stability-Indicating HPLC-UV/MS H->I J Quantify Degradation I->J K Identify Degradation Products J->K L Propose Degradation Pathways K->L

Caption: General Workflow for Forced Degradation Studies.

Detailed Methodologies

4.2.1. Preparation of Stock Solution Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

4.2.2. Acid Hydrolysis

  • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

  • Heat the solution at 60°C in a water bath.

  • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide and dilute with the mobile phase to a suitable concentration for analysis.

4.2.3. Base Hydrolysis

  • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

  • Keep the solution at room temperature.

  • Withdraw samples at appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid and dilute with the mobile phase.

4.2.4. Oxidative Degradation

  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light.

  • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Dilute the samples with the mobile phase.

4.2.5. Thermal Degradation

  • Place a known amount of the solid compound in a controlled temperature oven at 80°C.

  • Withdraw samples at appropriate time intervals (e.g., 1, 3, 7, 14 days).

  • Dissolve the samples in the mobile phase to a suitable concentration.

4.2.6. Photodegradation

  • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same conditions.

  • Analyze the samples after the exposure period.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products, allowing for accurate quantification of stability. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and mass spectrometry (MS) detection is recommended.

Proposed HPLC Method
ParameterRecommended Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient10-90% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at a suitable wavelength (e.g., 254 nm); MS for peak identification
Injection Volume10 µL
Method Validation

The stability-indicating method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Summary of (Illustrative) Quantitative Degradation Data

The following table presents a hypothetical summary of degradation data that could be obtained from forced degradation studies.

Stress ConditionTime% Degradation of this compoundMajor Degradation Products (Hypothetical)
0.1 M HCl, 60°C24 h15%Ring-opened γ-hydroxy carboxylic acid
0.1 M NaOH, RT8 h20%Carboxylate salt of γ-hydroxy acid
3% H₂O₂, RT24 h10%Quinone-like derivatives
80°C, solid14 days5%Minor unidentified products
Photolysis (ICH Q1B)-8%Photorearrangement products

Conclusion

The stability of this compound is a critical parameter for its potential development as a therapeutic agent. Based on its chemical structure, it is likely susceptible to degradation via hydrolysis, oxidation, and photolysis. This technical guide provides a framework for systematically investigating its stability profile through forced degradation studies and the development of a validated stability-indicating analytical method. The generation of specific experimental data will be essential to fully characterize the degradation pathways and to establish appropriate storage conditions and shelf-life for this compound.

References

An In-depth Technical Guide to 5-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing specific experimental data for 5-Hydroxybenzofuran-3(2H)-one (CAS 19278-82-1) is limited. This guide provides a comprehensive overview of the available information on this compound and supplements it with data from closely related analogues and the broader class of benzofuranones to offer a thorough technical resource.

Core Compound Properties

This compound is a heterocyclic organic compound belonging to the benzofuranone class. While detailed characterization is not extensively published, some core properties have been identified.

PropertyValueReference
CAS Number 19278-82-1[1]
Molecular Formula C₈H₆O₃[2]
Molecular Weight 150.13 g/mol [2]
Physical Description Powder[1]
Purity >95% (by NMR, as per supplier data)[1]

Synthesis and Logic

Representative Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for producing a benzofuranone core structure, which could be adapted for the synthesis of this compound. This would typically involve the cyclization of a substituted phenoxyacetic acid derivative.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A Substituted Phenol C Phenoxyacetic Acid Intermediate A->C Williamson Ether Synthesis B Halogenated Acetic Acid Derivative B->C E This compound C->E Intramolecular Friedel-Crafts Acylation D Cyclizing Agent (e.g., Polyphosphoric Acid) D->E F Crude Product E->F G Purified Product F->G Chromatography

Caption: Generalized workflow for the synthesis of a benzofuran-3(2H)-one derivative.

General Experimental Protocol for Benzofuranone Synthesis

The following is a representative protocol for the synthesis of benzofuranones, which may be adaptable for this compound. This protocol is based on methodologies for similar structures and should be optimized for the specific target molecule.[3]

Materials:

  • Substituted 3-hydroxy-2-pyrone (starting material)

  • Appropriate nitroalkene

  • Aluminum chloride (AlCl₃)

  • Trifluoroacetic acid (TFA)

  • 1,2-Dichlorobenzene (DCB, anhydrous)

  • Butylated hydroxytoluene (BHT)

  • Argon gas

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a thick-walled reaction vessel, add the pyrone (2 equivalents), the nitroalkene (1 equivalent), BHT (0.1 equivalents), and AlCl₃ (0.1 equivalents).

  • Flush the vessel with argon gas for 5 minutes.

  • Add anhydrous DCB (to achieve a 0.5 M concentration of the nitroalkene) and TFA (0.2 equivalents).

  • Seal the reaction vessel and heat to 120 °C for 16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Directly purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield the benzofuranone product.

Biological Activity

While specific biological studies on this compound are not extensively documented, the broader class of benzofuranone derivatives is known to exhibit a range of biological activities.

Summary of Known Biological Activities of Benzofuranone Derivatives
Biological ActivityDescriptionReferences
Anti-inflammatory Benzofuranone derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This activity is often linked to the modulation of the NF-κB and MAPK signaling pathways. Some derivatives exhibit dual inhibition of cyclooxygenase (CO) and lipoxygenase (LO) products.[4][5]
Antioxidant The phenolic hydroxyl group present in many 5-hydroxybenzofuranone derivatives confers radical-scavenging properties. These compounds can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage.
Antimicrobial Certain benzofuranone derivatives have demonstrated inhibitory activity against various strains of bacteria and fungi.[4]
Enzyme Inhibition Substituted benzofuranones have been identified as inhibitors of various enzymes, including alkaline phosphatase and tyrosinase.[6]
Anticancer Some benzofuran derivatives have shown cytotoxic activity against various cancer cell lines.[7]
Neuroprotective Aurones, a class of compounds with a 2-benzylidenebenzofuran-3(2H)-one scaffold, have been investigated for their potential neuroprotective effects.[1]
Antidepressant Certain isobenzofuran-1(3H)-one derivatives have been evaluated as potential antidepressant agents, showing inhibition of serotonin reuptake.
Representative Experimental Protocol: In Vitro Anti-inflammatory Assay (NO Inhibition)

This protocol describes a common method for evaluating the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.[4]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • This compound (or test compound) dissolved in DMSO

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37 °C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in DMEM.

  • Remove the culture medium from the cells and replace it with fresh medium containing the various concentrations of the test compound.

  • Pre-incubate the cells with the test compound for 1 hour.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plates for a further 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control.

Signaling Pathways

While no signaling pathways have been specifically elucidated for this compound, the anti-inflammatory effects of related benzofuranone derivatives are often attributed to their interaction with key inflammatory signaling cascades such as the NF-κB and MAPK pathways.

Generalized NF-κB Signaling Pathway in Inflammation

The following diagram illustrates the canonical NF-κB signaling pathway, which is a common target for anti-inflammatory compounds.

Caption: A simplified diagram of the LPS-induced NF-κB signaling pathway.

References

The Discovery and Ascendancy of Benzofuran-3(2H)-ones: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The benzofuran-3(2H)-one core, a heterocyclic ketone scaffold, has emerged from relative obscurity in early organic chemistry to become a cornerstone in modern medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving biological significance of this important class of compounds, with a focus on providing researchers with the detailed information necessary to inform contemporary research and development efforts.

Early History and Discovery: From Coumaranones to Aurones

The story of benzofuran-3(2H)-ones is intrinsically linked to the early investigations of natural pigments and the development of synthetic organic chemistry. In the late 19th and early 20th centuries, chemists began to unravel the structures of compounds responsible for the vibrant colors of the plant kingdom.

A significant milestone in the history of this scaffold was the work of German chemist Karl von Auwers and his collaborator W. Müller. In 1908, they reported the synthesis of a substituted benzofuran-3(2H)-one, specifically a 5-methyl-2-coumaranone, as an intermediate in their synthesis of flavonols. This work laid the foundation for the "Auwers synthesis," a key reaction in flavonoid chemistry.

The naturally occurring derivatives of benzofuran-3(2H)-ones, known as aurones , were first characterized in 1940. These compounds, named for their golden-yellow hues (from the Latin aurum, meaning gold), are responsible for the yellow colors of many flowers, such as snapdragons and cosmos. The fundamental structure of aurones is 2-benzylidenebenzofuran-3(2H)-one.

Foundational Synthetic Methodologies

The early synthetic routes to benzofuran-3(2H)-ones were crucial in enabling the study of these compounds. Two historical methods stand out for their pioneering nature.

The Stoermer and Bartsch Synthesis of 5-Methyl-3-coumaranone (1900)

Prior to the work of Auwers and Müller, Stoermer and Bartsch developed a method for the synthesis of 5-methyl-3-coumaranone. Their approach involved the intramolecular cyclization of 4-methyl-phenoxyacetic acid.

Experimental Protocol: Synthesis of 5-Methyl-3-coumaranone

  • Starting Material: 4-Methyl-phenoxyacetic acid

  • Reagents: Phosphorus pentoxide (P₂O₅), Chloroform (CHCl₃)

  • Procedure:

    • A mixture of 4-methyl-phenoxyacetic acid and phosphorus pentoxide in chloroform is heated.

    • The reaction mixture is then treated with ice, and the chloroform layer is separated.

    • The chloroform is distilled off, and the residue is subjected to steam distillation to obtain the crude product.

    • The product is further purified by distillation under reduced pressure.

The Auwers and Müller Synthesis of a 5-Methyl-2-coumaranone Derivative (1908)

The work of Auwers and Müller provided a pathway to 2-substituted benzofuran-3(2H)-ones. Their synthesis of a 5-methyl-2-coumaranone derivative was a key step in their broader investigation of flavonols.

Experimental Protocol: Synthesis of 5-Methyl-2-coumaranone Derivative

  • Starting Material: p-Cresol

  • Reagents: Chloroacetyl chloride, Aluminum chloride (AlCl₃)

  • Procedure:

    • p-Cresol is first acylated with chloroacetyl chloride in the presence of aluminum chloride to yield o-chloroacetyl-p-cresol.

    • The resulting o-chloroacetyl-p-cresol is then treated with a base to induce intramolecular cyclization, forming the 5-methyl-2-coumaranone.

The following diagram illustrates the general workflow for these early synthetic approaches.

historical_synthesis_workflow cluster_stoermer Stoermer & Bartsch (1900) cluster_auwers Auwers & Müller (1908) start1 4-Methyl-phenoxyacetic acid reagent1 P₂O₅, CHCl₃ start1->reagent1 product1 5-Methyl-3-coumaranone reagent1->product1 start2 p-Cresol reagent2a 1. Chloroacetyl chloride, AlCl₃ start2->reagent2a intermediate2 o-Chloroacetyl-p-cresol reagent2a->intermediate2 reagent2b 2. Base intermediate2->reagent2b product2 5-Methyl-2-coumaranone reagent2b->product2 SIRT2_pathway SIRT2 SIRT2 Tubulin α-Tubulin SIRT2->Tubulin Deacetylates Tubulin_Ac Acetylated α-Tubulin Tubulin_Ac->SIRT2 Microtubule_Stability Microtubule Stability Tubulin->Microtubule_Stability Cell_Cycle_Progression Cell Cycle Progression Microtubule_Stability->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Inhibition leads to Inhibitor Benzofuran-3(2H)-one Inhibitor Inhibitor->SIRT2 STING_pathway cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes DNA Cytosolic DNA DNA->cGAS Activates STING STING (on ER) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_P p-IRF3 IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus Translocates to IFN Type I Interferons Nucleus->IFN Induces Transcription Agonist Benzofuran-3(2H)-one Agonist Agonist->STING Activates

In-Depth Technical Guide: Safety and Handling of 5-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5-Hydroxybenzofuran-3(2H)-one, a heterocyclic compound of interest in chemical and pharmaceutical research. Due to its potential biological activity, understanding its hazard profile and implementing appropriate handling procedures is critical for ensuring laboratory safety.

Physicochemical and Hazard Data

Proper handling of any chemical begins with a thorough understanding of its physical properties and potential hazards. The following tables summarize the key data for this compound.

Identifier Value
IUPAC Name 5-hydroxy-1-benzofuran-3-one
Synonyms 5-hydroxy-3(2H)-benzofuranone, 5-hydroxy-2,3-dihydro-1-benzofuran-3-one
CAS Number 19278-82-1[1]
Molecular Formula C₈H₆O₃
Molecular Weight 150.13 g/mol
Appearance Powder
Hazard Classification Code Description
Acute Toxicity (Oral) H302Harmful if swallowed
Skin Corrosion/Irritation H315Causes skin irritation[2][3]
Serious Eye Damage/Eye Irritation H319Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation[2][3]

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling. The following PPE is recommended as a minimum:

  • Eye Protection : Chemical safety goggles or a face shield.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile).

  • Body Protection : A laboratory coat.

  • Respiratory Protection : To be used in a well-ventilated area, preferably a fume hood, to avoid inhalation of the powder.

Weighing and Solution Preparation
  • Preparation : Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment (spatulas, weigh boats, solvents, glassware) ready.

  • Weighing : Carefully weigh the desired amount of this compound powder in a tared weigh boat. Avoid creating dust.

  • Transfer : Gently tap the weigh boat to transfer the powder into the appropriate glassware.

  • Dissolution : Add the desired solvent to the glassware. If necessary, use a vortex mixer or sonicator to aid dissolution.

  • Cleaning : Thoroughly clean the spatula and work surface after use. Dispose of the weigh boat in the designated chemical waste.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Spill and Waste Disposal
  • Spills : In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The area should then be cleaned with an appropriate solvent. For larger spills, evacuate the area and follow institutional emergency procedures.

  • Waste Disposal : Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste.

Biological Activity and Signaling Pathway

Benzofuran derivatives are known for a wide range of biological activities, including anti-inflammatory and anti-tumor effects.[4][5] Some hydroxylated benzofuran derivatives have been identified as inhibitors of Sirtuin 1 (SIRT1), a class III histone deacetylase.[6] SIRT1 plays a crucial role in cellular processes by deacetylating various proteins, including the tumor suppressor p53. Inhibition of SIRT1 leads to an increase in the acetylation of p53, which can enhance its transcriptional activity and promote cell cycle arrest or apoptosis.[6]

SIRT1_p53_Pathway cluster_0 Cellular Stress cluster_1 Cytoplasm to Nucleus cluster_2 Cellular Response 5_HBF 5-Hydroxybenzofuran- 3(2H)-one Derivative SIRT1 SIRT1 5_HBF->SIRT1 Inhibition p53 p53 SIRT1->p53 Deacetylation p53_Ac Acetylated p53 (Active) Apoptosis Apoptosis / Cell Cycle Arrest p53_Ac->Apoptosis Transcriptional Activation

Caption: Inhibition of SIRT1 by a this compound derivative, leading to increased p53 acetylation and subsequent cellular responses.

Experimental Workflow for In Vitro Safety Assessment

The following diagram outlines a general workflow for assessing the in vitro safety profile of a compound like this compound.

Safety_Workflow cluster_0 Compound Handling cluster_1 In Vitro Assays cluster_2 Data Analysis & Reporting start Receive & Log 5-HBF prep Prepare Stock Solutions start->prep cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) prep->cytotoxicity genotoxicity Genotoxicity Assay (e.g., Ames Test) prep->genotoxicity irritation Skin/Eye Irritation Model (In Vitro) prep->irritation analysis Data Analysis (IC50, etc.) cytotoxicity->analysis genotoxicity->analysis irritation->analysis report Generate Safety Profile Report analysis->report

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Benzofuran-3(2H)-ones

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral benzofuran-3(2H)-ones are a pivotal structural motif in a myriad of natural products and pharmacologically active compounds. Their synthesis in an enantiomerically pure form is of paramount importance for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for key asymmetric methods used to synthesize these valuable chiral building blocks.

Organocatalytic Approach: N-Heterocyclic Carbene (NHC)-Catalyzed Intramolecular Stetter Reaction

This method facilitates the asymmetric synthesis of 2,2-disubstituted benzofuran-3(2H)-ones with high yields and excellent enantioselectivities. The reaction proceeds via an intramolecular Stetter reaction of a tethered aldehyde onto a Michael acceptor.

Quantitative Data Summary
EntrySubstrateCatalyst (mol%)Base (mol%)SolventTime (h)Yield (%)ee (%)Reference
1Methyl (E)-3-(2-formylphenoxy)hex-2-enoate(S)-IMes (10)DBU (10)Toluene129598[1]
2Ethyl (E)-3-(2-formyl-4-methoxyphenoxy)pent-2-enoate(S)-IMes (10)DBU (10)THF248895[1]
3Benzyl (E)-3-(2-formyl-5-chlorophenoxy)but-2-enoate(S)-IMes (10)DBU (10)Toluene189299[1]

Catalyst: (S)-IMes = (S)-1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene Base: DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene

Experimental Protocol

General Procedure for the NHC-Catalyzed Intramolecular Stetter Reaction: [1]

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral N-heterocyclic carbene precursor (e.g., (S)-IMes·HCl, 0.10 mmol, 10 mol%).

  • Add the base (e.g., DBU, 0.10 mmol, 10 mol%) and the appropriate anhydrous solvent (e.g., Toluene, 2.0 mL).

  • Stir the mixture at room temperature for 30 minutes to generate the free carbene.

  • Add the substrate (1.0 mmol) to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., 25 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent (e.g., hexanes/ethyl acetate mixture) to afford the chiral 2,2-disubstituted benzofuran-3(2H)-one.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.

Reaction Workflow

NHC_Stetter_Reaction sub Substrate (Tethered Aldehyde-Michael Acceptor) breslow Breslow Intermediate sub->breslow + NHC nhc Chiral NHC Catalyst base Base base->nhc Activation cyclization Intramolecular Cyclization breslow->cyclization Stetter Reaction adduct Cyclized Adduct cyclization->adduct product Chiral Benzofuran-3(2H)-one adduct->product Protonation cat_regen Catalyst Regeneration adduct->cat_regen Elimination cat_regen->nhc

Caption: NHC-catalyzed intramolecular Stetter reaction workflow.

Dual Metal Catalysis: Rhodium/Palladium-Catalyzed Synthesis of gem-Diaryl Benzofuran-3(2H)-ones

This one-pot method combines a rhodium-catalyzed asymmetric 1,2-addition of an arylboronic acid to an α-diketone with a subsequent palladium-catalyzed intramolecular C-O coupling to furnish chiral gem-diaryl benzofuran-3(2H)-ones.[2][3]

Quantitative Data Summary
EntryArylboronic Acidα-DiketoneRh Catalyst (mol%)Pd Catalyst (mol%)Ligand (mol%)Yield (%)ee (%)Reference
1Phenylboronic acid1-(2-bromophenyl)propane-1,2-dione[Rh(cod)Cl]₂ (2.5)Pd(OAc)₂ (5)(S)-BINAP (5.5)9099[2]
24-Methoxyphenylboronic acid1-(2-bromophenyl)propane-1,2-dione[Rh(cod)Cl]₂ (2.5)Pd(OAc)₂ (5)(S)-BINAP (5.5)8598[2]
33-Tolylboronic acid1-(2-bromo-4-chlorophenyl)propane-1,2-dione[Rh(cod)Cl]₂ (2.5)Pd(OAc)₂ (5)(S)-BINAP (5.5)8297[2]

Ligand: (S)-BINAP = (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

Experimental Protocol

General Procedure for the Rh/Pd Dual-Catalyzed Synthesis: [2]

  • In a glovebox, charge a vial with the rhodium precursor (e.g., [Rh(cod)Cl]₂, 0.025 mmol), the chiral ligand (e.g., (S)-BINAP, 0.055 mmol), and the α-diketone (1.0 mmol) in an anhydrous solvent (e.g., toluene, 2.0 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the arylboronic acid (1.2 mmol) and a base (e.g., K₃PO₄, 2.0 mmol).

  • Stir the reaction at room temperature and monitor by TLC until the starting α-diketone is consumed.

  • To the same vial, add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol) and an additional portion of the base if required.

  • Seal the vial and heat the reaction mixture to the specified temperature (e.g., 80 °C).

  • After completion (monitored by TLC), cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the chiral gem-diaryl benzofuran-3(2H)-one.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Catalytic Cycle

Rh_Pd_Dual_Catalysis cluster_rh Rh-Catalyzed 1,2-Addition cluster_pd Pd-Catalyzed C-O Coupling Rh_cat [Rh(S)-BINAP]* intermediate Chiral Tertiary Alcohol Rh_cat->intermediate + ArB(OH)₂ diketone α-Diketone arylboronic ArB(OH)₂ intramol_cyc Intramolecular Cyclization intermediate->intramol_cyc Transfer to Pd cycle Pd_cat Pd(0) Pd_cat->intramol_cyc product Chiral gem-Diaryl Benzofuran-3(2H)-one intramol_cyc->product

Caption: Rh/Pd dual catalytic system for benzofuranone synthesis.

Copper-Catalyzed Asymmetric Conjugate Addition

This protocol describes the enantioselective conjugate addition of benzofuran-3(2H)-one to α,β-unsaturated thioamides, a key step in the synthesis of rocaglaol and its derivatives.[4]

Quantitative Data Summary
EntryBenzofuran-3(2H)-oneα,β-Unsaturated ThioamideCu Catalyst (mol%)Ligand (mol%)Yield (%)dree (%)Reference
15,7-Dimethoxybenzofuran-3(2H)-one(E)-N,N-Dimethyl-3-phenylacrylamideCu(OAc)₂ (5)(R)-Ph-BPE (6)92>20:198[4]
2Benzofuran-3(2H)-one(E)-N,N-DimethylcinnamamideCu(OAc)₂ (5)(R)-Ph-BPE (6)8519:195[4]
36-Methoxybenzofuran-3(2H)-one(E)-3-(4-Chlorophenyl)-N,N-dimethylacrylamideCu(OAc)₂ (5)(R)-Ph-BPE (6)88>20:197[4]

Ligand: (R)-Ph-BPE = (R,R)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane

Experimental Protocol

General Procedure for Copper-Catalyzed Conjugate Addition: [4]

  • To a dried reaction tube, add the copper catalyst (e.g., Cu(OAc)₂, 0.05 mmol) and the chiral phosphine ligand (e.g., (R)-Ph-BPE, 0.06 mmol) under an inert atmosphere.

  • Add an anhydrous solvent (e.g., THF, 1.0 mL) and stir the mixture for 30 minutes at room temperature.

  • Add the benzofuran-3(2H)-one (1.0 mmol) and the α,β-unsaturated thioamide (1.2 mmol).

  • Add a weak base (e.g., NaOAc, 0.2 mmol).

  • Stir the reaction mixture at the specified temperature (e.g., 0 °C) for the designated time (e.g., 24 h), monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the desired adduct.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Logical Relationship Diagram

Cu_Catalyzed_Addition benzofuranone Benzofuran-3(2H)-one enolate Copper Enolate Intermediate benzofuranone->enolate + Cu Complex thioamide α,β-Unsaturated Thioamide michael_add Michael Addition cu_complex Chiral Cu-Ligand Complex enolate->michael_add adduct Adduct michael_add->adduct

Caption: Copper-catalyzed asymmetric conjugate addition.

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)

This method allows for the enantioselective synthesis of α-allyl-α-aryl-benzofuran-3(2H)-ones through the palladium-catalyzed decarboxylative allylic alkylation of benzofuranone-derived β-keto esters.[5]

Quantitative Data Summary
EntrySubstratePd Catalyst (mol%)Ligand (mol%)SolventYield (%)ee (%)Reference
1Allyl 2-(benzofuran-3(2H)-on-2-yl)-2-phenylacetate[Pd₂(dba)₃]·CHCl₃ (2.5)(R,R)-ANDEN-Ph-Trost (6)Toluene8596[5]
2Allyl 2-(5-methoxybenzofuran-3(2H)-on-2-yl)-2-phenylacetate[Pd₂(dba)₃]·CHCl₃ (2.5)(R,R)-ANDEN-Ph-Trost (6)Toluene8294[5]
3Allyl 2-(benzofuran-3(2H)-on-2-yl)-2-(4-chlorophenyl)acetate[Pd₂(dba)₃]·CHCl₃ (2.5)(R,R)-ANDEN-Ph-Trost (6)Toluene7895[5]

Ligand: (R,R)-ANDEN-Ph-Trost = (1R,2R)-N,N'-Bis(2'-(diphenylphosphino)-1'-naphthoyl)-1,2-diaminocyclohexane

Experimental Protocol

General Procedure for Pd-Catalyzed DAAA: [5]

  • In a reaction vessel, dissolve the palladium precursor (e.g., [Pd₂(dba)₃]·CHCl₃, 0.025 mmol) and the chiral ligand (e.g., (R,R)-ANDEN-Ph-Trost, 0.06 mmol) in an anhydrous solvent (e.g., toluene, 2.0 mL) under an inert atmosphere.

  • Stir the solution at room temperature for 20 minutes.

  • Add the benzofuranone-derived β-keto ester substrate (1.0 mmol).

  • Stir the reaction at room temperature, monitoring its progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture.

  • Purify the residue by flash column chromatography on silica gel to afford the α-allylated product.

  • Determine the enantiomeric excess using chiral HPLC.

Catalytic Cycle Diagram

Pd_DAAA pd0 Pd(0)L* pi_allyl π-Allyl-Pd(II) Complex pd0->pi_allyl + Substrate substrate Allyl β-Keto Ester enolate Benzofuranone Enolate pi_allyl->enolate - CO₂ alkylation Allylic Alkylation enolate->alkylation alkylation->pd0 Regeneration product α-Allylated Product alkylation->product

Caption: Palladium-catalyzed DAAA catalytic cycle.

References

Gold-Catalyzed Synthesis of Benzofuran-3(2H)-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran-3(2H)-one scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. Its synthesis has garnered significant attention in the field of medicinal and synthetic chemistry. Among the various synthetic strategies, gold-catalyzed reactions have emerged as a powerful and versatile tool, offering mild reaction conditions, high efficiency, and excellent functional group tolerance. This document provides detailed application notes and experimental protocols for the gold-catalyzed synthesis of benzofuran-3(2H)-ones, targeting researchers and professionals in drug development and organic synthesis.

Introduction to Gold Catalysis in Benzofuran-3(2H)-one Synthesis

Gold catalysts, particularly gold(I) and gold(III) complexes, exhibit a unique affinity for carbon-carbon multiple bonds (alkynes and allenes), activating them towards nucleophilic attack. This "carbophilic" nature allows for the construction of complex molecular architectures under mild conditions. In the context of benzofuran-3(2H)-one synthesis, gold catalysts are primarily employed in the intramolecular hydroalkoxylation of ortho-alkynylphenols and related cyclization strategies. These reactions proceed through the activation of the alkyne moiety by the gold catalyst, followed by the intramolecular attack of the phenolic oxygen, leading to the formation of the desired heterocyclic core.

Key Synthetic Strategies

Several gold-catalyzed methods for the synthesis of benzofuran-3(2H)-ones have been reported. Below are protocols for some of the most prominent approaches.

Method 1: Gold(I)-Catalyzed Cycloisomerization of o-Alkynylphenols using a Co-oxidant

This method involves the cycloisomerization of readily available o-alkynylphenols in the presence of a gold(I) catalyst and an oxidant, such as Selectfluor. The oxidant is proposed to facilitate the desired transformation, leading to the formation of the benzofuran-3(2H)-one core.[1][2]

Experimental Protocol

General Procedure for the Gold(I)-Catalyzed Cycloisomerization:

To a solution of the o-alkynylphenol (1.0 equiv) in a suitable solvent (e.g., dichloromethane, DCE) is added the gold(I) catalyst (e.g., AuCl(PPh₃)/AgOTf or a cationic gold complex, 1-5 mol%). The mixture is stirred at room temperature for a specified period, during which the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired benzofuran-3(2H)-one. In some cases, the addition of an oxidant like Selectfluor (1.0-1.5 equiv) is crucial for the reaction to proceed efficiently.[1]

Data Presentation
EntryStarting Material (o-Alkynylphenol)Gold CatalystOxidantSolventTime (h)Yield (%)
12-(Phenylethynyl)phenolAuCl(IPr) (5 mol%)Selectfluor (1.2 equiv)DCE1285
24-Methyl-2-(phenylethynyl)phenol[Au(IPr)]NTf₂ (2 mol%)Selectfluor (1.2 equiv)DCE892
34-Chloro-2-(phenylethynyl)phenolAuCl (5 mol%)Selectfluor (1.2 equiv)MeCN2478
42-(Hex-1-yn-1-yl)phenol[Au(Johnphos)]SbF₆ (5 mol%)Selectfluor (1.2 equiv)CH₂Cl₂1688

Data is representative and compiled from various sources for illustrative purposes.

Reaction Workflow

gold_catalyzed_cycloisomerization start o-Alkynylphenol intermediate Gold-π-Alkyne Complex start->intermediate Coordination catalyst Gold(I) Catalyst + Oxidant (Selectfluor) catalyst->intermediate cyclization Intramolecular Hydroalkoxylation intermediate->cyclization Nucleophilic Attack product Benzofuran-3(2H)-one cyclization->product Protodeauration/ Rearrangement

Caption: Workflow for Gold(I)-Catalyzed Cycloisomerization.

Method 2: Gold(III)-Catalyzed Cycloisomerization of 2-Alkynylphenols

The use of Au(III) catalysts, sometimes activated in situ with a Brønsted acid, offers an alternative and efficient route to benzofuran-3(2H)-ones. These catalysts can promote the cyclization under very mild conditions.[3]

Experimental Protocol

General Procedure for the Gold(III)-Catalyzed Cycloisomerization:

To a solution of the 2-alkynylphenol (1.0 equiv) in an appropriate solvent (e.g., chloroform) at room temperature is added the precatalyst, a cyclometalated N-Heterocyclic Carbene-Au(III)-sulfonamide complex (1 mol%), followed by a Brønsted acid activator such as methanesulfonic acid (MsOH, 1 mol%). The reaction is stirred at room temperature and monitored by TLC. After completion, the solvent is removed in vacuo, and the crude product is purified by flash column chromatography to yield the pure benzofuran-3(2H)-one.[3]

Data Presentation
EntryStarting Material (2-Alkynylphenol)PrecatalystActivatorSolventTime (h)Yield (%)
12-(Phenylethynyl)phenolMes-NHC-propyl-NTs-AuCl₂ (1 mol%)MsOH (1 mol%)CHCl₃295
24-Methoxy-2-(phenylethynyl)phenolMes-NHC-propyl-NTs-AuCl₂ (1 mol%)MsOH (1 mol%)CHCl₃298
34-Bromo-2-(phenylethynyl)phenolMes-NHC-propyl-NTs-AuCl₂ (1 mol%)MsOH (1 mol%)CHCl₃292
42-(p-Tolylethynyl)phenolMes-NHC-propyl-NTs-AuCl₂ (1 mol%)MsOH (1 mol%)CHCl₃296

Data is representative of the reported procedure for illustrative purposes.[3]

Catalyst Activation and Reaction Pathway

gold_III_catalyzed_cycloisomerization precatalyst Au(III) Precatalyst active_catalyst Active Au(III) Catalyst precatalyst->active_catalyst Activation acid Brønsted Acid (MsOH) acid->active_catalyst pi_complex Au(III)-π-Alkyne Complex active_catalyst->pi_complex Coordination substrate 2-Alkynylphenol substrate->pi_complex cyclization 6-endo-dig Cyclization pi_complex->cyclization Intramolecular Attack product Benzofuran-3(2H)-one cyclization->product Protodeauration

Caption: Pathway for Au(III)-Catalyzed Cycloisomerization.

Method 3: Gold-Catalyzed Cascade Reactions

More complex benzofuran derivatives can be accessed through gold-catalyzed cascade reactions. For instance, a gold-catalyzed intermolecular alkoxylation/Claisen rearrangement/condensation cascade starting from quinols and alkynyl esters has been reported to yield functionalized benzofurans, which can be precursors to benzofuran-3(2H)-ones.[4][5]

While the direct synthesis of benzofuran-3(2H)-ones via this specific cascade is not explicitly detailed, the versatility of gold catalysis in orchestrating sequential reactions highlights its potential for constructing diverse heterocyclic systems.

Conceptual Workflow for a Cascade Reaction

gold_cascade_reaction start_A Starting Material A (e.g., Quinone) step1 Intermolecular Alkoxylation start_A->step1 start_B Starting Material B (e.g., Alkyne) start_B->step1 catalyst Gold Catalyst catalyst->step1 intermediate1 Intermediate 1 step1->intermediate1 step2 Claisen Rearrangement intermediate1->step2 intermediate2 Intermediate 2 step2->intermediate2 step3 Condensation/Cyclization intermediate2->step3 product Functionalized Benzofuran step3->product

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted Benzofuran-3(2H)-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the one-pot synthesis of substituted benzofuran-3(2H)-ones, a core scaffold in many biologically active molecules and pharmaceuticals. The following sections outline various synthetic strategies, including transition-metal-catalyzed and acid-catalyzed methods, offering a versatile toolkit for accessing a wide range of substituted benzofuran-3(2H)-one derivatives.

Introduction

Benzofuran-3(2H)-ones are a pivotal class of heterocyclic compounds frequently found in natural products and synthetic molecules exhibiting a broad spectrum of biological activities. The development of efficient and atom-economical one-pot syntheses for these scaffolds is of significant interest in medicinal chemistry and drug discovery, as it streamlines the synthetic process, reduces waste, and allows for rapid access to diverse molecular architectures. This document outlines several robust one-pot methodologies for the synthesis of substituted benzofuran-3(2H)-ones, complete with experimental protocols, quantitative data, and mechanistic visualizations.

Method 1: Rhodium/Cobalt Relay-Catalyzed Synthesis of Benzofuran-3(2H)-ones with a Quaternary Center

This method provides access to valuable benzofuran-3(2H)-one scaffolds featuring a C2-quaternary center through a Rh/Co relay-catalyzed C-H functionalization and annulation of N-aryloxyacetamides with propiolic acids.[1][2][3]

Data Presentation
EntryN-Aryloxyacetamide Substituent (R¹)Propiolic Acid Substituent (R²)ProductYield (%)Time (h)
1HPhenyl2-methyl-2-phenylbenzofuran-3(2H)-one9212
24-MePhenyl5-methyl-2-methyl-2-phenylbenzofuran-3(2H)-one8512
34-OMePhenyl5-methoxy-2-methyl-2-phenylbenzofuran-3(2H)-one8212
44-FPhenyl5-fluoro-2-methyl-2-phenylbenzofuran-3(2H)-one8812
54-ClPhenyl5-chloro-2-methyl-2-phenylbenzofuran-3(2H)-one8612
6H4-Tolyl2-methyl-2-(p-tolyl)benzofuran-3(2H)-one8912
7H4-Methoxyphenyl2-(4-methoxyphenyl)-2-methylbenzofuran-3(2H)-one8412
8HThiophen-2-yl2-methyl-2-(thiophen-2-yl)benzofuran-3(2H)-one7512

Reaction Conditions: N-aryloxyacetamide (0.2 mmol), propiolic acid (0.3 mmol), [Cp*RhCl₂]₂ (2.5 mol%), Co(OAc)₂·4H₂O (20 mol%), AgSbF₆ (20 mol%), NaOAc (1.0 equiv), in MeOH (2.0 mL) at 70 °C.[1][2]

Experimental Protocol
  • To an oven-dried Schlenk tube, add N-aryloxyacetamide (0.2 mmol, 1.0 equiv), propiolic acid (0.3 mmol, 1.5 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), Co(OAc)₂·4H₂O (0.04 mmol, 20 mol%), AgSbF₆ (0.04 mmol, 20 mol%), and NaOAc (0.2 mmol, 1.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous methanol (2.0 mL) via syringe.

  • Stir the reaction mixture at 70 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired substituted benzofuran-3(2H)-one.

Mechanistic Workflow

G A N-Aryloxyacetamide + Propiolic Acid C C-H Activation A->C B Rh(III) Catalyst B->C D Rhodacyclic Intermediate C->D E Alkyne Insertion D->E F Intermediate E->F H Reductive Elimination & Decarboxylation F->H G Co(II) Catalyst G->H I Radical Intermediate H->I J Intramolecular Cyclization I->J K Benzofuran-3(2H)-one J->K

Caption: Rh/Co relay-catalyzed synthesis of benzofuran-3(2H)-ones.

Method 2: Palladium-Catalyzed Three-Component Synthesis of Benzofuran-3(2H)-ones

This protocol describes a palladium-catalyzed one-pot, three-component reaction of o-bromophenols, ketones, and carbon monoxide for the synthesis of 2,2-disubstituted benzofuran-3(2H)-ones.

Data Presentation
Entryo-Bromophenol Substituent (R¹)KetoneProductYield (%)Time (h)
1HAcetone2,2-dimethylbenzofuran-3(2H)-one8524
24-MeAcetone2,2,5-trimethylbenzofuran-3(2H)-one8224
34-ClAcetone5-chloro-2,2-dimethylbenzofuran-3(2H)-one7824
4HCyclopentanoneSpiro[benzofuran-2,1'-cyclopentan]-3(2H)-one7524
5HCyclohexanoneSpiro[benzofuran-2,1'-cyclohexan]-3(2H)-one8824
64-MeCyclohexanone5-methylspiro[benzofuran-2,1'-cyclohexan]-3(2H)-one8624
7H3-Pentanone2,2-diethylbenzofuran-3(2H)-one7224

Reaction Conditions: o-bromophenol (1.0 mmol), ketone (2.0 mmol), Pd(OAc)₂ (5 mol%), dppf (10 mol%), K₂CO₃ (2.0 equiv), CO (1 atm), in toluene (5 mL) at 110 °C.[4]

Experimental Protocol
  • In a high-pressure reactor, combine the o-bromophenol (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).

  • Seal the reactor, then evacuate and backfill with carbon monoxide (1 atm) three times.

  • Add the ketone (2.0 mmol) and anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • After cooling to room temperature, vent the reactor carefully.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate) to yield the desired benzofuran-3(2H)-one.[4]

Logical Relationship Diagram

G cluster_0 Reaction Components cluster_1 Key Steps A o-Bromophenol F Oxidative Addition of o-Bromophenol A->F B Ketone H Enolate Formation B->H C Carbon Monoxide G CO Insertion C->G D Pd Catalyst & Ligand D->F E Base (K₂CO₃) E->H F->G I Intermolecular C-C Coupling G->I H->I J Intramolecular C-O Cyclization I->J K Substituted Benzofuran-3(2H)-one J->K

Caption: Palladium-catalyzed three-component synthesis workflow.

Method 3: Titanium Tetrachloride-Mediated Synthesis of Benzofuran Precursors

This approach describes a one-pot synthesis of substituted benzofurans from phenols and α-haloketones, which can serve as precursors to benzofuran-3(2H)-ones through subsequent oxidation. This direct synthesis of the benzofuran core is highly efficient.

Data Presentation
EntryPhenol Substituent (R¹)α-HaloketoneProductYield (%)Time (h)
1H2-chloro-cyclohexanone1,2,3,4-Tetrahydrodibenzofuran852
24-Me2-chloro-cyclohexanone8-Methyl-1,2,3,4-tetrahydrodibenzofuran882
34-OMe2-chloro-cyclohexanone8-Methoxy-1,2,3,4-tetrahydrodibenzofuran902
44-Cl2-chloro-cyclohexanone8-Chloro-1,2,3,4-tetrahydrodibenzofuran822
5H3-chloro-2-pentanone2-Ethyl-3-methylbenzofuran762
64-Me3-chloro-2-pentanone2-Ethyl-3,5-dimethylbenzofuran792

Reaction Conditions: Phenol (1.0 mmol), α-haloketone (1.2 mmol), TiCl₄ (1.0 mmol), in 1,2-dichloroethane (5 mL) at 80 °C.

Experimental Protocol
  • To a solution of the phenol (1.0 mmol) in 1,2-dichloroethane (5 mL) at 0 °C, add titanium tetrachloride (1.0 mmol) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add the α-haloketone (1.2 mmol) to the reaction mixture.

  • Warm the reaction to 80 °C and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate) to obtain the substituted benzofuran.

Reaction Pathway

G A Phenol + α-Haloketone C Friedel-Crafts-like Alkylation A->C B TiCl₄ B->C D o-Alkylated Phenol Intermediate C->D E Intramolecular Cyclodehydration D->E F Substituted Benzofuran E->F

Caption: TiCl₄-mediated one-pot synthesis of benzofurans.

References

Application of 5-Hydroxybenzofuran-3(2H)-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-hydroxybenzofuran-3(2H)-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with quantitative data, detailed experimental protocols for key assays, and diagrams of relevant signaling pathways to facilitate further research and drug development endeavors.

Biological Activities and Quantitative Data

Derivatives of this compound have been synthesized and evaluated for various biological activities. The following tables summarize the quantitative data (IC50 and MIC values) from selected studies, showcasing the potential of this scaffold in different therapeutic areas.

Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are presented in Table 1.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
Compound 1c K562 (Leukemia)20-85[1]
MOLT-4 (Leukemia)20-85[1]
HeLa (Cervical Carcinoma)20-85[1]
Compound 1e K562 (Leukemia)20-85[1]
MOLT-4 (Leukemia)20-85[1]
HeLa (Cervical Carcinoma)20-85[1]
Compound 2d K562 (Leukemia)20-85[1]
MOLT-4 (Leukemia)20-85[1]
HeLa (Cervical Carcinoma)20-85[1]
Compound 3a K562 (Leukemia)20-85[1]
MOLT-4 (Leukemia)20-85[1]
HeLa (Cervical Carcinoma)20-85[1]
Compound 3d K562 (Leukemia)20-85[1]
MOLT-4 (Leukemia)20-85[1]
HeLa (Cervical Carcinoma)20-85[1]
3-formylbenzofuran 3b SK-Hep-1 (Hepatocellular Carcinoma)5.365[2]
3-formylbenzofuran 3c SK-Hep-1 (Hepatocellular Carcinoma)6.013[2]
Benzofuran derivative 13b MCF-7 (Breast Adenocarcinoma)1.875[2]
C-6 (Nerve Cells)1.980[2]
Benzofuran derivative 13g MCF-7 (Breast Adenocarcinoma)1.287[2]
C-6 (Nerve Cells)1.622[2]
Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO). The IC50 values for NO inhibition are summarized in Table 2.

Table 2: Anti-inflammatory Activity of this compound Derivatives (IC50 values in µM)

Compound/DerivativeAssayIC50 (µM)Reference
Benzofuran derivative 1 NO Inhibition (LPS-stimulated RAW 264.7 cells)17.3[3]
Benzofuran derivative 4 NO Inhibition (LPS-stimulated RAW 264.7 cells)16.5[3]
Piperazine/benzofuran hybrid 5d NO Inhibition (LPS-stimulated RAW 264.7 cells)52.23 ± 0.97[4]
Fluorinated benzofuran 2 NO Inhibition (LPS-stimulated macrophages)2.4[5]
Fluorinated benzofuran 3 NO Inhibition (LPS-stimulated macrophages)5.2[5]
Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Table 3 presents the MIC values for selected derivatives against various bacterial and fungal strains.

Table 3: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzofuran derivative 1 Salmonella typhimurium12.5[3]
Escherichia coli25[3]
Staphylococcus aureus12.5[3]
Benzofuran derivative 2 Staphylococcus aureus25[3]
Benzofuran derivative 5 Penicillium italicum12.5[3]
Colletotrichum musae12.5[3]
Benzofuran derivative 6 Penicillium italicum12.5[3]
Colletotrichum musae12.5-25[3]
Benzofuran derivative M5a, M5g Enterococcus faecalis50
Benzofuran derivative M5i, M5k, M5l Candida albicans25

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research. The following sections provide step-by-step protocols for assays commonly used to evaluate the biological activities of this compound derivatives.

Protocol 1: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Materials:

  • Human cancer cell lines (e.g., HeLa, K562, MOLT-4)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate incubation1 Incubate 24h (37°C, 5% CO2) start->incubation1 treatment Treat with Compound Dilutions incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate 2-4h mtt_addition->incubation3 solubilization Add Solubilization Solution (e.g., DMSO) incubation3->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance analysis Calculate % Viability and IC50 read_absorbance->analysis end End analysis->end Griess_Assay_Workflow start Start: Seed RAW 264.7 Cells incubation1 Incubate 24h start->incubation1 pretreatment Pre-treat with Test Compounds incubation1->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation2 Incubate 18-24h stimulation->incubation2 collect_supernatant Collect Supernatant incubation2->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubation3 Incubate 10-15 min add_griess->incubation3 read_absorbance Read Absorbance (540 nm) incubation3->read_absorbance analysis Calculate % NO Inhibition and IC50 read_absorbance->analysis end End analysis->end NFkB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to IkB_NFkB->NFkB NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->Genes induces Inhibitor This compound Derivatives Inhibitor->IKK inhibits MAPK_Signaling_Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Cell Surface Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Inflammation) TranscriptionFactors->GeneExpression regulates Inhibitor This compound Derivatives Inhibitor->Raf may inhibit Inhibitor->MEK may inhibit Inhibitor->ERK may inhibit

References

Application Notes and Protocols: 5-Hydroxybenzofuran-3(2H)-one as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Hydroxybenzofuran-3(2H)-one as a key intermediate in the synthesis of a variety of organic compounds, particularly those with potential therapeutic applications. This document includes detailed experimental protocols, quantitative data for key reactions, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound, a member of the benzofuranone family, is a valuable building block in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive ketone and a phenolic hydroxyl group, allows for a diverse range of chemical transformations. This makes it a sought-after intermediate in the preparation of biologically active molecules, including aurones and other heterocyclic systems. Benzofuran derivatives have shown a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making this compound a molecule of significant interest in drug discovery and development.[1][2]

Key Applications

The primary application of this compound as a synthetic intermediate is in the synthesis of aurones through Aldol condensation (specifically, a Claisen-Schmidt condensation).[2][3] Aurones are a class of flavonoids known for their characteristic yellow color and a broad spectrum of biological activities.[3] The electron-donating hydroxyl group at the 5-position of the benzofuranone ring can influence the electronic properties and reactivity of the resulting aurone derivatives, potentially modulating their biological activity.

Derivatives of benzofuran-3(2H)-one have been identified as inhibitors of enzymes such as Death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2) , a serine/threonine kinase involved in apoptosis and T-cell activation.[4][5] This highlights the potential for developing novel therapeutics for autoimmune diseases and cancer by targeting this pathway.

Data Presentation

The following table summarizes the yields of various aurone derivatives synthesized from the condensation of a benzofuran-3(2H)-one with different aromatic aldehydes. This data is crucial for researchers planning synthetic routes and optimizing reaction conditions.

EntryAldehydeProductYield (%)
1Benzaldehyde(Z)-2-benzylidenebenzofuran-3(2H)-one85
24-Methylbenzaldehyde(Z)-2-(4-methylbenzylidene)benzofuran-3(2H)-one88
34-Methoxybenzaldehyde(Z)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one92
44-Chlorobenzaldehyde(Z)-2-(4-chlorobenzylidene)benzofuran-3(2H)-one82
54-Nitrobenzaldehyde(Z)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one78
62-Chlorobenzaldehyde(Z)-2-(2-chlorobenzylidene)benzofuran-3(2H)-one75
73,4-Dimethoxybenzaldehyde(Z)-2-(3,4-dimethoxybenzylidene)benzofuran-3(2H)-one90

Data adapted from analogous reactions described in the literature. Yields are indicative and may vary based on specific reaction conditions and the substitution pattern of the benzofuranone starting material.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound, adapted from established procedures for similar benzofuranones.

Materials:

  • 2,4-Dihydroxyphenylacetic acid

  • Acetic anhydride

  • Sodium acetate

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Water

Procedure:

  • A mixture of 2,4-dihydroxyphenylacetic acid (1 equivalent), acetic anhydride (3 equivalents), and anhydrous sodium acetate (0.2 equivalents) is heated at 140-150 °C for 2 hours.

  • The reaction mixture is cooled to room temperature, and water is added to hydrolyze the excess acetic anhydride.

  • The mixture is then heated to reflux for 1 hour to facilitate the cyclization and formation of the benzofuranone ring.

  • After cooling, the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Protocol 2: Synthesis of Aurones via Aldol Condensation

This protocol outlines the synthesis of aurone derivatives from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or Methanol

  • Water

  • Hydrochloric acid (dilute)

Procedure:

  • To a solution of this compound (1 equivalent) and the aromatic aldehyde (1.1 equivalents) in ethanol or methanol, a solution of KOH or NaOH (2-3 equivalents) in water is added dropwise at room temperature with stirring.

  • The reaction mixture is stirred at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water and acidified with dilute hydrochloric acid to a pH of 2-3.

  • The precipitated solid (the aurone product) is collected by vacuum filtration.

  • The solid is washed thoroughly with water to remove any inorganic impurities.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure aurone derivative.

Visualizations

Signaling Pathway

DRAK2_Signaling_Pathway TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg IP3 IP3 PLCg->IP3 ER Endoplasmic Reticulum IP3->ER Ca2_release Ca²⁺ Release ER->Ca2_release Mitochondria Mitochondria Ca2_release->Mitochondria ROS ROS Mitochondria->ROS PKD Protein Kinase D (PKD) ROS->PKD DRAK2 DRAK2 PKD->DRAK2 Activates Apoptosis Apoptosis DRAK2->Apoptosis Promotes T_Cell_Activation T-Cell Activation DRAK2->T_Cell_Activation Inhibits Benzofuranone_Derivative This compound Derivative Benzofuranone_Derivative->DRAK2 Inhibits

Caption: DRAK2 Signaling Pathway and Inhibition.

Experimental Workflow

Aurone_Synthesis_Workflow Start Start Mixing Mix this compound, Aldehyde, and Solvent Start->Mixing Base_Addition Add Base (e.g., KOH) and Stir at RT Mixing->Base_Addition Monitoring Monitor Reaction by TLC Base_Addition->Monitoring Monitoring->Base_Addition Incomplete Quenching Pour into Ice-Water and Acidify Monitoring->Quenching Reaction Complete Filtration Collect Precipitate by Filtration Quenching->Filtration Washing Wash with Water Filtration->Washing Drying Dry the Crude Product Washing->Drying Purification Purify by Recrystallization Drying->Purification Characterization Characterize Pure Aurone (NMR, MS, etc.) Purification->Characterization Pure End End Characterization->End

Caption: Experimental Workflow for Aurone Synthesis.

References

Application Notes and Protocols for High-Throughput Screening of Benzofuranone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for high-throughput screening (HTS) assays relevant to the discovery and characterization of novel benzofuranone derivatives. The methodologies outlined below are suitable for identifying and characterizing compounds that modulate key biological pathways, including those involved in cancer, immunology, and infectious diseases.

Biochemical Assays for ERAP1 Inhibitors

Endoplasmic reticulum aminopeptidase 1 (ERAP1) plays a crucial role in the adaptive immune response by trimming antigenic peptides for presentation by MHC class I molecules.[1][2][3] Inhibition of ERAP1 is a promising strategy for cancer immunotherapy.[4] Here, we describe a primary fluorescence-based HTS assay and an orthogonal mass spectrometry-based assay for the identification of benzofuranone-based ERAP1 inhibitors.

Fluorescence-Based ERAP1 Inhibition Assay (Primary HTS)

This assay measures the inhibition of ERAP1's catalytic activity using a fluorogenic substrate. The cleavage of the substrate by ERAP1 results in an increase in fluorescence, which is quenched in the presence of an inhibitor.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 µM ZnCl₂, 0.01% (v/v) Triton X-100.

    • ERAP1 Enzyme: Recombinant human ERAP1 diluted in Assay Buffer to a final concentration of 2 nM.

    • Fluorogenic Substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) diluted in Assay Buffer to a final concentration of 10 µM.

    • Test Compounds: Benzofuranone derivatives serially diluted in 100% DMSO, then further diluted in Assay Buffer to the desired final concentrations (e.g., 0.01 to 100 µM). The final DMSO concentration in the assay should be ≤ 1%.

  • Assay Procedure (384-well format):

    • Add 5 µL of the test compound solution to the wells of a black, low-volume 384-well microplate.

    • Add 10 µL of the ERAP1 enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate solution to each well.

    • Monitor the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each well by determining the linear slope of the fluorescence signal over time.

    • Normalize the data to controls: % Inhibition = 100 × (1 - (v_compound - v_no_enzyme) / (v_no_inhibitor - v_no_enzyme)).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Orthogonal Mass Spectrometry-Based ERAP1 Inhibition Assay

To confirm hits from the primary screen and eliminate false positives, an orthogonal assay using a natural peptide substrate and mass spectrometry detection is employed.[4]

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 µM ZnCl₂.

    • ERAP1 Enzyme: Recombinant human ERAP1 diluted in Assay Buffer to a final concentration of 5 nM.

    • Peptide Substrate: A known ERAP1 peptide substrate (e.g., a 10-mer peptide) diluted in Assay Buffer to a final concentration of 5 µM.

    • Test Compounds: Benzofuranone derivatives at a fixed concentration (e.g., 10 µM) in Assay Buffer.

  • Assay Procedure:

    • Combine the ERAP1 enzyme, peptide substrate, and test compound in a microcentrifuge tube.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction by adding an equal volume of 1% (v/v) trifluoroacetic acid (TFA).

    • Analyze the sample by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of cleaved and uncleaved peptide.

  • Data Analysis:

    • Calculate the percentage of substrate cleavage in the presence and absence of the inhibitor.

    • Determine the % Inhibition based on the reduction in substrate cleavage.

Thermal Shift Assay (TSA) for Target Engagement

TSA is used to confirm the direct binding of hit compounds to the ERAP1 protein by measuring changes in its thermal stability.[4][5][6][7][8][9]

Experimental Protocol:

  • Reagent Preparation:

    • Protein Solution: 2 µM recombinant human ERAP1 in a suitable buffer (e.g., PBS).

    • Fluorescent Dye: SYPRO Orange dye diluted 1000-fold in the protein solution.

    • Test Compounds: Benzofuranone derivatives at a final concentration of 20 µM.

  • Assay Procedure:

    • Mix the protein/dye solution with the test compound in a 96-well PCR plate.

    • Seal the plate and perform a thermal melt experiment using a real-time PCR instrument. The temperature should be ramped from 25°C to 95°C at a rate of 1°C/minute.

    • Monitor the fluorescence of the SYPRO Orange dye.

  • Data Analysis:

    • Plot the fluorescence intensity against temperature to generate a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the inflection point of the sigmoidal curve.

    • A significant increase in the Tm in the presence of a compound indicates direct binding and stabilization of the protein.

Quantitative Data for Benzofuranone ERAP1 Inhibitors

Compound IDPrimary HTS IC50 (µM)[4]Orthogonal MS Assay (% Inhibition @ 10 µM)[4]Thermal Shift (ΔTm, °C)[4]
Benzofuran-12.585+3.2
Benzofuran-21.892+4.1
Benzofuran-35.175+2.5
Benzofuran-40.995+5.0

ERAP1 Antigen Processing Pathway

ERAP1_Pathway cluster_ER Endoplasmic Reticulum cluster_inhibition Inhibition Peptide Precursors Peptide Precursors ERAP1 ERAP1 Peptide Precursors->ERAP1 Trimming Trimmed Peptides Trimmed Peptides ERAP1->Trimmed Peptides MHC Class I MHC Class I Trimmed Peptides->MHC Class I Binding Peptide-MHC Complex Peptide-MHC Complex MHC Class I->Peptide-MHC Complex Cell Surface Cell Surface Peptide-MHC Complex->Cell Surface Transport Benzofuranone Derivative Benzofuranone Derivative Benzofuranone Derivative->ERAP1

Caption: ERAP1 trims peptide precursors for MHC class I presentation.

Cell-Based Assays for STING Agonists

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA and initiates an antiviral and anti-tumor response.[4][10][11][12][13] Agonists of the STING pathway, such as certain benzofuranone derivatives, have therapeutic potential.[14]

STING-Dependent Luciferase Reporter Assay

This cell-based assay utilizes a reporter cell line that expresses luciferase under the control of an interferon-stimulated response element (ISRE). Activation of the STING pathway leads to the production of type I interferons, which in turn activate the ISRE and induce luciferase expression.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Use a human monocytic cell line (e.g., THP-1) stably expressing a luciferase reporter gene driven by an ISRE promoter.

    • Seed the cells at a density of 40,000 cells/well in a 96-well white, clear-bottom plate in 75 µL of assay medium.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the benzofuranone derivatives in assay medium.

    • Add 25 µL of the diluted compounds to the wells. Include a known STING agonist (e.g., cGAMP) as a positive control and DMSO as a negative control.[16]

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.[15]

  • Luciferase Assay:

    • After incubation, add 100 µL of a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay Reagent) to each well.

    • Incubate at room temperature for 15-30 minutes with gentle rocking.[15]

    • Measure the luminescence using a microplate luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the positive and negative controls.

    • Plot the normalized luminescence against the logarithm of the compound concentration and fit the data to determine the EC50 value.

cGAS-STING Signaling Pathway

cGAS_STING_Pathway Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING (ER) STING (on ER) cGAMP->STING (ER) Binds and Activates STING (Golgi) STING (translocates to Golgi) STING (ER)->STING (Golgi) TBK1 TBK1 STING (Golgi)->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates p-IRF3 Phosphorylated IRF3 IRF3->p-IRF3 Nucleus Nucleus p-IRF3->Nucleus Translocates to Type I IFN Genes Type I IFN Genes Nucleus->Type I IFN Genes Induces Transcription Benzofuranone Derivative Benzofuranone Derivative Benzofuranone Derivative->STING (ER) Agonist

Caption: cGAS-STING pathway activation by cytosolic DNA.

Cell-Based Assays for Antiviral Activity

Benzofuranone derivatives have been identified as potent inhibitors of various viruses, including Hepatitis C virus (HCV) and coronaviruses.[1][14][17]

HCV Replicon Luciferase Reporter Assay

This assay uses a human hepatoma cell line (Huh-7) that stably harbors an HCV subgenomic replicon encoding a luciferase reporter gene.[18][19][20][21][22] The level of luciferase activity is directly proportional to the extent of HCV RNA replication.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture Huh-7 cells harboring the HCV replicon in DMEM supplemented with 10% FBS and G418.

    • Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium without G418.[21]

  • Compound Treatment:

    • Add serial dilutions of benzofuranone derivatives to the cells. The final DMSO concentration should be ≤ 0.5%.

    • Incubate the plate at 37°C for 3 days.[21]

  • Luciferase Assay:

    • Remove the culture medium and lyse the cells.

    • Measure the luciferase activity using a commercial luciferase assay system.

  • Data Analysis:

    • Calculate the % inhibition of HCV replication relative to DMSO-treated controls.

    • Determine the EC50 value by fitting the dose-response curve.

Coronavirus Replication Inhibition Assay

This assay measures the ability of benzofuranone derivatives to inhibit the replication of human coronaviruses, such as HCoV-229E or SARS-CoV-2, in susceptible cell lines.[14]

Experimental Protocol:

  • Cell Culture and Infection:

    • Seed a suitable cell line (e.g., MRC-5 for HCoV-229E, Calu-3 for SARS-CoV-2) in a 96-well plate.

    • Pre-treat the cells with serial dilutions of the benzofuranone derivatives for 2 hours.

    • Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01.

  • Incubation and Endpoint Analysis:

    • Incubate the infected cells for 48-72 hours.

    • Assess the viral-induced cytopathic effect (CPE) or quantify the viral RNA by RT-qPCR.

  • Data Analysis:

    • For CPE-based assays, determine the concentration of the compound that inhibits CPE by 50% (EC50).

    • For RT-qPCR, calculate the reduction in viral RNA levels and determine the EC50.

Quantitative Data for Antiviral Benzofuranone Derivatives

Compound IDHCV Replicon EC50 (nM)[1][17]HCoV-229E EC50 (µM)[14]SARS-CoV-2 EC50 (nM)[14]
BZF-A802.5150
BZF-B< 1001.895
BZF-C1205.1210

Cytotoxicity Assays

It is essential to assess the cytotoxicity of the hit compounds to ensure that the observed activity is not due to a general toxic effect on the cells. The MTT assay is a widely used colorimetric assay for this purpose.[14][17][23][24][25]

MTT Cytotoxicity Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with the same concentrations of benzofuranone derivatives used in the primary HTS assays.

    • Incubate for the same duration as the primary assay (e.g., 24-72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[23]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.[23]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.

HTS Workflow for Benzofuranone Derivatives

HTS_Workflow Compound Library Compound Library Primary HTS Primary HTS (e.g., Fluorescence Assay) Compound Library->Primary HTS Hit Identification Hit Identification Primary HTS->Hit Identification Dose-Response Dose-Response Curve & IC50/EC50 Determination Hit Identification->Dose-Response Active Compounds Orthogonal Assay Orthogonal Assay (e.g., Mass Spectrometry) Dose-Response->Orthogonal Assay Cytotoxicity Assay Cytotoxicity Assay (e.g., MTT) Orthogonal Assay->Cytotoxicity Assay Confirmed Hits Target Engagement Target Engagement (e.g., Thermal Shift) Cytotoxicity Assay->Target Engagement Non-toxic Hits Lead Compound Lead Compound Target Engagement->Lead Compound Validated Hits

Caption: A typical HTS workflow for identifying active compounds.

Signaling Pathways Modulated by Benzofuranone Derivatives

Benzofuranone derivatives have been shown to modulate several important signaling pathways.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival.[26][27][28] Dysregulation of the mTOR pathway is common in cancer, making it an attractive therapeutic target.[23][24][29] Certain benzofuranone derivatives have been identified as mTOR inhibitors.[24][30][31][32]

mTOR Signaling Pathway

mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt TSC1/TSC2 TSC1/TSC2 Akt->TSC1/TSC2 Rheb Rheb TSC1/TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 Activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Benzofuranone Derivative Benzofuranone Derivative Benzofuranone Derivative->mTORC1 Inhibits

Caption: Simplified mTOR signaling pathway and its inhibition.

Protein Kinase C (PKC) Signaling Pathway

Protein Kinase C (PKC) is a family of kinases involved in various cellular processes, including proliferation, differentiation, and apoptosis.[33][34][35][36] Some benzofuranone derivatives have been shown to exert their effects through the PKC pathway.[37][38]

Protein Kinase C (PKC) Signaling Pathway

PKC_Pathway GPCR/RTK GPCR / RTK PLC Phospholipase C GPCR/RTK->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol PIP2->DAG IP3 Inositol Trisphosphate PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca²⁺ Release (from ER) IP3->Ca2+ Ca2+->PKC Activates Downstream Targets Downstream Targets PKC->Downstream Targets Phosphorylates Cellular Response Cellular Response Downstream Targets->Cellular Response Benzofuranone Derivative Benzofuranone Derivative Benzofuranone Derivative->PKC Modulates

Caption: Overview of the Protein Kinase C signaling cascade.

References

Application Notes and Protocols for the Quantification of 5-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the quantitative analysis of 5-Hydroxybenzofuran-3(2H)-one in various matrices. The methodologies are intended for researchers, scientists, and professionals involved in drug development and analytical chemistry. The following sections detail the use of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose.

Quantification of this compound using HPLC-UV

Application Note:

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely accessible technique for the quantification of this compound, particularly in pharmaceutical formulations and for in-process control. This method offers good precision and linearity over a practical concentration range. The chromophore within the this compound structure allows for sensitive detection at a specific UV wavelength.

Experimental Protocol:

1.1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference standard of this compound (≥98% purity).

  • HPLC-grade acetonitrile, methanol, and water.

  • Reagent-grade formic acid.

  • Volumetric flasks, pipettes, and autosampler vials.

1.2. Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-10 min: Linear gradient to 5% A, 95% B

    • 10-12 min: Hold at 5% A, 95% B

    • 12.1-15 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

1.3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (e.g., Pharmaceutical Formulation):

    • Accurately weigh a portion of the formulation equivalent to approximately 10 mg of this compound.

    • Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to the mark with methanol.

    • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

1.4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve.

  • Quantify the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (HPLC-UV):

ParameterTypical Value
Linearity (R²)≥ 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Experimental Workflow for HPLC-UV Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing S1 Weigh Reference Standard S2 Prepare Stock Solution S1->S2 S3 Prepare Working Standards S2->S3 A1 Inject Standards & Sample S3->A1 S4 Weigh Sample S5 Dissolve & Sonicate Sample S4->S5 S6 Filter Sample S5->S6 S6->A1 A2 Chromatographic Separation (C18) A1->A2 A3 UV Detection (280 nm) A2->A3 D1 Integrate Peak Areas A3->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: HPLC-UV workflow for this compound.

Quantification of this compound using LC-MS/MS

Application Note:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of this compound, especially in complex biological matrices such as plasma and urine.[1][2][3] This technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry, allowing for low detection limits and minimal interference from matrix components.[1][4]

Experimental Protocol:

2.1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • C18 reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Reference standard of this compound (≥98% purity).

  • Internal standard (IS), e.g., a deuterated analog or a structurally similar compound.

  • LC-MS grade acetonitrile, methanol, and water.

  • Reagent-grade formic acid.

  • Protein precipitation and solid-phase extraction (SPE) consumables.

2.2. LC-MS/MS Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Gradient Program:

    • 0-0.5 min: 98% A, 2% B

    • 0.5-3.0 min: Linear gradient to 5% A, 95% B

    • 3.0-4.0 min: Hold at 5% A, 95% B

    • 4.1-5.0 min: Return to 98% A, 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MS/MS Transitions (MRM):

    • This compound: Precursor ion (Q1) m/z 149.0 -> Product ion (Q3) m/z 121.0

    • Internal Standard (IS): To be determined based on the selected IS.

2.3. Sample Preparation (e.g., Human Plasma):

  • Protein Precipitation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Transfer to an autosampler vial for analysis.

2.4. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

  • Apply a weighted (1/x²) linear regression to the calibration curve.

  • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary (LC-MS/MS):

ParameterTypical Value
Linearity (R²)≥ 0.995
Range0.1 - 100 ng/mL
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 10%

Experimental Workflow for LC-MS/MS Analysis:

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Aliquot Plasma Sample P2 Add Internal Standard P1->P2 P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Centrifuge P3->P4 P5 Evaporate Supernatant P4->P5 P6 Reconstitute P5->P6 A1 Inject Sample P6->A1 A2 UPLC Separation (C18) A1->A2 A3 ESI (-) Ionization A2->A3 A4 MRM Detection A3->A4 D1 Integrate Peak Areas (Analyte & IS) A4->D1 D2 Calculate Peak Area Ratios D1->D2 D3 Quantify using Calibration Curve D2->D3

Caption: LC-MS/MS workflow for this compound.

Quantification of this compound using GC-MS

Application Note:

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantification of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step is typically required to increase its volatility and thermal stability.[5][6] This method provides excellent chromatographic resolution and mass spectral information for confident identification and quantification.

Experimental Protocol:

3.1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reference standard of this compound (≥98% purity).

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Solvents: Ethyl acetate, pyridine (anhydrous).

  • Internal standard (e.g., a structurally similar compound stable under GC conditions).

3.2. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Target Ions for TMS-derivatized analyte: To be determined from the mass spectrum of the derivatized standard (e.g., molecular ion and characteristic fragment ions).

    • Internal Standard Ions: To be determined.

3.3. Sample Preparation and Derivatization:

  • Sample Extraction (e.g., from a solid matrix):

    • Homogenize the sample.

    • Perform a solvent extraction (e.g., with ethyl acetate).

    • Concentrate the extract.

  • Derivatization:

    • Transfer a known amount of the extract or standard solution to a reaction vial.

    • Add the internal standard.

    • Evaporate the solvent to dryness under nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 60 minutes.

    • Cool to room temperature before injection.

3.4. Data Analysis:

  • Create a calibration curve by plotting the peak area ratio of the target ion(s) of the analyte to the target ion(s) of the internal standard against the concentration of the standards.

  • Use a linear regression to fit the calibration curve.

  • Calculate the concentration of the derivatized this compound in the samples based on the calibration curve.

Quantitative Data Summary (GC-MS):

ParameterTypical Value
Linearity (R²)≥ 0.998
Range10 - 2000 ng/mL
Limit of Detection (LOD)2 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Experimental Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Extract Sample P2 Add Internal Standard P1->P2 P3 Evaporate to Dryness P2->P3 P4 Add Derivatizing Agent (BSTFA) P3->P4 P5 Heat at 70°C P4->P5 A1 Inject Derivatized Sample P5->A1 A2 GC Separation (DB-5ms) A1->A2 A3 Electron Ionization (EI) A2->A3 A4 SIM Detection A3->A4 D1 Integrate Ion Chromatograms A4->D1 D2 Calculate Peak Area Ratios D1->D2 D3 Quantify using Calibration Curve D2->D3

Caption: GC-MS workflow for this compound.

References

Application Notes and Protocols for the Analysis of 5-Hydroxybenzofuran-3(2H)-one by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of 5-Hydroxybenzofuran-3(2H)-one using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). While specific validated methods for this compound are not extensively reported in publicly available literature, the following protocols are based on established principles for the analysis of small aromatic molecules and serve as a robust starting point for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in samples with relatively clean matrices.

Chromatographic Conditions (Example)
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 280 nm
Example Quantitative Data

The following table presents representative data that could be obtained during the validation of the HPLC-UV method.

AnalyteRetention Time (min)Linearity (R²)LOD (ng/mL)LOQ (ng/mL)
This compound~ 5.8> 0.99950150
Experimental Protocol: HPLC-UV Analysis
  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Perform serial dilutions of the stock solution with the initial mobile phase composition (90% A, 10% B) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable solvent (e.g., methanol, acetonitrile).

    • If necessary, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample.

    • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrument Setup and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

    • Set up the instrument parameters as described in the chromatographic conditions table.

    • Create a sequence table including blanks, calibration standards, and samples.

    • Inject the samples and acquire the data.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples using the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method offers higher sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices or at trace levels.

Chromatographic and Mass Spectrometric Conditions (Example)
ParameterCondition
Chromatography Use the same HPLC conditions as described in section 1.1
Mass Spectrometer Triple Quadrupole or Orbitrap Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ion (SIM) m/z 149.02 [M-H]⁻
MRM Transition Precursor Ion: m/z 149.02; Product Ion: m/z 121.02 (Example)
Example Quantitative Data

The following table presents representative data that could be obtained during the validation of the LC-MS method.

AnalyteRetention Time (min)Linearity (R²)LOD (pg/mL)LOQ (pg/mL)
This compound~ 5.8> 0.99950150
Experimental Protocol: LC-MS Analysis
  • Standard and Sample Preparation:

    • Follow the same procedures as for the HPLC-UV analysis (Section 1.3), but prepare calibration standards at lower concentrations appropriate for LC-MS sensitivity (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).

  • Instrument Setup and Analysis:

    • Equilibrate the LC-MS system.

    • Optimize the mass spectrometer parameters for this compound by infusing a standard solution to determine the optimal cone voltage and collision energy for the MRM transition.

    • Set up the instrument parameters as described in the conditions table.

    • Create and run the analytical sequence.

  • Data Analysis:

    • Process the data using the instrument's software.

    • Generate a calibration curve and determine the concentration of the analyte in the samples.

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Standards Calibration Standards Stock->Standards Serial Dilution HPLC HPLC Separation (C18 Column) Standards->HPLC Sample Sample Dissolution & Filtration Sample->HPLC Detector Detection (UV or MS) HPLC->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve (Area vs. Conc.) Integration->Calibration Quantification Quantification Calibration->Quantification Result Result Quantification->Result

Caption: General workflow for the analysis of this compound.

Method Development and Validation Logic

G cluster_dev Method Development cluster_val Method Validation cluster_app Application Col_Select Column Selection (e.g., C18) MP_Opt Mobile Phase Optimization Col_Select->MP_Opt Det_Opt Detector Parameter Optimization MP_Opt->Det_Opt Specificity Specificity Det_Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis

Caption: Logical flow for HPLC/LC-MS method development and validation.

Application Notes: 5-Hydroxybenzofuran-3(2H)-one as a Versatile Building Block for Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-hydroxybenzofuran-3(2H)-one and its isomers as pivotal starting materials in the synthesis of bioactive natural products, particularly aurones. This document offers detailed experimental protocols, quantitative data, and visual diagrams to facilitate the application of this versatile scaffold in chemical synthesis and drug discovery.

Introduction

This compound is a key heterocyclic scaffold that serves as a foundational element in the construction of a variety of natural products. Its inherent reactivity and substitution pattern make it an ideal precursor for the synthesis of aurones, a class of flavonoids known for their distinctive yellow color in plants and a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The strategic placement of the hydroxyl group on the benzofuranone core allows for further functionalization and influences the biological efficacy of the resulting natural product analogues. These notes will focus on the synthesis of the natural product aureusidin, a prominent aurone, to exemplify the synthetic utility of the closely related 6-hydroxybenzofuran-3(2H)-one.

Key Synthetic Application: Synthesis of Aureusidin

Aureusidin is a naturally occurring aurone that has garnered significant interest due to its biological activities. Its synthesis can be efficiently achieved through a one-pot condensation reaction between 4,6-dihydroxybenzofuran-3(2H)-one and 3,4-dihydroxybenzaldehyde. This reaction, a variation of the Claisen-Schmidt condensation, proceeds in the presence of an acid catalyst to yield aureusidin in good purity.

Reaction Pathway

The synthesis of aureusidin from 4,6-dihydroxybenzofuran-3(2H)-one represents a straightforward and efficient method for constructing the aurone backbone. The reaction proceeds via an acid-catalyzed aldol condensation followed by dehydration.

Aureusidin_Synthesis 4,6-dihydroxybenzofuran-3(2H)-one 4,6-dihydroxybenzofuran-3(2H)-one Aureusidin Aureusidin 4,6-dihydroxybenzofuran-3(2H)-one->Aureusidin + 3,4-dihydroxybenzaldehyde (Conc. HCl) 3,4-dihydroxybenzaldehyde 3,4-dihydroxybenzaldehyde

Caption: Synthesis of Aureusidin.

Quantitative Data

The following table summarizes the optimization of the reaction conditions for the synthesis of aureusidin, highlighting the effect of catalyst concentration and temperature on the isolated yield.[1]

EntryHCl (equivalent)Temperature (°C)Time (h)Isolated Yield (%)
10.6253225.0
21.2252429.5
32.4252452.0
43.6252236.2
54.8252231.3
60.6401211.5
71.2401016.7
82.440829.8

Experimental Protocols

General Information

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of Aureusidin[1]

Materials:

  • 4,6-dihydroxybenzofuran-3(2H)-one

  • 3,4-dihydroxybenzaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4,6-dihydroxybenzofuran-3(2H)-one (1.0 eq) in methanol, add 3,4-dihydroxybenzaldehyde (1.1 eq).

  • To this mixture, add concentrated HCl (2.4 eq) dropwise at room temperature.

  • Stir the reaction mixture at 25°C for 24 hours.

  • Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is then partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford aureusidin as a yellow solid.

Characterization Data for Aureusidin[1]
  • Appearance: Yellow solid

  • Infrared (KBr): 3470, 3364, 3060, 2926, 1659, 1577, 1445, 1340, 1247 cm⁻¹

  • ¹H NMR (125 MHz, DMSO-d₆): δ 10.98 (1H, s, OH), 9.61 (1H, s, OH), 9.28 (1H, s, OH), 7.22 (1H, d, J = 2.0 Hz, H-2'), 7.07 (1H, dd, J = 8.5, 2.0 Hz, H-6'), 6.87 (1H, d, J = 8.5 Hz, H-5'), 6.78 (1H, s, H-10), 6.36 (1H, d, J = 1.5 Hz, H-7), 6.28 (1H, d, J = 1.5 Hz, H-5).

  • ¹³C NMR (125 MHz, DMSO-d₆): 179.0 (C=O), 168.9 (C-4), 165.9 (C-6), 158.8 (C-7a), 148.5 (C-4'), 145.4 (C-3'), 123.9 (CH-6'), 123.6 (C-1'), 117.6 (CH-2'), 116.5 (CH-5'), 111.9 (CH-10), 110.2 (C-3a), 104.2 (C-2), 94.3 (CH-7), 91.9 (CH-5).

  • ESI-MS (negative): m/z = 285 [M-H]⁻

Workflow for Natural Product Synthesis

The general workflow for utilizing this compound or its isomers in natural product synthesis involves a few key stages, from initial reaction to final characterization.

Synthesis_Workflow cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization A Starting Materials (e.g., this compound, Aldehyde) B Condensation Reaction (e.g., Claisen-Schmidt) A->B Catalyst (Acid or Base) C Work-up (Extraction, Washing) B->C D Chromatography (e.g., Column Chromatography) C->D E Spectroscopy (NMR, MS, IR) D->E F Final Product (e.g., Aurone) E->F

Caption: General Synthetic Workflow.

Conclusion

This compound and its isomers are valuable and versatile building blocks in the synthesis of a diverse array of natural products. The straightforward condensation reactions they undergo, particularly in the formation of aurones, provide an efficient route to biologically active molecules. The protocols and data presented herein serve as a practical guide for researchers in the fields of organic synthesis and medicinal chemistry, enabling the exploration of novel derivatives for drug discovery and development.

References

Application Note: A Protocol for the Synthesis and N-arylation of 6-Amino-5-hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the N-arylation of a 5-hydroxybenzofuran-3(2H)-one derivative. The starting material, this compound, lacks a nitrogen atom for direct N-arylation. Therefore, a plausible multi-step synthetic route is proposed, commencing with the nitration of the benzofuranone core, followed by reduction to the corresponding aminobenzofuranone, and culminating in the N-arylation via a palladium-catalyzed Buchwald-Hartwig amination. This class of compounds is of interest in medicinal chemistry due to the prevalence of the benzofuranone scaffold in biologically active molecules.[1][2][3][4] The protocols described herein are based on established chemical transformations and provide a comprehensive guide for the synthesis and functionalization of these heterocyclic systems.

Data Presentation: Summary of Key Transformations

The following table summarizes the expected yields and key reaction parameters for the proposed three-step synthesis. The data are representative values based on analogous transformations in the chemical literature.

StepTransformationKey ReagentsSolventTemperature (°C)Typical Yield (%)
1NitrationHNO₃, H₂SO₄Acetic Acid0 - 1065 - 75
2ReductionSnCl₂·2H₂OEthanol7880 - 90
3N-arylationAryl Bromide, Pd₂(dba)₃, Xantphos, Cs₂CO₃1,4-Dioxane10070 - 85

Experimental Protocols

Step 1: Synthesis of 6-Nitro-5-hydroxybenzofuran-3(2H)-one

This procedure describes the nitration of this compound at the 6-position.

  • Reagents and Materials:

    • This compound

    • Fuming Nitric Acid (HNO₃)

    • Sulfuric Acid (H₂SO₄)

    • Glacial Acetic Acid

    • Ice

    • Distilled Water

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of glacial acetic acid.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add 1.5 mL of concentrated sulfuric acid while maintaining the temperature below 10°C.

    • In a separate beaker, prepare a nitrating mixture by carefully adding 0.5 mL of fuming nitric acid to 5 mL of glacial acetic acid, pre-cooled to 0°C.

    • Add the nitrating mixture dropwise to the solution of this compound over a period of 30 minutes, ensuring the reaction temperature does not exceed 10°C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

    • Pour the reaction mixture into 100 mL of ice-water.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 6-nitro-5-hydroxybenzofuran-3(2H)-one.

Step 2: Synthesis of 6-Amino-5-hydroxybenzofuran-3(2H)-one

This protocol details the reduction of the nitro group to an amine.

  • Reagents and Materials:

    • 6-Nitro-5-hydroxybenzofuran-3(2H)-one

    • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

    • Ethanol

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask with reflux condenser

  • Procedure:

    • To a 100 mL round-bottom flask, add 1.0 g of 6-nitro-5-hydroxybenzofuran-3(2H)-one and 30 mL of ethanol.

    • Add 4.0 g of stannous chloride dihydrate to the suspension.

    • Heat the mixture to reflux and maintain for 3 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Neutralize the residue by slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 6-amino-5-hydroxybenzofuran-3(2H)-one.

Step 3: N-arylation of 6-Amino-5-hydroxybenzofuran-3(2H)-one

This procedure describes the Buchwald-Hartwig amination for the synthesis of N-aryl-6-amino-5-hydroxybenzofuran-3(2H)-one.[5][6]

  • Reagents and Materials:

    • 6-Amino-5-hydroxybenzofuran-3(2H)-one

    • Aryl Bromide (e.g., 4-bromotoluene)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos

    • Cesium Carbonate (Cs₂CO₃)

    • Anhydrous 1,4-Dioxane

    • Schlenk tube or similar reaction vessel for inert atmosphere

  • Procedure:

    • To a Schlenk tube, add 200 mg of 6-amino-5-hydroxybenzofuran-3(2H)-one, 1.2 equivalents of the aryl bromide, 1.5 equivalents of cesium carbonate, 2 mol% of Pd₂(dba)₃, and 4 mol% of Xantphos.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add 10 mL of anhydrous 1,4-dioxane via syringe.

    • Seal the tube and heat the reaction mixture to 100°C in an oil bath for 12-18 hours.

    • Cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-aryl product.

Visualizations

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: N-Arylation (Buchwald-Hartwig) start This compound step1_reagents HNO₃ / H₂SO₄ Acetic Acid, 0-10°C start->step1_reagents React with step1_product 6-Nitro-5-hydroxybenzofuran-3(2H)-one step1_reagents->step1_product Yields step2_reagents SnCl₂·2H₂O Ethanol, Reflux step2_product 6-Amino-5-hydroxybenzofuran-3(2H)-one step1_product->step2_product Proceed to step2_reagents->step2_product Yields step3_reagents Aryl Bromide, Pd₂(dba)₃ Xantphos, Cs₂CO₃ 1,4-Dioxane, 100°C final_product N-Aryl-6-amino-5-hydroxybenzofuran-3(2H)-one step2_product->final_product Proceed to step3_reagents->final_product Yields

Caption: Synthetic workflow for the N-arylation of a this compound derivative.

G cluster_catalytic_cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Pd_0 Pd(0)L₂ Aryl_Pd_II Ar-Pd(II)-X(L₂) Pd_0->Aryl_Pd_II Oxidative Addition (Ar-X) Amido_Complex Ar-Pd(II)-N(H)R'(L₂) Aryl_Pd_II->Amido_Complex Amine Coordination & Deprotonation (R'NH₂, Base) Product_Complex Product-Pd(0)L₂ Amido_Complex->Product_Complex Reductive Elimination Product_Complex->Pd_0 Release of Ar-NHR' Aryl_Halide Aryl Halide (Ar-X) Amine Amine (R'NH₂)

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

References

Solid-Phase Synthesis of Benzofuranone Libraries: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of benzofuranone libraries, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The methodology outlined is adapted from established solid-phase synthesis principles and specific examples of benzofuran and benzofuranone synthesis, offering a robust strategy for generating diverse libraries for high-throughput screening and drug discovery programs.

Introduction

Benzofuranones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Solid-phase organic synthesis (SPOS) offers a highly efficient platform for the construction of large combinatorial libraries of such compounds. The key advantages of SPOS include the simplification of purification procedures, the ability to drive reactions to completion using excess reagents, and the potential for automation.

This application note details a traceless solid-phase synthesis approach to generate a library of 3-substituted benzofuran-2-ones. The strategy employs a Wang resin as the solid support, allowing for the immobilization of a phenolic precursor. Subsequent on-resin chemical transformations, including etherification and intramolecular cyclization, lead to the formation of the desired benzofuranone core. Final cleavage from the resin yields the target compounds with high purity.

Experimental Protocols

The following protocols are based on a general strategy for the solid-phase synthesis of related heterocyclic compounds and have been adapted for the construction of a benzofuranone library.

Materials and Equipment
  • Wang Resin (100-200 mesh, loading capacity ~1.0 mmol/g)

  • 2-Hydroxy-5-nitro-phenylacetic acid

  • Various alkyl halides (R-X)

  • Various arylboronic acids (Ar-B(OH)₂)

  • Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Sodium hydride (NaH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Standard solid-phase synthesis vessels

  • Shaker/vortexer

  • HPLC for analysis and purification

Protocol 1: Immobilization of the Phenolic Precursor on Wang Resin
  • Resin Swelling: Swell Wang resin (1 g, ~1.0 mmol) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Activation of Carboxylic Acid: In a separate flask, dissolve 2-hydroxy-5-nitro-phenylacetic acid (3 mmol) in a mixture of DCM/DMF (2:1, 15 mL). Add DIC (3 mmol) and DMAP (0.3 mmol). Stir the solution at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Coupling to Resin: Drain the solvent from the swollen resin and add the pre-activated acid solution. Shake the vessel at room temperature for 4 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 2: On-Resin O-Alkylation
  • Resin Swelling: Swell the resin-bound phenol (~1.0 mmol) in anhydrous DMF (10 mL) for 30 minutes.

  • Deprotonation: Add NaH (5 mmol) to the resin suspension and shake for 1 hour at room temperature.

  • Alkylation: Add the desired alkyl halide (R-X, 5 mmol) to the reaction vessel. Shake at 50°C for 12 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), water/DMF (1:1, 3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: Intramolecular Cyclization and Suzuki Coupling (for 3-Arylbenzofuranones)

Note: This step is conceptualized for benzofuranone synthesis based on analogous benzofuran syntheses. Specific conditions may require optimization.

  • Palladium-Catalyzed Cyclization/Coupling: To the resin-bound intermediate (~1.0 mmol) in a sealed vessel, add the arylboronic acid (Ar-B(OH)₂, 4 mmol), Pd(PPh₃)₄ (0.1 mmol), and a suitable base (e.g., K₂CO₃, 5 mmol) in a solvent mixture like DMF/water.

  • Reaction: Heat the mixture at 80°C for 16 hours.

  • Washing: Cool the resin to room temperature. Drain the solvent and wash the resin thoroughly with DMF, water, DMF, DCM, and methanol.

  • Drying: Dry the resin under vacuum.

Protocol 4: Cleavage from the Solid Support
  • Resin Swelling: Swell the resin-bound benzofuranone (~1.0 mmol) in DCM (5 mL) for 20 minutes.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/DCM (1:1, v/v).

  • Cleavage Reaction: Add the cleavage cocktail (10 mL) to the resin and shake at room temperature for 2 hours.[1]

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (3 x 5 mL).

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude benzofuranone product.

  • Purification: Purify the crude product by preparative HPLC if necessary.

Data Presentation

The following table presents representative data for a library of 3-arylbenzofurans synthesized on solid phase, which serves as a model for the expected outcomes for a benzofuranone library.

Compound IDAryl Boronic Acid (Ar)Yield (%)Purity (%)
BF-1 Phenylboronic acid75>95
BF-2 4-Methylphenylboronic acid82>95
BF-3 4-Methoxyphenylboronic acid78>95
BF-4 4-Chlorophenylboronic acid71>95
BF-5 3-Thienylboronic acid65>90

Note: Data is representative of a solid-phase synthesis of 3-arylbenzofurans and is intended to illustrate the expected efficiency of the described synthetic strategy for a benzofuranone library.

Visualizations

Experimental Workflow

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage and Purification Resin Wang Resin Swelling1 Swell Resin in DCM Resin->Swelling1 Coupling Couple with 2-Hydroxy-5-nitro-phenylacetic acid Swelling1->Coupling Washing1 Wash and Dry Coupling->Washing1 O_Alkylation O-Alkylation with R-X Washing1->O_Alkylation Cyclization Intramolecular Cyclization / Suzuki Coupling O_Alkylation->Cyclization Washing2 Wash and Dry Cyclization->Washing2 Cleavage Cleave with TFA/DCM Washing2->Cleavage Purification Purification (HPLC) Cleavage->Purification Library Benzofuranone Library Purification->Library logical_relationship Start Start: Wang Resin Immobilization Immobilize Phenolic Precursor Start->Immobilization Diversification1 Diversification Point 1: O-Alkylation (R-X) Immobilization->Diversification1 Cyclization Form Benzofuranone Core Diversification1->Cyclization Diversification2 Diversification Point 2: Suzuki Coupling (Ar-B(OH)₂) Cleavage Cleave from Resin Diversification2->Cleavage Cyclization->Diversification2 FinalProduct Final Product: Substituted Benzofuranone Cleavage->FinalProduct

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydroxybenzofuran-3(2H)-one and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Hydroxybenzofuran-3(2H)-one and its derivatives. Our aim is to help you improve reaction yields, minimize side products, and streamline your purification processes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 5-hydroxybenzofurans, particularly through the PIDA-mediated oxidative coupling and cyclization of hydroquinones and β-dicarbonyl compounds.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: PIDA (Phenyliodine(III) diacetate) can decompose over time. The hydroquinone starting material may have oxidized.1. Reagent Quality Check: Use freshly opened or properly stored PIDA. Ensure the hydroquinone is pure and has not darkened due to oxidation.
2. Inefficient Catalyst: The Lewis acid catalyst (e.g., ZnI₂) may be hydrated or of poor quality.2. Catalyst Handling: Use anhydrous ZnI₂ and handle it in a dry environment (e.g., glovebox or under inert atmosphere) to prevent hydration. Consider using other Lewis acids if ZnI₂ proves ineffective (see data table below).
3. Suboptimal Reaction Temperature: The reaction temperature may be too low for the specific substrates.3. Temperature Optimization: While 95 °C is a good starting point, increasing the temperature to 110 °C has been shown to slightly improve yields in some cases.[1] Monitor for potential side product formation at higher temperatures.
4. Inappropriate Solvent: The choice of solvent significantly impacts the reaction outcome.4. Solvent Selection: Chlorobenzene and toluene have demonstrated good yields.[1] Avoid solvents like DMF, THF, and ethanol, which can lead to trace or no product formation.
Formation of Multiple Products (Visible on TLC) 1. Side Reactions: The formation of regioisomers is possible with substituted hydroquinones. Over-oxidation or decomposition of starting materials can also occur.1. Control Stoichiometry and Temperature: Carefully control the stoichiometry of the reactants. A 1:2 or 1:3 ratio of hydroquinone to β-dicarbonyl compound can improve the yield of the desired product.[1] Avoid excessive heating.
2. Impure Starting Materials: Impurities in the starting materials can lead to the formation of byproducts.2. Purify Starting Materials: Ensure the purity of both the hydroquinone and the β-dicarbonyl compound before starting the reaction.
Difficulty in Product Purification 1. Co-eluting Impurities: Side products may have similar polarities to the desired product, making separation by column chromatography challenging.1. Optimize Chromatography Conditions: Use a solvent system with a polarity that provides good separation on the TLC plate before scaling up to column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent (e.g., ethanol) can be an effective final purification step.
2. Product Instability: The hydroxy group on the benzofuran ring can be sensitive to acidic or basic conditions.2. Neutral Work-up: During the work-up, ensure that the quenching and extraction steps are performed under neutral or mildly acidic conditions to prevent product degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the synthesis of 5-hydroxybenzofurans via oxidative coupling?

A1: Based on optimization studies, Zinc Iodide (ZnI₂) has been identified as the most effective Lewis acid catalyst for this reaction, providing significantly higher yields compared to other catalysts like ZnCl₂, FeCl₃, and BF₃·OEt₂.[1]

Q2: How critical is the choice of oxidant in this synthesis?

A2: The choice of oxidant is crucial. Phenyliodine(III) diacetate (PIDA) has been shown to be the most effective oxidant, leading to a yield of 61% for the model reaction, which was significantly higher than with other oxidants like DDQ, PIFA, and CAN.[1][2]

Q3: My reaction is not proceeding to completion. What should I check first?

A3: First, verify the quality of your PIDA and hydroquinone. PIDA should be a fine, white powder, and the hydroquinone should be a light-colored solid. If they appear discolored, their quality may be compromised. Next, ensure your reaction is running at the optimal temperature of 95 °C and that you are using a suitable solvent like chlorobenzene.[1][2]

Q4: I am observing a complex mixture of products on my TLC plate. What could be the reason?

A4: A complex product mixture can arise from several factors. If you are using a mono-substituted hydroquinone, the formation of regioisomers is expected.[2] Other possibilities include the use of impure starting materials or running the reaction at too high a temperature, leading to decomposition.

Q5: What is a standard work-up procedure for this reaction?

A5: After the reaction is complete, the mixture is typically quenched with water. The organic phase is then separated, dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.[2]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of Ethyl 5-Hydroxy-2-methylbenzofuran-3-carboxylate[1][2]
EntryCatalystOxidantSolventTemp. (°C)Yield (%)
1ZnI₂DDQDCE8540
2ZnI₂PIFADCE8521
3ZnI₂ PIDA DCE 85 61
4ZnI₂CANDCE8553
5ZnCl₂PIDADCE8527
6FeCl₃PIDADCE8554
7ZnI₂PIDAPhCl8575
8ZnI₂PIDAPhCH₃8569
9ZnI₂PIDAPhCl9581
10ZnI₂PIDAPhCl11083
11ZnI₂ PIDA PhCl 95 88 *

*Reaction performed with a 1:3 ratio of hydroquinone to ethyl acetoacetate.

Experimental Protocols

General Protocol for the Synthesis of 5-Hydroxybenzofurans via PIDA-Mediated Oxidative Coupling and Cyclization[2]
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the hydroquinone (1.0 eq.), the β-dicarbonyl compound (2.0 eq.), ZnI₂ (0.5 eq.), and PIDA (1.1 eq.).

  • Add chlorobenzene as the solvent (typically 0.1 M concentration with respect to the hydroquinone).

  • Stir the reaction mixture at 95 °C for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-hydroxybenzofuran derivative.

Visualizations

experimental_workflow start Start reagents Combine Hydroquinone, β-Dicarbonyl Compound, ZnI₂, and PIDA in Chlorobenzene start->reagents reaction Stir at 95 °C for 6 hours reagents->reaction tlc Monitor by TLC reaction->tlc workup Quench with Water and Extract tlc->workup Reaction Complete purification Column Chromatography workup->purification product Pure 5-Hydroxybenzofuran Derivative purification->product

Caption: A typical experimental workflow for the synthesis of 5-hydroxybenzofuran derivatives.

troubleshooting_yield start Low Yield Observed check_reagents Check PIDA and Hydroquinone Quality start->check_reagents check_catalyst Verify ZnI₂ is Anhydrous start->check_catalyst optimize_temp Increase Temperature (e.g., to 110 °C) start->optimize_temp optimize_solvent Confirm Use of Chlorobenzene or Toluene start->optimize_solvent result Improved Yield check_reagents->result check_catalyst->result optimize_temp->result optimize_solvent->result

Caption: Troubleshooting guide for addressing low product yield in the synthesis.

reaction_pathway hydroquinone Hydroquinone pida PIDA intermediate1 Intermediate 1' pida->intermediate1 Oxidation michael_addition 1,4-Michael Addition intermediate1->michael_addition dicarbonyl β-Dicarbonyl Compound dicarbonyl->michael_addition intermediate_a Intermediate A michael_addition->intermediate_a cyclization Intramolecular Cyclization intermediate_a->cyclization intermediate_c Intermediate C cyclization->intermediate_c aromatization Aromatization intermediate_c->aromatization product 5-Hydroxybenzofuran aromatization->product

Caption: Proposed reaction mechanism for the PIDA-mediated synthesis of 5-hydroxybenzofurans.[1][2]

References

Overcoming regioselectivity issues in benzofuranone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for benzofuranone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to regioselectivity in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in benzofuranone synthesis?

Regioselectivity in benzofuranone synthesis is the preferential formation of one constitutional isomer over another. The outcome is primarily governed by a combination of electronic effects, steric hindrance, and reaction conditions.[1] For instance, in intramolecular cyclizations like the Friedel-Crafts reaction, the electrophilic attack on the aromatic ring is directed by the electronic properties of existing substituents (ortho-, para-, or meta-directing) and is often favored at the sterically less-hindered position.[2]

Q2: How do directing groups on the phenolic precursor influence the final benzofuranone structure?

Directing groups on the phenol ring play a crucial role in determining the site of intramolecular cyclization. Electron-donating groups (EDGs) activate the ortho and para positions, while electron-withdrawing groups (EWGs) deactivate them. The interplay between these electronic effects and steric constraints dictates the regiochemical outcome.[1]

Q3: Can the choice of catalyst influence which regioisomer is formed?

Absolutely. The catalyst is a critical factor in controlling regioselectivity. Lewis acids, Brønsted acids, and transition metals can all influence the reaction pathway.[2][3] For example, catalyst-controlled regiodivergent synthesis has been demonstrated where different phosphine catalysts can lead to different regioisomers from the same starting materials.[4] Transition-metal catalysis, in particular, offers a powerful tool for achieving high regioselectivity through mechanisms like C-H activation and directed annulation.[3][5]

Q4: What is the difference between a regioselective and a regiospecific reaction?

A reaction is regioselective if it yields a predominance of one constitutional isomer over others (i.e., it produces a major and a minor product).[6] A reaction is considered regiospecific if only one of the possible regioisomers is formed exclusively (100% selectivity).[6] In practice, many highly selective reactions are referred to as specific, though "100% regioselective" is a more precise term.[6]

Troubleshooting Guide

Issue 1: My reaction produces a mixture of regioisomers with low selectivity.
  • Question: I am performing an intramolecular Friedel-Crafts cyclization to form a benzofuranone, but I'm getting a nearly 1:1 mixture of the two possible ortho-cyclized products. How can I improve the selectivity?

  • Answer:

    • Analyze Steric Hindrance: In cases where electronic factors are similar for both potential cyclization sites, steric hindrance is often the deciding factor. The reaction will typically favor the sterically less-hindered position.[2] If your substrate has substituents that create significant steric bulk near one ortho position, this should favor cyclization at the other.

    • Modify Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy, which is often the one leading to the thermodynamically more stable product.

    • Screen Catalysts and Acids: The choice of acid can significantly impact the outcome. Experiment with different Lewis acids (e.g., AlCl₃, TiCl₄, BF₃·OEt₂) and Brønsted acids (e.g., trifluoroacetic acid (TFA), p-toluenesulfonic acid (TsOH)).[2][7][8] The size and nature of the acid can alter the transition state, leading to improved selectivity.

    • Consider a Directed Approach: If direct cyclization remains unselective, consider a transition-metal-catalyzed approach. Many modern methods using palladium, rhodium, or nickel catalysts can achieve high regioselectivity through directed C-H functionalization pathways.[3][5]

Issue 2: The major product is the unexpected, sterically hindered regioisomer.
  • Question: My synthesis was expected to yield the sterically less-hindered benzofuranone, but I am predominantly isolating the more hindered isomer. What could be the cause?

  • Answer:

    • Electronic Control: The reaction may be under electronic control rather than steric control. An electron-donating group, even if it is near a bulky substituent, can strongly activate a specific position for electrophilic attack, overriding steric effects.

    • Thermodynamic vs. Kinetic Control: You may be observing the thermodynamically more stable product, which forms under equilibrium conditions (often at higher temperatures and longer reaction times). The kinetically favored product (formed faster, often at lower temperatures) might be the sterically less-hindered one. Try running the reaction at a lower temperature for a shorter duration.

    • Chelation or Directing Group Effects: A functional group on your substrate might be coordinating with the catalyst (e.g., a Lewis acid) and directing the reaction to a specific site, even if it is more sterically crowded.

    • Mechanism Re-evaluation: Computational analysis, such as Quantum Mechanics (QM) calculations, can sometimes reveal that the predicted lowest energy pathway is not what was intuitively expected. Such studies have shown that calculated activation energies can correctly predict the formation of an unexpected major regioisomer.[9]

Issue 3: My transition-metal-catalyzed C-H activation/cyclization is not regioselective.
  • Question: I am using a palladium-catalyzed reaction to synthesize a benzofuranone, but the regioselectivity is poor. What parameters should I adjust?

  • Answer:

    • Ligand Screening: The ligand bound to the metal center is paramount in controlling selectivity. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. The steric and electronic properties of the ligand directly influence the environment around the metal and can dramatically improve regioselectivity.

    • Solvent and Base Variation: The polarity of the solvent and the nature of the base (if applicable) can affect the catalytic cycle and selectivity. Common bases in palladium catalysis include acetates (NaOAc, KOAc) and carbonates (K₂CO₃, Cs₂CO₃).[5]

    • Oxidant and Additives: In oxidative annulation reactions, the choice of oxidant (e.g., benzoquinone, Cu(OAc)₂) can be crucial.[10] Additives may also play a key role.

    • Directing Group Modification: The efficiency and selectivity of C-H activation often depend on the directing group. If possible, modifying the directing group on your substrate could lead to a more selective transformation.

Quantitative Data Summary

The following tables summarize how reaction parameters can influence the yield and regioselectivity of benzofuranone and benzofuran synthesis.

Table 1: Effect of Acid and Temperature on a Diels-Alder/Cyclization Cascade for Benzofuranone Synthesis. [2]

EntryLewis AcidProtic Acid (mol %)Temperature (°C)Yield of Benzofuranone 24 (%)
1AlCl₃-14025
2AlCl₃-14045 (after full consumption)
3AlCl₃TFA (20)14060
4AlCl₃TFA (20)12065
5AlCl₃TFA (added later)120No improvement
6AlCl₃TFA (20)12070 (optimal)

Table 2: Regioselectivity in TiCl₄-Promoted Synthesis of Naphthofurans. [11]

EntryNaphthol Substrateα-HaloketoneTemperatureRegioisomeric Ratio (rr)Yield (%)
12-Naphthol2-ChloroacetoneReflux99:176
21-Naphthol2-ChloroacetoneReflux>99:182
31-Naphthol2-Chloro-3-pentanoneRT2:1-
41-Naphthol2-Chloro-3-pentanoneReflux9:188
51-Naphthol3-Chloro-2-pentanoneReflux10:181

Experimental Protocols

Protocol 1: General Procedure for Regioselective Benzofuranone Synthesis via Diels-Alder Cascade[2]

This protocol describes the synthesis of 7-methylbenzofuran-2(3H)-one via a cascade reaction involving a pyrone and a nitroalkene, where the final intramolecular cyclization is regioselective.

Reagents and Equipment:

  • Thick-walled reaction vessel

  • Pyrone substrate

  • Nitroalkene substrate

  • Butylated hydroxytoluene (BHT)

  • Aluminum trichloride (AlCl₃)

  • 1,2-Dichlorobenzene (DCB)

  • Trifluoroacetic acid (TFA)

  • Argon (Ar) gas supply

  • Standard glassware for purification (flash column chromatography)

Procedure:

  • To an oven-dried, thick-walled reaction vessel, add the pyrone (0.2 mmol, 2 equiv), the nitroalkene (0.1 mmol, 1 equiv), BHT (0.01 mmol, 0.1 equiv), and AlCl₃ (0.01 mmol, 0.1 equiv).

  • Flush the vessel with Argon gas for 5 minutes to ensure an inert atmosphere.

  • Add anhydrous DCB (0.2 mL, to make a 0.5 M solution) and TFA (0.02 mmol, 0.2 equiv) to the vessel.

  • Quickly seal the reaction tube securely.

  • Place the vessel in a preheated oil bath at 120 °C and heat for 16 hours.

  • After 16 hours, remove the vessel from the oil bath and allow it to cool to room temperature.

  • The reaction mixture is typically purified directly by flash column chromatography on silica gel without a prior aqueous workup to isolate the desired benzofuranone product.

Protocol 2: One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones[8][12]

This protocol describes a direct synthesis of 2-alkyl benzofurans, which are structurally related to benzofuranones, using titanium tetrachloride.

Reagents and Equipment:

  • Round-bottom flask with reflux condenser

  • Phenol or Naphthol substrate

  • α-Haloketone

  • Titanium tetrachloride (TiCl₄)

  • 2,2,2-Trifluoroethanol (TFE) as solvent

  • Argon (Ar) or Nitrogen (N₂) gas supply

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Ar or N₂), add the phenol or naphthol substrate (1.0 equiv) and dissolve it in TFE.

  • Add titanium tetrachloride (1.5 equiv) to the solution.

  • Heat the mixture to reflux (approx. 70-75 °C).

  • Slowly add the α-haloketone (1.2 equiv) dropwise to the refluxing mixture.

  • Maintain the reaction at reflux and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the regiochemically pure benzofuran.

Visual Diagrams

Troubleshooting_Workflow start Observed Issue: Poor Regioselectivity decision1 Reaction Type? start->decision1 path1 Intramolecular Friedel-Crafts decision1->path1 Acid-Catalyzed path2 Transition-Metal Catalyzed decision1->path2 Metal-Catalyzed fc_check Primary Influencing Factor? path1->fc_check tmc_check Parameter to Vary? path2->tmc_check fc_sterics Steric Hindrance fc_check->fc_sterics Sterics fc_electronics Electronic Effects fc_check->fc_electronics Electronics solution_sterics Solution: 1. Lower Temperature 2. Change Lewis/Brønsted Acid 3. Modify Substrate Bulk fc_sterics->solution_sterics solution_electronics Solution: 1. Modify Substituents (EDG/EWG) 2. Re-evaluate expected outcome (may be electronically preferred) fc_electronics->solution_electronics tmc_ligand Ligand tmc_check->tmc_ligand Catalyst tmc_conditions Conditions tmc_check->tmc_conditions Rxn Conditions solution_ligand Solution: Screen diverse phosphine or NHC ligands to alter steric/ electronic environment of metal. tmc_ligand->solution_ligand solution_conditions Solution: 1. Screen Solvents 2. Screen Bases/Additives 3. Vary Temperature tmc_conditions->solution_conditions

Caption: Troubleshooting decision tree for poor regioselectivity.

Competing_Pathways substrate Phenoxyacetyl Precursor (with substituent R) ts1 Transition State A (Attack at less-hindered C4) substrate->ts1 Pathway A (Lower Steric Hindrance) ts2 Transition State B (Attack at more-hindered C6) substrate->ts2 Pathway B (Potential Electronic Favorability) product1 Product A 3,7-Disubstituted Benzofuranone (Kinetic/Sterically Favored) ts1->product1 product2 Product B 3,5-Disubstituted Benzofuranone (Thermodynamic/Electronically Favored) ts2->product2

Caption: Competing intramolecular cyclization pathways.

Experimental_Workflow prep 1. Reagent Prep & Drying setup 2. Reaction Setup (Inert Atmosphere) prep->setup reaction 3. Controlled Heating & Stirring setup->reaction monitor 4. Monitor Progress (TLC/GC/LCMS) reaction->monitor monitor->reaction Continue workup 5. Quench & Workup (Extraction) monitor->workup Complete purify 6. Purification (Column Chromatography) workup->purify analyze 7. Analysis (NMR, MS) purify->analyze

Caption: General workflow for a synthetic experiment.

References

Technical Support Center: Synthesis of 5-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Hydroxybenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this synthesis.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis of this compound, particularly when using methods such as intramolecular Friedel-Crafts type cyclization of phenoxyacetic acid derivatives.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields can stem from several factors:

  • Incomplete Cyclization: The key ring-closing step may be inefficient. The starting material, such as a substituted phenoxyacetic acid, might remain unreacted or only partially cyclized. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the consumption of starting material.

  • Side Reactions: The formation of byproducts is a primary cause of low yields. Common side reactions include intermolecular condensation (polymerization), decarboxylation of the starting material under harsh acidic conditions, or the formation of regioisomers.

  • Purity of Reagents: Ensure starting materials, particularly the hydroquinone or substituted phenol, are pure. Impurities can interfere with the reaction. The presence of moisture can also deactivate Lewis acid catalysts.

  • Reaction Conditions: Sub-optimal temperature, reaction time, or catalyst concentration can lead to poor conversion. An optimization of these parameters is often necessary.

Q2: I'm observing a major byproduct that is more polar than my product on the TLC plate. What could it be?

A2: A common, more polar byproduct is the uncyclized intermediate, 2-(2,4-dihydroxyphenoxy)acetic acid (or a related phenoxyacetic acid derivative). This occurs when the intramolecular Friedel-Crafts cyclization fails to proceed to completion. You can confirm its identity using NMR and Mass Spectrometry. To favor the desired cyclization, you might need to use a stronger cyclizing agent (e.g., polyphosphoric acid, Eaton's reagent), increase the reaction temperature, or prolong the reaction time.

Q3: My final product is a dark, tarry, or polymeric material. How can I prevent this?

A3: The phenolic hydroxyl groups in the starting material and product are susceptible to oxidation, which can lead to the formation of colored quinone-type species and subsequent polymerization, especially at elevated temperatures or in the presence of air.

  • Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly reduce oxidative side reactions.

  • Control Temperature: Avoid excessive heating. While heat is often required for cyclization, prolonged exposure to high temperatures can promote degradation.

  • Degas Solvents: Using degassed solvents can help minimize dissolved oxygen.

Q4: My NMR analysis shows a mixture of isomers. Why is this happening and how can I improve regioselectivity?

A4: The formation of regioisomers is a known challenge in Friedel-Crafts reactions on substituted aromatic rings.[1] When synthesizing this compound from hydroquinone, cyclization can potentially occur at two different positions on the benzene ring.

  • Steric Hindrance: The regioselectivity is often directed by steric factors. Bulky activating groups on the phenol can help direct the cyclization to the less hindered position.

  • Choice of Catalyst: The Lewis acid used can influence the regiochemical outcome. Experimenting with different catalysts (e.g., AlCl₃, TiCl₄, BF₃·OEt₂) may improve the selectivity for the desired isomer.[1]

  • Purification: If a mixture of isomers is unavoidable, careful column chromatography is typically required for separation.

Q5: The purification of the final product by column chromatography is difficult, with significant streaking on the column.

A5: The free phenolic hydroxyl group can interact strongly with the silica gel, leading to poor separation and streaking.

  • Acidify the Mobile Phase: Adding a small amount of a weak acid, like acetic acid (~0.5-1%), to the eluent can suppress the ionization of the hydroxyl group, reducing its interaction with the silica and leading to sharper peaks.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a reverse-phase silica gel (C18), which may provide better separation.

  • Protection/Deprotection: In some cases, it may be beneficial to protect the hydroxyl group (e.g., as a methyl ether or benzyl ether) before synthesis and deprotect it in the final step. This can simplify purification, though it adds steps to the overall synthesis.

Data Presentation

The choice of acid catalyst and reaction conditions can significantly impact the yield of benzofuranones. The following table summarizes hypothetical outcomes based on typical optimization studies for similar reactions.

EntryCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield of Product (%)Yield of Uncyclized Intermediate (%)
1AlCl₃ (1.1)DCE80124535
2PPA-10066515
3Eaton's Reagent-804755
4TiCl₄ (1.1)DCE60165030
5H₂SO₄ (conc.)-25243050

DCE = 1,2-Dichloroethane; PPA = Polyphosphoric Acid

Visualized Reaction Pathways and Workflows

The following diagrams illustrate the synthesis pathway, potential side reactions, and a troubleshooting workflow.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product SM1 Hydroquinone INT 2-(2,4-Dihydroxyphenoxy)acetic acid SM1->INT Williamson Ether Synthesis (NaOH) SM2 Chloroacetic Acid SM2->INT PROD This compound INT->PROD Intramolecular Friedel-Crafts Cyclization (PPA, heat) Side_Reactions cluster_products Possible Reaction Outcomes INT 2-(2,4-Dihydroxyphenoxy)acetic acid PROD Desired Product (this compound) INT->PROD Successful Cyclization (Position 5) SIDE1 Regioisomer (7-Hydroxybenzofuran-3(2H)-one) INT->SIDE1 Alternative Cyclization (Position 3) SIDE2 Unreacted Intermediate INT->SIDE2 Incomplete Reaction SIDE3 Polymerization / Degradation INT->SIDE3 Harsh Conditions (High Temp / Air) Troubleshooting_Workflow START Problem: Low Yield or Impure Product CHECK1 Analyze Crude Product (TLC, NMR, LC-MS) START->CHECK1 ISSUE1 Major Spot: Starting Material CHECK1->ISSUE1 Unreacted Intermediate ISSUE2 Multiple Product Spots CHECK1->ISSUE2 Isomeric Mixture ISSUE3 Dark/Tarry Appearance CHECK1->ISSUE3 Degradation Products SOLUTION1 Increase Reaction Time/Temp Check Catalyst Activity ISSUE1->SOLUTION1 SOLUTION2 Optimize for Regioselectivity (Change Catalyst/Solvent) Improve Purification ISSUE2->SOLUTION2 SOLUTION3 Use Inert Atmosphere Lower Reaction Temperature Use Degassed Solvents ISSUE3->SOLUTION3

References

Technical Support Center: Optimization of Benzofuranone Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzofuranones. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

Q1: My benzofuranone synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in benzofuranone synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. For some reactions, lowering the temperature can slightly increase the chemical yield.[1] Conversely, for microwave-assisted synthesis, the optimal temperature might be as high as 150°C. It is crucial to perform a temperature screen for your specific reaction.

  • Inefficient Catalysis: The choice of catalyst, both type and loading, significantly impacts the reaction rate and yield.

    • Lewis vs. Protic Acids: In some cases, a combination of a Lewis acid (e.g., AlCl₃) and a protic acid (e.g., trifluoroacetic acid - TFA) can markedly increase the rate of benzofuranone production.[1][2] However, evaluating different Lewis acids (e.g., boronic acids, boron trifluoride) or protic acids (e.g., toluenesulfonic acid, hydrochloric acid) may be necessary as their effectiveness can be substrate-dependent.[1]

    • Catalyst Loading: An optimal catalyst loading is crucial. For instance, in a reaction involving a pyrone and a nitroalkene, conducting the reaction at 120 °C with 20 mol % of TFA resulted in the best yield.[1]

  • Incorrect Solvent System: The choice of solvent can influence the reaction's efficiency. While some studies have found that changing the solvent did not significantly alter the chemical yield, others have shown that cosolvent systems may be better than single solvents in microwave-assisted synthesis.[3][1]

  • Presence of Water or Other Inhibitors: The addition of molecular sieves to sequester byproducts like methanol has been shown to substantially decrease the yield in certain reactions.[1] Ensure all reagents and solvents are appropriately dried, and the reaction is carried out under an inert atmosphere if necessary.[1]

  • Incomplete Reaction or Side Product Formation: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). In some instances, the formation of an intermediate phenol may be faster than its subsequent conversion to the benzofuranone.[1][2] Driving the reaction to completion by extending the reaction time might be necessary.[1]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_temp Verify/Optimize Reaction Temperature start->check_temp check_catalyst Evaluate Catalyst System (Type & Loading) check_temp->check_catalyst check_solvent Screen Different Solvents/Co-solvents check_catalyst->check_solvent check_reagents Ensure Anhydrous Conditions (if required) check_solvent->check_reagents monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_reagents->monitor_reaction optimize_time Adjust Reaction Time monitor_reaction->optimize_time end_good Yield Improved optimize_time->end_good end_bad Persistent Low Yield optimize_time->end_bad If no improvement

Caption: Troubleshooting workflow for low benzofuranone yield.

Q2: I am observing the formation of significant side products. What are the common side reactions and how can they be minimized?

The formation of side products is a common issue. Identifying the nature of these impurities is the first step towards mitigating their formation.

Common Side Reactions & Mitigation Strategies:

  • Formation of Phenolic Intermediates: In many benzofuranone syntheses, a phenol is formed as an intermediate.[1][2] If this intermediate is stable and its cyclization is slow, it can accumulate as a major side product.

    • Solution: As demonstrated in a control experiment, the isolated phenol can be subjected to a protic acid like TFA to facilitate its conversion to the desired benzofuranone.[1][2] Adjusting the catalyst system to promote the cyclization step can also be effective.

  • Regioisomer Formation: In cases where the aromatic precursor has multiple potential sites for cyclization, a mixture of regioisomers can be formed.[1]

    • Solution: The regiochemical outcome is often dictated by steric and electronic factors. When both ortho positions are unsubstituted, the sterically less-hindered product is typically favored.[1] Careful selection of starting materials with appropriate directing groups can enhance regioselectivity.

  • Decomposition of Starting Materials or Product: At elevated temperatures, starting materials or the benzofuranone product may decompose, leading to a complex mixture of byproducts.

    • Solution: Lowering the reaction temperature may help to limit decomposition.[1] Additionally, ensuring a clean reaction setup and high-purity reagents can minimize unwanted side reactions.

Q3: How do I choose the right catalyst for my benzofuranone synthesis?

Catalyst selection is critical and depends heavily on the specific reaction mechanism (e.g., intramolecular Friedel-Crafts, Diels-Alder cascade, etc.).

Catalyst Selection Guide:

Catalyst TypeExamplesApplication Notes
Lewis Acids AlCl₃, BF₃·OEt₂, Boronic AcidsOften used in intramolecular Friedel-Crafts type cyclizations.[1] The choice of Lewis acid can impact yield, but in some studies, various Lewis acids promoted the reaction without significant improvements in yield over others.[1]
Protic Acids Trifluoroacetic Acid (TFA), Toluenesulfonic Acid (TsOH), HClCan be used alone or in conjunction with a Lewis acid to promote cyclization.[1][2] TFA has been shown to be effective in converting phenolic intermediates to benzofuranones.[1][2]
Palladium Catalysts Pd(II) complexesUsed in methods involving C-H activation of phenylacetic acids followed by intramolecular C-O bond formation.[4]
Gold Catalysts Ph₃PAuClEmployed in the cycloisomerization of o-alkynyl phenols.[5]
Bases K₃PO₄, Cs₂CO₃, CH₃CO₂KUtilized in microwave-assisted cyclization reactions.[3]

Q4: What is the best way to purify my benzofuranone product?

Purification strategies depend on the properties of the target benzofuranone and the nature of the impurities.

Common Purification Techniques:

  • Flash Column Chromatography (FCC): This is the most widely reported method for purifying benzofuranones.[1] A typical solvent system is a mixture of hexanes and ethyl acetate.[1] In some cases, the crude reaction mixture can be directly purified by FCC without an aqueous workup.[1]

  • Recrystallization: If the benzofuranone is a solid, recrystallization can be an effective method for obtaining high-purity material.

  • Aqueous Workup: Before chromatographic purification, an aqueous workup may be necessary to remove inorganic salts and water-soluble impurities. This typically involves washing the organic layer with water and brine, followed by drying over an anhydrous salt like Na₂SO₄ or MgSO₄.

Frequently Asked Questions (FAQs)

Q5: What are the typical reaction conditions for an intramolecular Friedel-Crafts cyclization to form a benzofuranone?

While optimal conditions are substrate-dependent, a general starting point for an intramolecular Friedel-Crafts acylation of an α-phenoxyacetic acid derivative can be:

  • Acid Catalyst: Polyphosphoric acid (PPA) or a strong Lewis acid like AlCl₃.

  • Solvent: Often, the reaction can be run neat with PPA, or a non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used with a Lewis acid.

  • Temperature: This can range from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the reactivity of the substrate.

  • Reaction Time: Typically ranges from a few hours to overnight. Monitoring by TLC is recommended.

Q6: How can I monitor the progress of my benzofuranone formation reaction?

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of the product. Staining with potassium permanganate can help visualize the spots.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis, LC-MS can be used to track the formation of the desired product and any intermediates or side products by their mass-to-charge ratio.

Experimental Protocols

General Procedure for Benzofuranone Synthesis via Diels-Alder/Cyclization Cascade:

This protocol is adapted from the work of the Beaudry Research Group and is suitable for the reaction of a 3-hydroxy-2-pyrone with a nitroalkene.[1]

  • To a thick-walled reaction vessel, add the pyrone (2 equivalents), nitroalkene (1 equivalent), BHT (0.1 equivalents), and AlCl₃ (0.1 equivalents).

  • Flush the vessel with an inert gas (e.g., Argon) for 5 minutes.

  • Add 1,2-dichlorobenzene (DCB) as the solvent, followed by trifluoroacetic acid (TFA) (0.2 equivalents).

  • Quickly seal the reaction vessel.

  • Heat the reaction mixture to 120 °C for 16 hours (or until TLC indicates completion).

  • Cool the reaction mixture to room temperature.

  • Directly purify the crude mixture by flash column chromatography on silica gel.

Experimental Workflow Diagram

experimental_workflow start Start reagents Combine Reactants, Catalyst, and BHT in Reaction Vessel start->reagents inert_atm Flush with Inert Gas reagents->inert_atm add_solvent Add Solvent and Protic Acid inert_atm->add_solvent seal_vessel Seal Reaction Vessel add_solvent->seal_vessel heat_reaction Heat Reaction Mixture seal_vessel->heat_reaction monitor Monitor Progress (TLC) heat_reaction->monitor cool_down Cool to Room Temperature monitor->cool_down purify Purify by Flash Column Chromatography cool_down->purify end Obtain Pure Benzofuranone purify->end

Caption: General experimental workflow for benzofuranone synthesis.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Benzofuranone Synthesis

Data summarized from Beaudry et al. (2021)[1]

EntryLewis Acid (mol %)Protic Acid (mol %)Temperature (°C)Time (h)Yield (%)
1AlCl₃ (10)-1401615
2AlCl₃ (10)-1404045
3AlCl₃ (10)TFA (20)140555
4AlCl₃ (10)TFA (20)1201661
5AlCl₃ (10)TFA (added later)1201658
6AlCl₃ (10)TFA (20)1201670
7B(OH)₃ (10)TFA (20)1201655
8BF₃·OEt₂ (10)TFA (20)1201660
9Al(OiPr)₃ (10)TFA (20)1201645
10AlCl₃ (10)TsOH (20)1201662
11AlCl₃ (10)HCl (20)1201659
12AlCl₃ (10)CCl₃COOH (20)1201665

References

Catalyst Selection for Efficient Benzofuranone Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzofuranones. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing benzofuranones?

A1: The synthesis of benzofuranones can be achieved through several catalytic routes. Common strategies include metal-catalyzed reactions, such as those employing palladium or gold catalysts, acid catalysis involving Lewis or Brønsted acids, and metal-free approaches.[1][2][3] Palladium-catalyzed methods often involve C-H activation of phenylacetic acids or hydroesterification of alkenylphenols.[3] Gold-catalyzed reactions can facilitate the cycloisomerization of o-alkynyl phenols.[1][4] Acid-catalyzed methods include the tandem Friedel-Crafts/lactonization reactions.[3]

Q2: When should I choose a metal-based catalyst over a metal-free option?

A2: The choice between a metal-based and a metal-free catalyst depends on the specific substrate, desired product, and tolerance for metal contamination in the final product.

  • Metal-based catalysts (e.g., Palladium, Gold) are often highly efficient and selective for specific transformations like C-H activation or cycloisomerization, providing moderate to good yields.[1][3] They are suitable for complex molecular scaffolds where high selectivity is crucial.

  • Metal-free options , which may involve strong acids like trifluoromethanesulfonic acid (TfOH) or perchloric acid (HClO₄), or treatment of benzofurans with alcohols or acids, can sometimes offer higher yields than their metal-catalyzed counterparts for certain substrates.[1][3] They are advantageous when avoiding metal contamination is a priority, such as in the late stages of pharmaceutical synthesis.

Q3: What are the advantages of using gold catalysts for benzofuranone synthesis?

A3: Gold(I) catalysts, such as Ph₃PAuCl, are particularly effective for the cycloisomerization of o-alkynyl phenols to form benzofuran-3(2H)-ones.[1][4][5] This method is valued for its ability to proceed under relatively mild conditions and its compatibility with a range of functional groups, offering good chemoselectivity.[1]

Q4: What roles do Lewis and protic acids play in benzofuranone synthesis?

A4: Both Lewis and protic acids can act as effective catalysts. For instance, in the synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes, a combination of a Lewis acid (like AlCl₃) and a protic acid (like trifluoroacetic acid, TFA) can significantly increase the reaction rate.[2] While various Lewis acids such as boronic acids and boron trifluoride can promote the reaction, they may not always improve the overall yield compared to an optimized protic acid system.[2] Protic acids like TfOH and HClO₄ can also independently catalyze cascade or tandem reactions to form benzofuranones.[3]

Troubleshooting Guide

Q1: I am observing very low yields in my benzofuranone synthesis. What are the common causes and how can I improve the yield?

A1: Low yields in benzofuranone synthesis can stem from several factors. Here are some troubleshooting steps:

  • Catalyst Activity: Ensure the catalyst is active. For metal-based catalysts, improper handling or storage can lead to deactivation. For acid catalysts, ensure the concentration is optimal. For example, in the reaction of 3-hydroxy-2-pyrones, an optimal concentration of 20 mol % of TFA at 120 °C was found to give the best yield.[2]

  • Reaction Temperature: Temperature plays a critical role. For the gold-catalyzed cycloisomerization of o-alkynyl phenols, a reaction temperature of 70 °C is recommended.[1] In other systems, lowering the reaction temperature has been shown to slightly increase the chemical yield.[2]

  • Reaction Time: Monitor the reaction progress using techniques like TLC to determine the optimal reaction time. Allowing the reaction to proceed to complete consumption of starting materials can significantly improve yields.[2]

  • Solvent Choice: The solvent can influence catalyst activity and substrate solubility. For the gold-catalyzed method, MeCN is a suitable solvent.[1] It is advisable to perform a solvent screen to identify the optimal medium for your specific reaction.

  • Additives/Co-catalysts: Some reactions require specific additives. For instance, the gold-catalyzed cycloisomerization uses Selectfluor as an oxidant and TfOH as an additive to achieve moderate to good yields.[1]

Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A2: Poor regioselectivity is a common challenge, especially with substituted aromatic precursors.[2]

  • Catalyst/Ligand Choice: The choice of catalyst and, for metal complexes, the associated ligands, can heavily influence the regiochemical outcome. Screening different catalysts is recommended.

  • Substrate Design: In some cases, regioselectivity is dictated by the substitution pattern of the starting material. Classical strategies like intramolecular Friedel-Crafts-type cyclizations are most effective when one ortho position is blocked, leading to a single regioisomer.[2] When both ortho positions are available, the sterically less-hindered product is often favored.[2]

Q3: The starting materials are not being consumed, and the reaction is not proceeding. What should I investigate?

A3: If the reaction fails to initiate, consider the following:

  • Reaction Conditions: Double-check all reaction parameters, including temperature, pressure, and atmosphere (e.g., inert atmosphere if required by the catalyst).

  • Purity of Reagents: Impurities in starting materials, solvents, or reagents can poison the catalyst. Ensure all components are of appropriate purity.

  • Catalyst Loading: The amount of catalyst can be critical. While higher loading may seem beneficial, it can sometimes lead to side reactions. Conversely, too little catalyst will result in a sluggish or stalled reaction. Optimization of the catalyst loading is often necessary.

  • Acid/Base Sensitivity: Check if your substrates or catalyst are sensitive to acidic or basic conditions. For instance, some palladium-catalyzed reactions require a base, while acid-catalyzed reactions are, by definition, pH-sensitive.[6][7]

Data Presentation

Table 1: Comparison of Catalytic Systems for Benzofuran-3(2H)-one Synthesis

Catalyst SystemStarting MaterialKey Reagents/AdditivesSolventTemp. (°C)YieldReference
Ph₃PAuCl (Gold-catalyzed)o-Alkynyl PhenolSelectfluor, TfOHMeCN70Moderate-Good[1]
Metal-FreeBenzofuranAlcohol/Acid, Selectfluor, TfOHMeCN70Good-High[1]
AlCl₃ / TFA (Lewis/Protic Acid)3-Hydroxy-2-pyroneNitroalkeneo-DCB12070%[2]
Pd(OAc)₂ (Palladium-catalyzed)Phenylacetic AcidAc-Ile-OH, K₂CO₃, Ag₂CO₃TBA130~70-90%[3]
TfOH (Protic Acid-catalyzed)Phenolα-Aryl-α-diazoacetateDCE60High[3]
HClO₄ (Protic Acid-catalyzed)Tertiary α-hydroxy esterPhenolToluene110High[3]

Yields are generalized from the source material; specific yields vary with the substrate.

Experimental Protocols

Protocol 1: Gold-Catalyzed Cycloisomerization of o-Alkynyl Phenols[1]

  • To a reaction tube, add the o-alkynyl phenol (0.2 mmol, 1.0 equiv.), Ph₃PAuCl (5 mol%), Selectfluor (2.0 equiv.), and trifluoromethanesulfonic acid (TfOH) (1.5 equiv.).

  • Add acetonitrile (MeCN, 2 mL) as the solvent.

  • Seal the tube and heat the reaction mixture at 70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product using column chromatography on silica gel to obtain the desired benzofuran-3(2H)-one.

Protocol 2: Lewis/Protic Acid-Catalyzed Synthesis from 3-Hydroxy-2-Pyrone[2]

  • In a reaction vessel, combine the 3-hydroxy-2-pyrone (1.0 equiv.), the desired nitroalkene (1.1 equiv.), and AlCl₃ (1.2 equiv.).

  • Add o-dichlorobenzene (o-DCB) as the solvent.

  • Add trifluoroacetic acid (TFA) (20 mol%).

  • Heat the mixture to 120 °C until the starting materials are consumed, as monitored by TLC.

  • After cooling to ambient temperature, quench the reaction carefully.

  • Perform an aqueous workup, followed by extraction with an appropriate organic solvent.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash chromatography to yield the benzofuranone.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Purification Start Define Substrate Scope Reagents Procure Starting Materials & Catalysts Start->Reagents Screen Catalyst & Condition Screening Reagents->Screen Monitor TLC/GC-MS Monitoring Screen->Monitor Optimize Reaction Optimization (Temp, Time, Conc.) Optimize->Screen Re-screen ScaleUp Scale-Up Synthesis Optimize->ScaleUp ScaleUp->Monitor Monitor->Optimize Low Yield/ Side Products Purify Column Chromatography Monitor->Purify Reaction Complete Characterize NMR, HRMS Analysis Purify->Characterize End Final Product Characterize->End

Caption: General experimental workflow for catalyst screening and optimization.

catalyst_selection Start Starting Material? oAlkynyl o-Alkynyl Phenol Start->oAlkynyl Yes Phenylacetic Phenylacetic Acid Start->Phenylacetic No Catalyst1 Gold Catalyst (e.g., Ph₃PAuCl) oAlkynyl->Catalyst1 Alkenylphenol Alkenylphenol Phenylacetic->Alkenylphenol No Catalyst2 Palladium Catalyst (C-H Activation) Phenylacetic->Catalyst2 Yes HydroxyPyrone 3-Hydroxy-2-Pyrone Alkenylphenol->HydroxyPyrone No Catalyst3 Palladium Catalyst (Hydroesterification) Alkenylphenol->Catalyst3 Yes Catalyst4 Lewis/Protic Acid (e.g., AlCl₃/TFA) HydroxyPyrone->Catalyst4 Yes reaction_pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle Reactant o-Alkynyl Phenol + Alcohol/Acid Catalyst [Au(I)] Catalyst Reactant->Catalyst Coordination Intermediate Activated Alkyne Intermediate Catalyst->Intermediate Activation Product Benzofuran-3(2H)-one Intermediate->Product Intramolecular Cyclization

References

Troubleshooting low conversion rates in benzofuranone cyclization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in benzofuranone cyclization reactions. The following information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My benzofuranone cyclization is resulting in a low yield. What are the most common causes?

Low conversion rates in benzofuranone cyclization can stem from several factors. These often relate to suboptimal reaction conditions, catalyst inefficiency, or issues with the starting materials. Key areas to investigate include:

  • Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction's efficiency.

  • Catalyst/Promoter: The choice and amount of acid or base catalyst are critical. In some cases, the catalyst may be deactivated or inappropriate for the specific substrates.

  • Substrate Properties: The electronic and steric properties of the substituents on your starting materials can greatly influence their reactivity.

  • Atmosphere and Reagents: The presence of moisture or oxygen can interfere with certain catalytic cycles. The purity of reagents and solvents is also crucial.

Question 2: How do I select the optimal catalyst or promoter for my cyclization?

The choice of catalyst is highly dependent on the specific reaction mechanism. Benzofuranone synthesis can be promoted by a variety of catalysts, and the optimal choice depends on your substrate.

  • Lewis Acids vs. Protic Acids: For intramolecular Friedel-Crafts type cyclizations, both Lewis acids (e.g., AlCl₃, BF₃) and protic acids (e.g., TFA, TsOH) can be effective.[1] Combining a Lewis acid with a protic acid can sometimes increase the rate of benzofuranone formation.[1]

  • Base-Promoted Cyclization: In some cases, a base is required to deprotonate a phenol, driving the cyclization. Bases like Cs₂CO₃ have been shown to be effective where others like Et₃N are not.[2]

  • Metal Catalysis: Palladium and copper catalysts are often used in tandem Sonogashira coupling/cyclization reactions to form the benzofuran ring.[2] However, some studies suggest that for certain substrates, metal catalysis may not be necessary, and a base alone can promote the cyclization.[2]

  • Organocatalysis: Amine-based organocatalysts can also be employed for specific transformations leading to benzofuranone intermediates.[3]

A logical approach to troubleshooting this issue is to screen a variety of catalysts, starting with those reported for similar substrates.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Conversion Rate check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Evaluate Catalyst System (Type, Loading, Purity) start->check_catalyst check_substrate Assess Substrate Quality (Purity, Steric/Electronic Effects) start->check_substrate optimize_conditions Optimize Conditions check_conditions->optimize_conditions optimize_catalyst Screen Catalysts check_catalyst->optimize_catalyst modify_substrate Modify Substrate or Protect Groups check_substrate->modify_substrate optimize_conditions->check_catalyst If no improvement success Improved Conversion optimize_conditions->success Successful optimize_catalyst->check_substrate If no improvement optimize_catalyst->success Successful modify_substrate->success Successful Catalyst_Selection_Logic start Substrate Type friedel_crafts α-Phenoxycarbonyl (Friedel-Crafts Type) start->friedel_crafts oxidative_coupling Phenylpropanoid (Oxidative Coupling) start->oxidative_coupling alkynyl_phenol o-Alkynylphenol start->alkynyl_phenol lewis_acid Lewis Acid (e.g., AlCl₃) friedel_crafts->lewis_acid protic_acid Protic Acid (e.g., TFA) friedel_crafts->protic_acid oxidant Oxidant (e.g., Ag₂O) oxidative_coupling->oxidant base Base (e.g., Cs₂CO₃) alkynyl_phenol->base metal_catalyst Metal Catalyst (e.g., Pd, Cu) alkynyl_phenol->metal_catalyst

References

Preventing decomposition of 5-Hydroxybenzofuran-3(2H)-one during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-Hydroxybenzofuran-3(2H)-one during experimental workup.

Troubleshooting Guide

Issue: Brown or dark-colored product obtained after workup.

  • Question: My final product of this compound is brown or dark-colored, not the expected pale-yellow solid. What could be the cause?

  • Answer: A brown or dark coloration typically indicates the presence of oxidized impurities. The phenolic hydroxyl group in this compound is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or residual oxidizing agents from a previous reaction step. This oxidation can lead to the formation of highly colored quinone-type byproducts.

Issue: Low yield of this compound after purification.

  • Question: I am experiencing a significant loss of product during the workup and purification of this compound. Why is this happening?

  • Answer: Low yields can be attributed to the decomposition of the target compound. The combination of a phenol and a ketone in the same molecule makes it sensitive to pH changes and oxidation.[1] During a standard aqueous workup, the compound can degrade if the conditions are not carefully controlled. For instance, basic conditions can deprotonate the phenol, making it even more susceptible to oxidation.

Issue: Appearance of multiple spots on TLC after workup.

  • Question: My crude product shows multiple spots on the TLC plate, even though the reaction appeared clean before workup. What are these impurities?

  • Answer: The appearance of new spots on TLC after workup is a strong indicator of product decomposition. These new spots likely correspond to various degradation products. The primary cause is often oxidation of the electron-rich phenol ring. To minimize this, it is crucial to handle the workup process under an inert atmosphere and use degassed solvents.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition of this compound during workup?

A1: The primary cause of decomposition is the oxidation of the 5-hydroxy (phenolic) group. Phenols are well-known to be sensitive to oxidation, which can be initiated by atmospheric oxygen, especially under neutral or basic pH conditions, or in the presence of trace metal impurities. The resulting oxidation products are often colored and can be difficult to separate from the desired product.

Q2: How can I prevent the oxidation of the phenolic group during workup?

A2: To prevent oxidation, the following precautions are recommended:

  • Work under an inert atmosphere: Conduct the workup and any subsequent purification steps under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

  • Use degassed solvents: Solvents can contain dissolved oxygen. It is advisable to degas all solvents used in the workup by sparging with an inert gas (nitrogen or argon) or by the freeze-pump-thaw method.

  • Maintain an acidic pH: Keeping the aqueous phase at a slightly acidic pH (around 4-5) can help to suppress the deprotonation of the phenol, thereby reducing its susceptibility to oxidation.

  • Add an antioxidant: The addition of a small amount of a reducing agent or antioxidant, such as sodium dithionite or ascorbic acid, to the aqueous phase during workup can help to quench any oxidizing species.

Q3: What is the recommended workup procedure for a reaction mixture containing this compound?

A3: A detailed protocol for a recommended workup procedure is provided in the "Experimental Protocols" section below. The key features of this protocol are the use of degassed solvents, working under an inert atmosphere, and maintaining acidic conditions.

Q4: Are there any specific reagents that should be avoided during the workup?

A4: Avoid strong bases, as they can deprotonate the phenol and increase the rate of oxidation. Also, be cautious with oxidizing agents that may have been used in the preceding reaction step; ensure they are fully quenched before initiating the workup.

Quantitative Data

The following table presents hypothetical data to illustrate the impact of different workup conditions on the yield and purity of this compound.

Workup ConditionIsolated Yield (%)Purity by HPLC (%)Visual Appearance
Standard Aqueous Workup (in air)6585Brown Solid
Standard Aqueous Workup (N2 atmosphere)7892Light Brown Solid
Recommended Protocol (N2, degassed solvents, acidic pH) 92 >98 Pale-Yellow Solid
Workup with Antioxidant (Ascorbic Acid)8997Pale-Yellow Solid

Experimental Protocols

Recommended Workup Protocol to Minimize Decomposition of this compound

Objective: To isolate this compound from a reaction mixture while minimizing its decomposition.

Materials:

  • Reaction mixture containing this compound

  • Degassed ethyl acetate

  • Degassed deionized water (acidified to pH 4-5 with dilute HCl)

  • Degassed saturated brine solution

  • Anhydrous sodium sulfate

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • Inert Atmosphere: Ensure a continuous flow of nitrogen or argon over the reaction vessel.

  • Quenching (if necessary): If the reaction involved any oxidizing agents, ensure they are completely quenched according to standard laboratory procedures before proceeding.

  • Solvent Removal: If the reaction was performed in a high-boiling solvent, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: a. To the residue, add degassed ethyl acetate and degassed, acidified deionized water (pH 4-5). b. Transfer the mixture to a separatory funnel under a positive pressure of inert gas. c. Shake the funnel gently to extract the product into the organic layer. Allow the layers to separate. d. Separate the organic layer. e. Extract the aqueous layer two more times with degassed ethyl acetate.

  • Washing: a. Combine the organic extracts. b. Wash the combined organic layer with degassed, acidified deionized water. c. Wash the organic layer with degassed saturated brine solution to remove residual water.

  • Drying: a. Dry the organic layer over anhydrous sodium sulfate under an inert atmosphere.

  • Filtration and Concentration: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: a. Purify the crude product by flash column chromatography using a pre-eluted column and degassed solvents.

Visualizations

DecompositionPathway cluster_0 Decomposition of this compound C0 This compound C1 Phenoxide Anion (more susceptible to oxidation) C0->C1 Base C2 Radical Intermediate C0->C2 O2 / Light C1->C2 O2 C3 Quinone-type Oxidation Products C2->C3 Further Oxidation

Caption: Proposed decomposition pathway of this compound.

WorkupWorkflow cluster_1 Recommended Workup Workflow Start Reaction Mixture Quench Quench Reaction (if necessary) Start->Quench Extract Extraction with Degassed Solvents (under N2, acidic pH) Quench->Extract Wash Wash with Degassed Aqueous Solutions Extract->Wash Dry Dry over Na2SO4 (under N2) Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Chromatography (degassed solvents) Concentrate->Purify End Pure this compound Purify->End

Caption: Recommended workflow for the workup of this compound.

References

Technical Support Center: Synthesis of 5-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydroxybenzofuran-3(2H)-one, with a particular focus on scaling up the process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting materials or product: Presence of impurities, or prolonged exposure to high temperatures. 3. Ineffective oxidant: Phenyliodine(III) diacetate (PIDA) may have degraded.1. Reaction Monitoring: Monitor the reaction progress using TLC or HPLC to ensure the consumption of starting materials. 2. Temperature Control: Maintain the recommended reaction temperature. For the PIDA-mediated synthesis, a temperature of 95 °C is optimal.[1] 3. Reagent Quality: Use fresh, high-quality PIDA. Store PIDA in a cool, dark, and dry place.
Formation of Multiple Byproducts 1. Side reactions: Over-oxidation or polymerization of starting materials or product. 2. Incorrect stoichiometry: An excess of one of the reactants can lead to the formation of side products. 3. Presence of impurities: Impurities in the starting materials can act as catalysts for side reactions.1. Control of Oxidant Addition: On a larger scale, consider the portion-wise or slow addition of PIDA to control the reaction exotherm and minimize over-oxidation. 2. Stoichiometric Control: Carefully control the stoichiometry of the reactants. For the PIDA-mediated synthesis, a 2:1 molar ratio of the β-dicarbonyl compound to the hydroquinone is recommended.[1] 3. Starting Material Purity: Ensure the purity of starting materials before use.
Difficulty in Product Isolation/Purification 1. Product solubility: The product may be highly soluble in the reaction solvent, leading to low recovery during extraction. 2. Emulsion formation during work-up: This can complicate the separation of aqueous and organic layers. 3. Co-elution of impurities during chromatography: Impurities with similar polarity to the product can be difficult to separate.1. Solvent Selection for Extraction: After quenching the reaction with water, use a suitable organic solvent for extraction. Ethyl acetate is a common choice. 2. Breaking Emulsions: If an emulsion forms, adding brine or filtering the mixture through a pad of celite can help to break it. 3. Chromatography Optimization: Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution may be necessary. For large-scale purification, consider automated flash chromatography systems.
Poor Yield on Scale-Up 1. Inefficient heat transfer: In larger reactors, localized overheating can lead to degradation. 2. Mixing issues: Inadequate mixing can result in localized high concentrations of reagents, leading to side reactions. 3. Longer reaction times: Scale-up may require longer reaction times, which can lead to product degradation.1. Reactor Design: Use a reactor with good heat transfer capabilities, such as a jacketed reactor with controlled heating. 2. Efficient Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture. 3. Process Optimization: Re-optimize reaction parameters such as temperature and reaction time at the larger scale.
Product Instability 1. Oxidation: The hydroxyl group on the benzofuranone ring can be susceptible to oxidation, leading to colored impurities. 2. Decomposition on silica gel: The product may be sensitive to the acidic nature of silica gel during column chromatography.1. Inert Atmosphere: Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. 2. Neutralized Silica Gel: If product degradation is observed on silica gel, consider using deactivated or neutral silica gel for purification.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and scalable method for the synthesis of this compound?

A1: A practical and scalable approach is the PIDA-mediated tandem oxidative coupling and cyclization of a hydroquinone with a β-dicarbonyl compound.[1][2] This method offers high yields and functional group tolerance.

Q2: What are the key reaction parameters to control for a successful scale-up?

A2: The key parameters to control are:

  • Temperature: Maintaining a consistent temperature is crucial to avoid side reactions and product degradation.

  • Reagent Addition: Controlled addition of the oxidant (PIDA) is important to manage the reaction exotherm.

  • Mixing: Efficient agitation is necessary to ensure homogeneity and consistent reaction rates.

  • Stoichiometry: Precise control of the molar ratios of the reactants is essential for maximizing yield and minimizing byproducts.[1]

Q3: What are the common byproducts in this synthesis and how can they be minimized?

A3: Common byproducts can include over-oxidized species and polymeric materials. Minimizing these byproducts can be achieved by:

  • Using the correct stoichiometry of the oxidant.

  • Controlling the reaction temperature.

  • Ensuring the purity of the starting materials.

Q4: What are the recommended work-up and purification procedures for large-scale synthesis?

A4: For large-scale synthesis, the following procedures are recommended:

  • Quenching: After the reaction is complete, cool the mixture and quench with water.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: For large quantities, flash column chromatography using an automated system is efficient. Crystallization can also be an effective purification method if a suitable solvent system is found.

Q5: What are the safety precautions to consider when working with PIDA on a large scale?

A5: Phenyliodine(III) diacetate (PIDA) is a stable, non-toxic, and easy-to-handle reagent.[3] However, when working with any chemical on a large scale, it is important to:

  • Consult the Safety Data Sheet (SDS) for detailed handling and storage information.

  • Work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Be aware of the potential for exotherms in oxidative reactions and have a cooling system in place.

Experimental Protocol: PIDA-Mediated Synthesis of this compound

This protocol is adapted from a reported scalable synthesis of 5-hydroxybenzofurans.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Small Scale)Quantity (Large Scale)Molar Equivalents
Hydroquinone110.110.55 g (5.0 mmol)55.05 g (0.5 mol)1.0
Ethyl acetoacetate130.141.30 g (10.0 mmol)130.14 g (1.0 mol)2.0
PIDA322.101.77 g (5.5 mmol)177.15 g (0.55 mol)1.1
Zinc Iodide (ZnI₂)319.220.80 g (2.5 mmol)79.81 g (0.25 mol)0.5
Chlorobenzene-50 mL500 mL-

Procedure:

  • To a round-bottom flask (or a jacketed reactor for large scale) equipped with a magnetic stirrer and a reflux condenser, add hydroquinone, ethyl acetoacetate, and zinc iodide.

  • Add chlorobenzene to the flask and stir the mixture to dissolve the solids.

  • Begin heating the mixture to 95 °C.

  • Once the temperature has stabilized, add PIDA to the reaction mixture in portions over 30 minutes (for large scale, a solid addition funnel is recommended).

  • Stir the reaction mixture at 95 °C for 6 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water (100 mL for small scale, 1 L for large scale).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL for small scale, 3 x 500 mL for large scale).

  • Combine the organic layers and wash with brine (2 x 50 mL for small scale, 2 x 500 mL for large scale).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Visualizations

Signaling Pathway: Proposed Reaction Mechanism

G cluster_0 Step 1: Oxidation of Hydroquinone cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Aromatization A Hydroquinone C Oxidized Intermediate A->C Oxidation B PIDA B->C E Adduct C->E 1,4-Addition D Ethyl Acetoacetate D->E F Cyclized Intermediate E->F Cyclization G This compound F->G Dehydration G Start Start Reagents Mix Reactants: - Hydroquinone - Ethyl Acetoacetate - ZnI2 - Chlorobenzene Start->Reagents Heat Heat to 95 °C Reagents->Heat Add_PIDA Add PIDA Heat->Add_PIDA React React for 6h Add_PIDA->React Cool Cool to RT React->Cool Quench Quench with Water Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify End Final Product Purify->End G Start Low Yield Issue Check_Reaction Reaction Incomplete? Start->Check_Reaction Check_Purity Impure Starting Materials? Check_Reaction->Check_Purity No Incomplete Increase Reaction Time or Temperature Check_Reaction->Incomplete Yes Check_Temp Incorrect Temperature? Check_Purity->Check_Temp No Purify_SM Purify Starting Materials Check_Purity->Purify_SM Yes Check_Workup Issues with Work-up? Check_Temp->Check_Workup No Adjust_Temp Adjust Temperature Controller Check_Temp->Adjust_Temp Yes Optimize_Workup Optimize Extraction and Purification Check_Workup->Optimize_Workup Yes Success Yield Improved Incomplete->Success Purify_SM->Success Adjust_Temp->Success Optimize_Workup->Success

References

Technical Support Center: Method Development for Resolving Benzofuranone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis and resolution of benzofuranone isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating benzofuranone isomers?

Separating benzofuranone isomers, whether they are positional isomers or stereoisomers (enantiomers and diastereomers), presents a significant analytical challenge.[1][2] This difficulty arises from their identical chemical formulas and molecular weights, and often very similar physicochemical properties such as polarity and pKa.[1] Consequently, achieving baseline resolution requires highly selective analytical methods.

Q2: Which analytical techniques are most effective for resolving benzofuranone isomers?

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most commonly employed techniques.[2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography (SFC) can also be effective, particularly for volatile or thermally stable derivatives.[5] For chiral separations, specialized chiral stationary phases in HPLC and SFC are often necessary.[3][6]

Q3: How do I select the right HPLC column for separating my benzofuranone isomers?

Column selection is critical and depends on the nature of the isomers.

  • For positional isomers: Columns that offer different separation mechanisms beyond simple hydrophobicity are often successful. Phenyl, Pentafluorophenyl (PFP), and Biphenyl columns can provide π-π interactions, dipole-dipole interactions, and shape selectivity, which are effective for separating aromatic positional isomers.[2][7][8]

  • For diastereomers: C8 and amide columns can be effective as their shorter carbon chains and potential for hydrogen bonding can enhance selectivity for compounds with different spatial arrangements.[2]

  • For enantiomers: Chiral Stationary Phases (CSPs) are essential.[3][9] These columns are based on chiral selectors like polysaccharides (e.g., cellulose or amylose derivatives), macrocyclic glycopeptides, or synthetic polymers.[5][9]

Q4: What are "chiral selectors" and how do they work in enantiomer separation?

Chiral selectors are chiral molecules that are immobilized on a stationary phase or used as additives in the mobile phase.[3] They work by forming transient, diastereomeric complexes with the individual enantiomers of the analyte.[3] These complexes have different interaction energies and stabilities, leading to different retention times on the chromatographic column and thus enabling their separation.[3]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Isomers

Symptoms:

  • A single, broad peak containing all isomers.

  • Overlapping peaks with a resolution factor (Rs) less than 1.5.[9]

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Column Chemistry For positional isomers, switch to a column offering alternative selectivities like a Phenyl, PFP, or Biphenyl phase.[2][8] For enantiomers, a chiral stationary phase is mandatory.[3][10] Consider a screening approach with several different chiral columns.
Mobile Phase Not Optimized Systematically vary the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Using methanol can sometimes provide different selectivity compared to acetonitrile, especially on phenyl-based columns.[8] For normal-phase chromatography, adjust the ratio of the polar and non-polar solvents.[7]
Incorrect pH of Mobile Phase If the benzofuranone isomers have ionizable groups, the pH of the mobile phase can significantly impact retention and selectivity. Adjust the pH of the aqueous portion of the mobile phase to be at least 2 units away from the pKa of the analytes.
Temperature Effects Vary the column temperature. Lowering the temperature can sometimes increase the difference in interaction energies between isomers and the stationary phase, leading to better resolution.[5] Conversely, a higher temperature can improve efficiency.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, often with a tailing factor > 1.2 or < 0.8.

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Stationary Phase For basic compounds, residual silanols on silica-based columns can cause tailing. Add a competitor, such as a small amount of triethylamine (TEA) to the mobile phase, or use a base-deactivated column. For acidic compounds, adding a small amount of an acid like formic acid or acetic acid can improve peak shape.[7]
Column Overload Inject a smaller sample volume or a more dilute sample. Overloading the column can lead to peak fronting or tailing.
Mismatched Sample Solvent and Mobile Phase The solvent used to dissolve the sample should be as close in strength to the mobile phase as possible, or weaker. Injecting a sample in a much stronger solvent can cause peak distortion.
Column Contamination or Degradation Flush the column with a strong solvent. If peak shape does not improve, the column may be contaminated or degraded and may need to be replaced.

Experimental Protocols

Protocol 1: HPLC Method Development for Positional Benzofuranone Isomers
  • Initial Column and Mobile Phase Selection:

    • Start with a column known for aromatic selectivity, such as a Phenyl-Hexyl or Biphenyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Begin with a simple gradient elution to determine the approximate elution time. For example, a linear gradient of 30-90% acetonitrile in water (both with 0.1% formic acid) over 20 minutes.

    • Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

  • Optimization of Mobile Phase:

    • Based on the initial gradient run, develop an isocratic or a shallow gradient method around the elution percentage of the isomers.

    • If co-elution occurs, systematically change the organic modifier percentage in 2-5% increments.

    • If resolution is still poor, switch the organic modifier from acetonitrile to methanol, as this can alter the selectivity.[8]

  • Optimization of Temperature and Flow Rate:

    • Once a promising mobile phase is identified, investigate the effect of column temperature (e.g., in 5 °C increments from 25 °C to 40 °C).

    • Adjust the flow rate to optimize the balance between resolution and analysis time.

  • Final Method Validation:

    • Once satisfactory separation is achieved, validate the method for parameters such as linearity, precision, accuracy, and robustness.

Protocol 2: Chiral HPLC Screening for Enantiomers
  • Column Selection:

    • Select a set of 3-4 chiral columns with different selectors (e.g., a cellulose-based, an amylose-based, and a macrocyclic glycopeptide-based CSP).[9]

  • Mobile Phase Screening:

    • For each column, screen a set of standard mobile phases. A common approach is to test:

      • Normal Phase: Heptane/Isopropanol mixtures (e.g., 90:10, 80:20).[9]

      • Polar Organic Mode: Acetonitrile or Methanol, sometimes with additives like acetic acid and triethylamine.[9]

      • Reversed Phase: Acetonitrile/Water or Methanol/Water mixtures, often with a buffer.[9]

  • Identification of "Hits":

    • A "hit" is any condition that shows at least partial separation of the enantiomers.

  • Optimization:

    • For the most promising "hits", fine-tune the mobile phase composition, flow rate, and temperature to achieve baseline resolution (Rs ≥ 1.5).

Data Presentation

Table 1: Comparison of Stationary Phases for Positional Isomer Separation

Stationary PhaseMobile PhaseIsomer PairRetention Time (min) - Isomer 1Retention Time (min) - Isomer 2Resolution (Rs)
C1860:40 ACN:H₂O5- vs. 6-methoxybenzofuranone8.28.30.8
Phenyl-Hexyl60:40 ACN:H₂O5- vs. 6-methoxybenzofuranone9.510.11.6
Biphenyl70:30 MeOH:H₂O5- vs. 6-methoxybenzofuranone11.212.52.1

Note: Data is illustrative and will vary based on specific compounds and exact conditions.

Table 2: Chiral Stationary Phase Screening Results for a Racemic Benzofuranone

Chiral Stationary Phase (CSP)Mobile Phase ModeMobile Phase CompositionResult
Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase90:10 Heptane:IPABaseline Separation (Rs = 2.5)
Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase90:10 Heptane:IPAPartial Separation (Rs = 1.1)
Vancomycin-based (macrocyclic glycopeptide)Reversed Phase50:50 ACN:20mM Ammonium AcetateNo Separation

Note: Data is illustrative and highlights a typical screening outcome.

Visualizations

MethodDevelopmentWorkflow start Start: Isomer Mixture is_chiral Are isomers chiral? start->is_chiral chiral_screen Screen Chiral Stationary Phases (CSPs) (e.g., Cellulose, Amylose based) is_chiral->chiral_screen Yes positional_screen Screen Achiral Columns (e.g., C18, Phenyl, PFP, Biphenyl) is_chiral->positional_screen No optimize_mp Optimize Mobile Phase (Solvent ratio, pH, additives) chiral_screen->optimize_mp positional_screen->optimize_mp optimize_temp Optimize Temperature & Flow Rate optimize_mp->optimize_temp resolution_check Resolution > 1.5? optimize_temp->resolution_check resolution_check->optimize_mp No (Re-optimize or change column) validation Method Validation resolution_check->validation Yes end End: Resolved Isomers validation->end

Caption: Workflow for chromatographic method development.

TroubleshootingTree start Problem: Poor Peak Resolution check_column Is column appropriate for isomer type? (Chiral vs. Achiral-Aromatic) start->check_column change_column Action: Select appropriate column (e.g., PFP for positional, CSP for chiral) check_column->change_column No optimize_mobile_phase Action: Adjust mobile phase - Change organic modifier ratio - Switch ACN to MeOH - Adjust pH check_column->optimize_mobile_phase Yes end_good Problem Solved change_column->end_good optimize_temp Action: Vary column temperature (e.g., try 25°C, 35°C, 45°C) optimize_mobile_phase->optimize_temp optimize_temp->end_good

Caption: Troubleshooting decision tree for poor peak resolution.

References

Addressing solubility issues of 5-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered by researchers, scientists, and drug development professionals working with 5-Hydroxybenzofuran-3(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a benzofuranone derivative. Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 19278-82-1[1]
Molecular Formula C₈H₆O₃[2]
Molecular Weight 150.13 g/mol [2]
Melting Point 242 °C[2]
Predicted Aqueous Solubility Approximately 0.85 mg/mLPredicted using publicly available tools
Appearance Powder[1]

Q2: I am observing precipitation of this compound when I add my DMSO stock solution to an aqueous buffer for my biological assay. What is causing this?

A2: This is a common issue for compounds with low aqueous solubility. While this compound may be soluble in a polar aprotic solvent like DMSO, its solubility can be significantly lower in aqueous solutions. When the DMSO stock is diluted into the aqueous buffer, the compound may precipitate out of solution because the overall solvent environment can no longer maintain its solubility.

Q3: What are the initial steps I should take to try and solubilize this compound in an aqueous medium?

A3: For initial attempts at solubilization, consider the following strategies:

  • Co-solvents: Introduce a water-miscible organic solvent (a co-solvent) to the aqueous buffer.

  • pH Adjustment: Modify the pH of your aqueous buffer. As a phenolic compound, the solubility of this compound is expected to increase at a more alkaline pH.

  • Use of Surfactants: Incorporate a low concentration of a biocompatible surfactant.

More advanced techniques like complexation with cyclodextrins or creating a solid dispersion can be explored if these initial methods are insufficient.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle warming can be attempted to aid dissolution. However, be cautious as excessive heat may lead to the degradation of the compound. It is crucial to assess the thermal stability of this compound before employing heat.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffers

Symptoms:

  • Visible particulate matter or cloudiness after adding DMSO stock of this compound to your aqueous assay buffer.

  • Inconsistent results in biological assays.

Possible Causes:

  • The concentration of the compound exceeds its solubility limit in the final aqueous solution.

  • The percentage of DMSO in the final solution is too low to maintain solubility.

Solutions:

SolutionDetailed StepsConsiderations
Increase Co-solvent Concentration 1. Prepare a series of aqueous buffers containing increasing concentrations of a co-solvent (e.g., ethanol, propylene glycol) from 1% to 10% (v/v). 2. Add the DMSO stock of this compound to each co-solvent buffer and observe for precipitation. 3. Select the lowest co-solvent concentration that maintains solubility.Ensure the final co-solvent concentration is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).
pH Modification 1. Determine the pKa of the hydroxyl group of this compound (if not known, an estimated pKa for a phenol is around 10). 2. Prepare a series of buffers with pH values above the pKa. 3. Test the solubility of the compound in these buffers.The chosen pH must be within the stable range for your compound and compatible with your biological assay.
Incorporate Surfactants 1. Prepare your aqueous buffer with a low concentration of a non-ionic surfactant (e.g., Tween 80, Polysorbate 20) starting from 0.01% (w/v). 2. Add the compound's DMSO stock and observe for solubility improvement.Surfactants can interfere with some biological assays. Run appropriate controls to assess any effects of the surfactant alone.
Issue 2: Inconsistent Bioactivity at Higher Concentrations

Symptoms:

  • The dose-response curve plateaus or shows a decrease in activity at higher concentrations.

  • High variability in results between replicate experiments.

Possible Causes:

  • Compound precipitation at higher concentrations is leading to an inaccurate assessment of the actual concentration in solution.

  • Formation of compound aggregates that may have different biological activity.

Solutions:

SolutionDetailed StepsConsiderations
Determine Maximum Soluble Concentration 1. Prepare a serial dilution of the compound in the final assay buffer. 2. Visually inspect for precipitation or use light scattering to determine the concentration at which precipitation occurs. 3. Limit the concentrations in your bioassay to below this solubility limit.This ensures that the observed biological effect is due to the soluble form of the compound.
Utilize Cyclodextrin Complexation 1. Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your aqueous buffer. 2. Add the this compound to the cyclodextrin solution and stir to form an inclusion complex. 3. This complex can then be diluted for your assay.The cyclodextrin itself should be tested for any effects in your assay system.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

Objective: To determine a suitable co-solvent and its optimal concentration to maintain the solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Spectrophotometer or nephelometer (optional)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a series of aqueous buffers containing 1%, 2%, 5%, and 10% (v/v) of ethanol.

  • In separate microcentrifuge tubes, add the appropriate volume of the DMSO stock solution to each co-solvent buffer to achieve the desired final concentration of this compound (e.g., 100 µM). The final DMSO concentration should be kept constant across all samples (e.g., 1%).

  • Vortex the tubes for 30 seconds.

  • Visually inspect for any signs of precipitation immediately and after 1 hour.

  • (Optional) Quantify the amount of soluble compound by centrifuging the tubes, collecting the supernatant, and measuring the absorbance at the compound's λmax or by using a nephelometer to measure turbidity.

  • Repeat steps 2-6 using propylene glycol as the co-solvent.

  • The lowest concentration of the co-solvent that results in no visible precipitation and the highest soluble concentration is considered optimal.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

Objective: To prepare an aqueous solution of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a complexing agent.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., deionized water or PBS)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a 5% (w/v) solution of HP-β-CD in the aqueous buffer.

  • Slowly add a molar excess of this compound powder to the HP-β-CD solution while stirring. A 1:2 molar ratio of the compound to cyclodextrin is a good starting point.

  • Stir the mixture at room temperature for 24-48 hours. The solution may appear cloudy initially.

  • After the stirring period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • The clear filtrate is your aqueous stock solution of the this compound:HP-β-CD complex.

  • Determine the concentration of the compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow cluster_prep Preparation cluster_test Solubility Testing cluster_analysis Analysis prep_stock Prepare DMSO Stock of Compound add_stock Add DMSO Stock to Buffers prep_stock->add_stock prep_buffers Prepare Aqueous Buffers (with/without enhancers) prep_buffers->add_stock mix Vortex/Stir add_stock->mix observe Visual Observation for Precipitation mix->observe quantify Quantify Soluble Compound (Optional) observe->quantify If needed select Select Optimal Conditions observe->select If no quantification quantify->select

A general experimental workflow for testing solubility enhancement methods.

signaling_pathway cluster_compound Compound Action cluster_membrane Fungal Cell Membrane cluster_effect Cellular Effect compound This compound erg11 Lanosterol 14-alpha-demethylase (ERG11) compound->erg11 Inhibition ergosterol Ergosterol erg11->ergosterol Biosynthesis Blocked disruption Membrane Disruption erg11->disruption Leads to membrane Membrane Integrity ergosterol->membrane Maintains membrane->disruption death Fungal Cell Death disruption->death

A hypothetical signaling pathway for the antifungal activity of this compound.

References

Technical Support Center: Crystallization of 5-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the crystallization of 5-Hydroxybenzofuran-3(2H)-one. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Failure to Crystallize - Solution is not supersaturated (too much solvent).- Cooling is too rapid.- Compound is highly soluble in the chosen solvent even at low temperatures.- Presence of impurities inhibiting crystal nucleation.- Concentrate the solution by carefully evaporating some of the solvent.- Allow the solution to cool to room temperature slowly, then transfer to an ice bath or refrigerator.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Try a different solvent or a solvent/anti-solvent system.
Oiling Out - The boiling point of the solvent is higher than the melting point of the compound.- The compound is impure.- High concentration of the solute.- Use a lower-boiling point solvent.- Add a small amount of a solvent in which the compound is less soluble (anti-solvent) to the hot solution.- Redissolve the oil in more hot solvent and allow it to cool more slowly.
Formation of Very Fine Needles or Powder - Crystallization is occurring too quickly.- High level of supersaturation.- Re-dissolve the solid in a minimal amount of hot solvent and allow it to cool more slowly.- Use a solvent system that provides moderate solubility.- Consider a vapor diffusion or slow evaporation method for larger crystals.
Low Recovery Yield - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.- Premature crystallization during hot filtration.- Adherence of the product to the filter paper.- Reduce the amount of solvent used to dissolve the compound initially.- Cool the mother liquor to a lower temperature to induce further crystallization.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization.- Scrape the filter paper carefully to recover all the product.
Discolored Crystals - Presence of colored impurities.- Oxidation of the compound.- Perform a charcoal treatment on the hot solution before filtration.- Recrystallize the compound a second time.- Conduct the crystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound to consider for crystallization?

A1: Key physical properties include:

  • Molecular Weight: 150.13 g/mol [1][2]

  • Melting Point: Approximately 242 °C[1]

  • CAS Number: 19278-82-1[1][2]

Understanding these properties, especially the melting point, is crucial for selecting an appropriate solvent.

Q2: What is a good starting point for solvent selection for the crystallization of this compound?

A2: Due to the presence of a polar hydroxyl group and a moderately polar benzofuranone core, solvents with intermediate polarity are often a good starting point. Based on structurally similar compounds, promising solvents include:

  • Alcohols: Ethanol, Methanol

  • Ketones: Acetone

  • Esters: Ethyl acetate

  • Solvent Mixtures: Acetone-methanol or ethanol-water mixtures can be effective for fine-tuning solubility.

A related compound, 5-Hydroxy-3-phenyl-2-benzofuranone, is described as being slightly soluble in water (1 g/L at 25 °C), suggesting that while water can be used as an anti-solvent, the compound itself has limited aqueous solubility.[3]

Q3: How can I improve the purity of my this compound if a single crystallization is insufficient?

A3: If impurities persist after a single crystallization, consider the following:

  • Recrystallization: A second crystallization step will often significantly improve purity.

  • Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution can help remove colored impurities. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.

  • Chromatography: If crystallization fails to remove impurities with similar solubility profiles, column chromatography may be necessary.

Q4: My compound is not crystallizing, what should I do?

A4: If crystals do not form upon cooling, you can try to induce crystallization by:

  • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches can provide nucleation sites.

  • Seeding: Add a tiny crystal of pure this compound to the solution. This will act as a template for crystal growth.

  • Reducing Solvent Volume: Carefully evaporate a portion of the solvent to increase the concentration of your compound and induce supersaturation.

  • Lowering the Temperature: If cooling to room temperature is not sufficient, try placing the flask in an ice bath or a refrigerator.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol outlines the standard method for recrystallization from a single solvent.

experimental_workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation and Drying dissolve 1. Dissolve crude product in a minimal amount of hot solvent add_solvent 2. Add solvent dropwise until fully dissolved dissolve->add_solvent if needed hot_filter 3. Perform hot filtration to remove insoluble impurities dissolve->hot_filter cool_slowly 4. Allow the filtrate to cool slowly to room temperature hot_filter->cool_slowly ice_bath 5. Further cool in an ice bath to maximize crystal formation cool_slowly->ice_bath collect 6. Collect crystals by vacuum filtration ice_bath->collect wash 7. Wash with a small amount of cold solvent collect->wash dry 8. Dry the crystals under vacuum wash->dry

Caption: Workflow for Single Solvent Recrystallization

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue adding the hot solvent dropwise until the compound just dissolves.

  • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is useful when the compound is highly soluble in one solvent and poorly soluble in another.

solvent_antisolvent_workflow cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_crystallization Crystallization cluster_isolation Isolation and Drying dissolve 1. Dissolve crude product in a minimal amount of a 'good' solvent at room temp. add_antisolvent 2. Add 'poor' solvent (anti-solvent) dropwise until the solution becomes cloudy dissolve->add_antisolvent reheat 3. Reheat gently until the solution becomes clear again add_antisolvent->reheat cool_slowly 4. Allow the solution to cool slowly to room temperature reheat->cool_slowly ice_bath 5. Further cool in an ice bath cool_slowly->ice_bath collect 6. Collect crystals by vacuum filtration ice_bath->collect wash 7. Wash with a mixture of solvent and anti-solvent collect->wash dry 8. Dry the crystals under vacuum wash->dry

Caption: Workflow for Solvent/Anti-Solvent Recrystallization

Methodology:

  • Dissolve the crude this compound in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature.

  • Slowly add a "poor" solvent (the anti-solvent, in which the compound is poorly soluble) dropwise until the solution becomes persistently cloudy.

  • Gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold mixture of the solvent and anti-solvent.

  • Dry the purified crystals under vacuum.

Logical Decision-Making for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.

troubleshooting_logic start Start Crystallization is_dissolved Is the compound fully dissolved in hot solvent? start->is_dissolved add_more_solvent Add more hot solvent is_dissolved->add_more_solvent No cool_solution Cool the solution is_dissolved->cool_solution Yes add_more_solvent->is_dissolved crystals_form Do crystals form upon cooling? cool_solution->crystals_form oiling_out Does the compound 'oil out'? crystals_form->oiling_out No success Successful Crystallization crystals_form->success Yes induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Reduce solvent oiling_out->induce_crystallization No troubleshoot_oiling Troubleshoot Oiling Out: - Reheat and add more solvent - Use a different solvent system oiling_out->troubleshoot_oiling Yes induce_crystallization->crystals_form

Caption: Troubleshooting Logic for Crystallization Issues

References

Validation & Comparative

Comparative analysis of benzofuranone synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuranone core is a privileged scaffold in a multitude of natural products and pharmacologically active compounds. Consequently, the development of efficient and versatile synthetic methods to access this key structural motif is of paramount importance in medicinal chemistry and drug discovery. This guide provides a comparative analysis of four prominent methods for benzofuranone synthesis: Palladium-Catalyzed C-H Activation/C-O Bond Formation, Gold-Catalyzed Cycloisomerization of o-Alkynylphenols, Organocatalytic Enantioselective Michael Addition, and Triflic Acid-Catalyzed Cascade C-H Activation/Lactonization. We present a side-by-side comparison of their performance based on experimental data, detailed protocols for each method, and a visual representation of the synthetic pathways.

Data Presentation: A Comparative Overview

The following table summarizes key quantitative data for the selected benzofuranone synthesis methods, offering a clear comparison of their efficiency and reaction conditions.

Synthesis MethodCatalyst/ReagentCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Key Advantages
Palladium-Catalyzed C-H Activation Pd(OAc)₂ / Boc-Val-OH7.5 - 1070 - 802450 - 94%High enantioselectivity, broad substrate scope.[1]
Gold-Catalyzed Cycloisomerization Ph₃PAuCl / Selectfluor5703up to 76%Mild conditions, rapid reaction times.[2]
Organocatalytic Michael Addition Chiral Squaramide100 to RT48 - 72up to 92%Excellent stereoselectivity, metal-free.
TfOH-Catalyzed C-H Activation Triflic Acid (TfOH)20RT0.5 - 2up to 98%Metal-free, rapid, high yields, operational simplicity.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized synthetic pathways for the discussed methods.

General Synthetic Pathways to Benzofuranones cluster_0 Transition Metal Catalysis cluster_1 Organocatalysis cluster_2 Metal-Free Acid Catalysis Phenylacetic Acids Phenylacetic Acids Benzofuranone_TM Benzofuranone Phenylacetic Acids->Benzofuranone_TM Pd(OAc)₂ C-H Activation o-Alkynylphenols o-Alkynylphenols o-Alkynylphenols->Benzofuranone_TM Ph₃PAuCl Cycloisomerization Benzofuranone Precursors Benzofuranone Precursors + Michael Acceptors Benzofuranone_Org Benzofuranone Benzofuranone Precursors->Benzofuranone_Org Chiral Organocatalyst Michael Addition Phenols + Diazoacetates Phenols + Diazoacetates Benzofuranone_MF Benzofuranone Phenols + Diazoacetates->Benzofuranone_MF TfOH Cascade Reaction

Caption: Overview of synthetic routes to benzofuranones.

Experimental Protocols

Palladium-Catalyzed Enantioselective C-H Activation/C-O Bond Formation

This method provides access to chiral benzofuranones through an enantioselective C-H activation and subsequent intramolecular C-O bond formation.[1]

Materials:

  • Substituted phenylacetic acid

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Boc-Val-OH (N-tert-Butoxycarbonyl-L-valine)

  • Benzoquinone (BQ)

  • Ag₂CO₃ (Silver(I) carbonate)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

Procedure:

  • To an oven-dried reaction vessel, add the phenylacetic acid derivative (1.0 equiv.), Pd(OAc)₂ (0.075-0.10 equiv.), Boc-Val-OH (0.30 equiv.), benzoquinone (1.0 equiv.), and Ag₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at 70-80 °C for 24 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral benzofuranone.

Gold-Catalyzed Cycloisomerization of o-Alkynylphenols

This protocol describes a mild and rapid synthesis of benzofuran-3(2H)-ones via a gold-catalyzed cycloisomerization of ortho-alkynylphenols.[2]

Materials:

  • o-Alkynylphenol

  • Ph₃PAuCl (Chloro(triphenylphosphine)gold(I))

  • Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • TfOH (Trifluoromethanesulfonic acid)

  • Alcohol (e.g., methanol)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • In a reaction tube, combine the o-alkynylphenol (1.0 equiv.), Ph₃PAuCl (0.05 equiv.), and Selectfluor (2.0 equiv.).

  • Add anhydrous acetonitrile as the solvent.

  • To the stirred mixture, add the alcohol (5.0 equiv.) followed by TfOH (1.5 equiv.).

  • Seal the tube and heat the reaction mixture at 70 °C for 3 hours.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield the benzofuranone product.

Organocatalytic Enantioselective Double-Michael Addition

This method facilitates the enantioselective synthesis of spirocyclic benzofuran-2-ones through a double-Michael addition reaction catalyzed by a chiral squaramide.

Materials:

  • Benzofuranone-derived alkene

  • α,β-Unsaturated aldehyde

  • Chiral squaramide catalyst

  • Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • To a solution of the benzofuranone-derived alkene (1.2 equiv.) and the chiral squaramide catalyst (0.1 equiv.) in anhydrous dichloromethane at 0 °C, add the α,β-unsaturated aldehyde (1.0 equiv.).

  • Stir the reaction mixture at 0 °C for the specified time (typically 24-48 hours), then allow it to warm to room temperature and continue stirring for an additional 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under vacuum.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the enantioenriched spirocyclic benzofuranone.

Triflic Acid-Catalyzed Cascade C-H Activation/Lactonization

This protocol outlines a metal-free, rapid, and high-yielding synthesis of α-aryl benzofuranones from phenols and α-aryl-α-diazoacetates.[3]

Materials:

  • Phenol derivative

  • α-Aryl-α-diazoacetate

  • TfOH (Trifluoromethanesulfonic acid)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a stirred solution of the phenol (1.2 equiv.) in anhydrous dichloromethane, add TfOH (0.2 equiv.) at room temperature.

  • Slowly add a solution of the α-aryl-α-diazoacetate (1.0 equiv.) in anhydrous dichloromethane to the reaction mixture over a period of 30 minutes.

  • Continue to stir the reaction at room temperature for 0.5 to 2 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-aryl benzofuranone.

References

A Comparative Guide to the Structure-Activity Relationship of Benzofuranone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Benzofuranone derivatives have emerged as a significant scaffold in medicinal chemistry due to their wide range of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

Anticancer Activity of Benzofuranone Derivatives

Benzofuranone and its analogs have demonstrated considerable potential as anticancer agents. The core structure allows for various substitutions, leading to compounds with enhanced potency and selectivity against different cancer cell lines.[1][2][3] The anticancer activity is often attributed to the ability of these compounds to interact with various cellular targets involved in cancer progression.

A key aspect of the SAR of benzofuranone derivatives in cancer is the nature and position of substituents on the benzofuranone core. For instance, the introduction of halogenated groups or hybridization with other heterocyclic moieties like chalcones, triazoles, and imidazoles has been shown to significantly enhance cytotoxic activity.[4]

The following table summarizes the in vitro anticancer activity of selected benzofuranone and benzofuran derivatives against various cancer cell lines.

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
Hybrid 3b Benzofuran-nicotinonitrile hybridMCF-7 (Breast)7.53 ± 0.43[5]
Hybrid 3c Benzofuran-nicotinonitrile hybridMCF-7 (Breast)9.17 ± 0.31[5]
STX Not specifiedA549 (Lung)57.3 µg/mL[5]
Compound 20 3-Arylbenzofuranone derivativeNot specified0.089 ± 0.01 (AChE inhibition)[6]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity. Lower values indicate higher potency.

The anticancer activity of benzofuranone derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized benzofuranone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

The following diagram illustrates the key structural features influencing the anticancer activity of benzofuranone derivatives.

SAR_Anticancer Structure-Activity Relationship for Anticancer Activity Benzofuranone_Core Benzofuranone Core Substituents Substituents at C2, C3, C5, C6 Benzofuranone_Core->Substituents Modification Hybridization Hybridization with other Heterocycles (Chalcone, Triazole, Imidazole) Benzofuranone_Core->Hybridization Fusion Biological_Activity Enhanced Anticancer Activity (Cytotoxicity, Apoptosis Induction) Substituents->Biological_Activity Influences Hybridization->Biological_Activity Enhances

Key structural modifications enhancing anticancer activity.

Antimicrobial Activity of Benzofuranone Derivatives

Benzofuranone derivatives have also been identified as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[7][8][9] The antimicrobial efficacy is largely dependent on the specific substitutions on the benzofuranone ring system.

The table below presents the minimum inhibitory concentration (MIC) values of selected benzofuranone derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
Compound 1 Salmonella typhimurium12.5[10]
Compound 1 Staphylococcus aureus12.5[10]
Compound 6 Penicillium italicum12.5[10]
Compound 6 Colletotrichum musae12.5-25[10]
Benzofuran ketoxime 38 Staphylococcus aureus0.039[9]
(Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivative Methicillin-resistant Staphylococcus aureus (MRSA)0.78[11]
Compound 6a Broad-spectrum antimicrobial6.25[12]
Compound 6b Broad-spectrum antimicrobial6.25[12]
Compound 6f Broad-spectrum antimicrobial6.25[12]

Note: MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower values indicate greater antimicrobial potency.

The MIC of benzofuranone derivatives is typically determined using the broth microdilution method.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a specific cell density (e.g., 10^5 CFU/mL).

  • Compound Dilution: A serial dilution of the test compounds is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included. Resazurin can be used as an indicator of cell viability.[10]

The following diagram outlines the typical workflow for screening the antimicrobial activity of novel benzofuranone derivatives.

Antimicrobial_Workflow Workflow for Antimicrobial Activity Screening Synthesis Synthesis of Benzofuranone Derivatives Characterization Structural Characterization (NMR, Mass Spec) Synthesis->Characterization Primary_Screening Primary Screening (e.g., Agar Diffusion) Characterization->Primary_Screening MIC_Assay MIC Determination (Broth Microdilution) Primary_Screening->MIC_Assay Active Compounds SAR_Analysis Structure-Activity Relationship Analysis MIC_Assay->SAR_Analysis

A typical workflow for antimicrobial screening.

Anti-inflammatory Activity of Benzofuranone Derivatives

Several benzofuranone derivatives have exhibited significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and down-regulating inflammatory signaling pathways such as NF-κB and MAPK.[13][14]

This table summarizes the in vitro anti-inflammatory activity of various benzofuranone derivatives.

CompoundAssayIC50 (µM)Reference
Compound 1 NO Inhibition (LPS-stimulated RAW 264.7 cells)17.3[10]
Compound 4 NO Inhibition (LPS-stimulated RAW 264.7 cells)16.5[10]
Compound 5d NO Inhibition (LPS-stimulated RAW 264.7 cells)52.23 ± 0.97[13]
Compound 2b Carrageenan-induced paw edema inhibition (%)79.37% (at 100 mg/kg)[15]
Compound 2c Carrageenan-induced paw edema inhibition (%)83.07% (at 100 mg/kg)[15]
Compound 6b Carrageenan-induced paw edema inhibition (%)71.10% (at 2h)[12]

Note: For NO inhibition, a lower IC50 value indicates greater potency. For paw edema, a higher percentage of inhibition indicates stronger anti-inflammatory activity.

The anti-inflammatory activity of benzofuranone derivatives is often assessed by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.

The diagram below illustrates the inhibitory effect of certain benzofuranone derivatives on the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.

Inflammation_Pathway Inhibition of Inflammatory Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKKα/β TLR4->IKK Nucleus Nucleus MAPK->Nucleus IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65) IkBa->NFkB releases NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (NO, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription Benzofuranone Benzofuranone Derivative (e.g., 5d) Benzofuranone->MAPK inhibits phosphorylation Benzofuranone->IKK inhibits phosphorylation

Mechanism of anti-inflammatory action.

References

A Comparative Guide to the Efficacy of 5-Hydroxybenzofuran-3(2H)-one Analogs In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer efficacy of 5-Hydroxybenzofuran-3(2H)-one analogs, a class of compounds known as aurones, based on available preclinical experimental data. The focus is on presenting quantitative in vitro and in vivo data to aid in the evaluation of these compounds as potential therapeutic agents.

Introduction

This compound and its derivatives, commonly known as aurones, are a class of flavonoids that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anti-cancer properties. This guide centers on the comparative efficacy of these analogs, with a particular focus on a promising lead compound, (2Z)-2-(3,4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one, hereafter referred to as Compound S6.

In Vitro Efficacy: A Comparative Analysis

The in vitro cytotoxicity of this compound analogs has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth.

A significant study by Xie et al. (2015) identified Compound S6 as a potent anti-cancer agent. Its cytotoxic effects were assessed against a panel of 21 human cancer cell lines. The results demonstrated that the cervical cancer cell line HeLa, the liver cancer cell line HepG2, and the colon cancer cell line SW620 were particularly sensitive to treatment with Compound S6.[1]

While comprehensive in vivo data for a wide range of analogs is limited in the current literature, in vitro studies have explored the structure-activity relationships of various aurone derivatives. For instance, a study on a series of aurone derivatives highlighted that compounds with five-membered heteroaromatic rings in the benzylidene fragment exhibited significant anti-cancer activity.[2]

Table 1: In Vitro Cytotoxicity of Compound S6 Against a Panel of Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer0.8 ± 0.1
HepG2Liver Cancer1.2 ± 0.2
SW620Colon Cancer1.5 ± 0.3
A549Lung Cancer2.1 ± 0.4
MCF-7Breast Cancer3.5 ± 0.6
PC-3Prostate Cancer4.2 ± 0.7
.........

Data extracted from Xie et al. (2015). The table is a representation of the extensive data presented in the study.

In Vivo Efficacy: Xenograft Tumor Model

The in vivo anti-tumor activity of Compound S6 was evaluated in a nude mouse xenograft model using the liver cancer cell line QGY-7401.[1] This is a critical step in preclinical development, providing insights into a compound's efficacy in a living organism.

Mice bearing QGY-7401 tumors were treated with Compound S6, and tumor growth was monitored over time. The study demonstrated a significant suppression of tumor growth in the mice treated with Compound S6 compared to the vehicle-treated control group.[1]

Table 2: In Vivo Anti-Tumor Efficacy of Compound S6

Treatment GroupDosageTumor Growth Inhibition (%)p-value
Vehicle Control---
Compound S650 mg/kg58.7< 0.01

Data extracted from Xie et al. (2015).

Mechanism of Action: Targeting Aurora B Kinase

Compound S6 has been identified as a novel inhibitor of Aurora B kinase, a key regulator of mitosis.[1] Aberrant expression and activity of Aurora B are frequently observed in various cancers, making it an attractive target for cancer therapy.

The proposed mechanism of action involves the binding of Compound S6 to Aurora B, thereby inhibiting its kinase activity. This leads to defects in chromosome segregation and ultimately triggers apoptosis (programmed cell death) in cancer cells.[1]

Signaling Pathway Diagram

Aurora_B_Inhibition_Pathway Mechanism of Action of Compound S6 Compound_S6 Compound S6 Aurora_B Aurora B Kinase Compound_S6->Aurora_B Inhibition Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylation Chromosome_Segregation Proper Chromosome Segregation Phospho_Histone_H3 Phospho-Histone H3 (Ser10) Histone_H3->Phospho_Histone_H3 Phospho_Histone_H3->Chromosome_Segregation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of Aurora B Kinase by Compound S6 leading to cell cycle arrest and apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the evaluation of Compound S6.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds (e.g., Compound S6) for a specified duration (e.g., 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curve.

In Vivo Xenograft Model
  • Cell Implantation: Human cancer cells (e.g., QGY-7401) were subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Compound Administration: Mice were randomized into treatment and control groups. The treatment group received the test compound (e.g., Compound S6) via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group received the vehicle.

  • Tumor Measurement: Tumor volume was measured regularly using calipers.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition was calculated by comparing the tumor volumes of the treated group to the control group.

Experimental Workflow Diagram

Experimental_Workflow Preclinical Evaluation Workflow for this compound Analogs Synthesis Synthesis of Analogs In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification (e.g., Compound S6) In_Vitro_Screening->Lead_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Assays) Lead_Identification->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) Lead_Identification->In_Vivo_Efficacy Preclinical_Development Further Preclinical Development In_Vivo_Efficacy->Preclinical_Development

Caption: A generalized workflow for the preclinical evaluation of novel anti-cancer compounds.

Conclusion and Future Directions

The available data, particularly for Compound S6, demonstrate that this compound analogs are a promising class of anti-cancer agents. The potent in vitro cytotoxicity against a broad range of cancer cell lines and the significant in vivo tumor growth inhibition highlight their therapeutic potential. The identification of Aurora B kinase as a molecular target provides a solid mechanistic basis for their anti-proliferative effects.

Further research is warranted to explore the structure-activity relationships within this class of compounds more comprehensively. The synthesis and evaluation of a wider range of analogs in both in vitro and in vivo models will be crucial for identifying candidates with improved efficacy and drug-like properties. Future studies should also focus on detailed pharmacokinetic and toxicological profiling to assess the clinical translatability of these promising compounds.

References

A Comparative Guide to the Biological Activities of 5-Hydroxybenzofuran-3(2H)-one and Related Aurones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While the precise biological target of 5-Hydroxybenzofuran-3(2H)-one has not been definitively validated in publicly available literature, the broader class of benzofuranones, particularly the structurally related aurones, has been the subject of extensive research. These investigations have revealed a wide spectrum of biological activities, including anticancer, antioxidant, and enzyme inhibitory effects. This guide provides a comparative overview of these activities for this compound analogs and related aurones, supported by experimental data and detailed methodologies to aid in the evaluation of this compound class.

Anticancer Activity

Benzofuranone and aurone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Table 1: Cytotoxic Activity of Benzofuranone and Aurone Derivatives against Cancer Cell Lines

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
3-methylbenzofuran derivative 16b A549 (Lung Carcinoma)MTT1.48[1]
3-amidobenzofuran derivative 28g MDA-MB-231 (Breast Cancer)MTT3.01[1]
3-amidobenzofuran derivative 28g HCT-116 (Colon Carcinoma)MTT5.20[1]
5-bromoaurone derivativeK562 (Leukemia)Not Specified0.37[2]
4,6,4'-trihydroxyauroneNot SpecifiedNot SpecifiedInduces 75% inhibition at 100 µM[3]

Experimental Protocol: Cell Viability Assay (Resazurin-Based)

A common method to assess the cytotoxic effects of compounds on cancer cells is the resazurin-based viability assay.[4][5]

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: After the incubation period, a solution of resazurin is added to each well.

  • Incubation and Measurement: The plate is incubated for a few hours, during which viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.

  • Data Analysis: The fluorescence is measured using a plate reader, and the cell viability is calculated as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Logical Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Select Cancer Cell Lines C Seed Cells in 96-well Plates A->C B Prepare Stock Solutions of Test Compounds D Treat Cells with Compound Dilutions B->D C->D E Incubate for 24-72 hours D->E F Perform Viability Assay (e.g., Resazurin) E->F G Measure Fluorescence/Absorbance F->G H Calculate Percent Viability G->H I Determine IC50 Values H->I G cluster_pathway PI3K/Akt Signaling Pathway cluster_intervention Intervention PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Flavonoids Flavonoids (e.g., Aurones) Flavonoids->PI3K Flavonoids->Akt

References

A Comparative Guide to the Spectroscopic Data of Benzofuranones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the spectroscopic data of 2(3H)-benzofuranone and 3(2H)-benzofuranone, complete with experimental protocols and workflow diagrams to aid in the identification and characterization of these important chemical entities.

Benzofuranones are a class of bicyclic heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. Their unambiguous identification and characterization are crucial in the fields of medicinal chemistry, natural product synthesis, and drug development. This guide provides a comprehensive comparison of the spectroscopic data for two common isomers, 2(3H)-benzofuranone and 3(2H)-benzofuranone, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2(3H)-benzofuranone and 3(2H)-benzofuranone, providing a clear and objective comparison of their characteristic spectral features.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
2(3H)-Benzofuranone 7.80 (d, 1H), 7.60 (t, 1H), 7.35 (d, 1H), 7.25 (t, 1H), 4.70 (s, 2H)175.0 (C=O), 158.0 (C-O), 136.0, 128.5, 125.0, 122.0, 121.0, 70.0 (CH₂)
3(2H)-Benzofuranone 7.70 (d, 1H), 7.50 (t, 1H), 7.15 (d, 1H), 7.05 (t, 1H), 3.70 (s, 2H)205.0 (C=O), 160.0 (C-O), 137.0, 129.0, 124.0, 121.5, 112.0, 38.0 (CH₂)
Note: NMR data is typically recorded in CDCl₃ and chemical shifts are referenced to TMS (0 ppm). Actual values may vary slightly depending on the solvent and experimental conditions.
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data
Compound IR (cm⁻¹) Mass Spectrometry (m/z)
2(3H)-Benzofuranone 1780 (C=O stretch), 1610, 1470 (aromatic C=C stretch), 1220 (C-O stretch)134 (M⁺), 106, 78[1]
3(2H)-Benzofuranone 1715 (C=O stretch), 1600, 1460 (aromatic C=C stretch), 1280 (C-O stretch)134 (M⁺), 105, 77[2]
Note: IR data is often recorded from a thin film or KBr pellet. Mass spectral data corresponds to the major fragments observed under electron ionization (EI).

Experimental Protocols

Detailed methodologies are essential for the accurate acquisition and interpretation of spectroscopic data. The following are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the benzofuranone sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: The data is acquired on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H NMR). Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the benzofuranone is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

  • Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.

  • Data Acquisition: The sample is placed in the spectrometer's beam path, and the spectrum is acquired by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The sample interferogram is ratioed against the background interferogram and then Fourier transformed to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The benzofuranone sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: The sample molecules are ionized, most commonly using Electron Ionization (EI), which involves bombarding the molecules with a high-energy electron beam.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value to generate the mass spectrum.

Experimental Workflow and Data Analysis

The process of identifying an unknown compound and comparing its spectroscopic data with known standards follows a logical workflow. The diagram below illustrates the typical steps involved in the characterization of a benzofuranone sample.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Comparison Sample Unknown Benzofuranone Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Prepare for Direct Inlet/GC Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Comparison Compare with Known Benzofuranone Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Compound Identification Comparison->Identification

Spectroscopic analysis workflow for benzofuranone identification.

This guide provides a foundational comparison of the spectroscopic data for 2(3H)- and 3(2H)-benzofuranone. For more complex substituted benzofuranones, these fundamental spectral features will be altered by the electronic and steric effects of the substituents, and a more detailed analysis will be required for complete structural elucidation. Researchers are encouraged to consult specialized spectroscopic databases and literature for data on specific derivatives.

References

A Comparative Efficacy Analysis of Commercially Available Benzofuranone Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of key benzofuranone-based drugs, supported by experimental data and detailed methodologies.

The benzofuranone scaffold is a privileged structural motif found in numerous clinically significant drugs, contributing to a wide range of pharmacological activities. This guide provides a comparative overview of the efficacy of prominent commercially available drugs containing this core structure, with a focus on their application in treating cardiac arrhythmias. This analysis is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Comparative Efficacy of Antiarrhythmic Benzofuranone Drugs

Amiodarone and its analogue Dronedarone are two key benzofuranone-containing drugs primarily used in the management of cardiac arrhythmias. While both drugs share a common structural heritage, their efficacy and safety profiles exhibit notable differences.

Quantitative Efficacy Data

The following table summarizes key efficacy data for Amiodarone and Dronedarone in the context of atrial fibrillation (AF), a common type of arrhythmia.

DrugPrimary EndpointStudy PopulationEfficacy MetricResult
Amiodarone Recurrence of Atrial FibrillationPatients with persistent AFRecurrence RateLower recurrence rate compared to placebo and other antiarrhythmics.
Dronedarone First Cardiovascular Hospitalization or DeathPatients with paroxysmal or persistent AFHazard Ratio (HR)HR 0.74 (0.65-0.84) vs. placebo in the ATHENA trial.
Dronedarone Increased MortalityPatients with permanent AFHazard Ratio (HR)HR 2.29 (1.34-3.94) for cardiovascular death in the PALLAS trial, leading to a contraindication in this population.

Note: Direct head-to-head trials comparing Amiodarone and Dronedarone have been limited. Efficacy often needs to be inferred from placebo-controlled trials and meta-analyses. Amiodarone is generally considered more potent but carries a higher risk of adverse effects.

Detailed Experimental Methodologies

The clinical efficacy of these drugs is established through rigorous, large-scale clinical trials. The methodologies of two landmark trials are detailed below.

ATHENA Trial (for Dronedarone)
  • Objective: To evaluate the efficacy and safety of dronedarone in preventing cardiovascular hospitalization or death in patients with paroxysmal or persistent atrial fibrillation or atrial flutter.

  • Study Design: A multicenter, multinational, randomized, double-blind, placebo-controlled trial.

  • Patient Population: 4,628 patients with a history of paroxysmal or persistent atrial fibrillation or atrial flutter.

  • Intervention: Patients were randomly assigned to receive either 400 mg of dronedarone twice daily or a placebo.

  • Primary Endpoint: The first cardiovascular hospitalization or death from any cause.

  • Key Exclusion Criteria: Patients with permanent atrial fibrillation or severe heart failure.

PALLAS Trial (for Dronedarone)
  • Objective: To assess the efficacy and safety of dronedarone in patients with permanent atrial fibrillation and additional risk factors for major vascular events.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Patient Population: Patients over 65 years of age with permanent atrial fibrillation and at least two additional cardiovascular risk factors.

  • Intervention: Patients were randomized to receive either 400 mg of dronedarone twice daily or a placebo.

  • Primary Endpoint: A composite of stroke, myocardial infarction, systemic embolism, or cardiovascular death.

  • Outcome: The trial was terminated prematurely due to an increased risk of cardiovascular events, including stroke and cardiovascular death, in the dronedarone group.

Signaling Pathways and Experimental Workflows

The mechanism of action of antiarrhythmic drugs often involves complex interactions with ion channels and signaling pathways within cardiac myocytes.

Mechanism of Action of Amiodarone and Dronedarone

Both Amiodarone and Dronedarone are multi-channel blockers, affecting several types of ion channels involved in the cardiac action potential. Their primary mechanism involves blocking potassium channels, which prolongs the repolarization phase and the effective refractory period of cardiac cells. They also exhibit effects on sodium and calcium channels, as well as beta-adrenergic receptors.

Antiarrhythmic_Drug_Mechanism cluster_membrane Cardiac Myocyte Membrane Na_Channel Sodium Channel Ca_Channel Calcium Channel K_Channel Potassium Channel Beta_Receptor Beta-Adrenergic Receptor Amiodarone Amiodarone Amiodarone->Na_Channel Blocks Amiodarone->Ca_Channel Blocks Amiodarone->K_Channel Blocks Amiodarone->Beta_Receptor Blocks Dronedarone Dronedarone Dronedarone->Na_Channel Blocks Dronedarone->Ca_Channel Blocks Dronedarone->K_Channel Blocks Dronedarone->Beta_Receptor Blocks

Mechanism of Action of Amiodarone and Dronedarone.
General Workflow for Preclinical Efficacy Testing

The development of new antiarrhythmic drugs involves a standardized preclinical testing workflow to assess their electrophysiological effects.

Preclinical_Workflow Start New Benzofuranone Derivative Synthesis In_Vitro In Vitro Patch Clamp (Ion Channel Screening) Start->In_Vitro Step 1 Ex_Vivo Ex Vivo Langendorff (Isolated Heart Model) In_Vitro->Ex_Vivo Step 2 In_Vivo In Vivo Animal Model of Arrhythmia Ex_Vivo->In_Vivo Step 3 Data_Analysis Data Analysis and Efficacy Assessment In_Vivo->Data_Analysis Step 4 End Lead Compound Selection Data_Analysis->End Step 5

Preclinical Efficacy Testing Workflow.

This guide provides a foundational comparison of commercially available benzofuranone drugs in the context of antiarrhythmic therapy. The provided data and methodologies highlight the importance of specific patient populations and endpoints in evaluating drug efficacy. Further research into the nuanced mechanisms of these compounds will continue to inform the development of safer and more effective therapeutics.

Navigating the Isomeric Landscape of 5-Hydroxybenzofuran-3(2H)-one: A Comparative Guide to Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient. This guide provides a comparative analysis of analytical methodologies for assessing the isomeric purity of 5-Hydroxybenzofuran-3(2H)-one, a key building block in the synthesis of various pharmaceutical compounds.

This compound possesses a stereocenter at the C3 position and can also exist as different positional isomers, the most common of which is 5-Hydroxybenzofuran-2(3H)-one. The presence of these isomers can significantly impact the pharmacological activity and toxicity profile of the final drug product. Therefore, robust analytical methods are required to separate and quantify these isomeric impurities.

This guide explores two of the most powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a comparison of their performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable method for your research needs.

Method Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for isomeric purity analysis depends on several factors, including the volatility and thermal stability of the analyte, the desired sensitivity, and the available instrumentation. The following table summarizes the key performance attributes of each technique for the analysis of this compound isomers.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Applicability Directly applicable to this compound and its isomers.Requires derivatization to increase volatility and thermal stability.
Isomer Separation Excellent for both positional and chiral isomers (with a chiral stationary phase).Good for positional isomers; chiral analysis requires a specific chiral column.
Sensitivity High, typically in the ng to µg range.Very high, often in the pg to ng range.
Quantification Highly accurate and precise with UV or MS detection.Accurate and precise, especially with the use of isotopically labeled internal standards.
Sample Throughput Moderate, with typical run times of 15-30 minutes.Moderate, with similar run times to HPLC, but sample preparation can be more time-consuming.
Instrumentation Cost Moderate to high.High.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Positional and Chiral Isomer Analysis

This protocol provides a general framework for the separation of positional and chiral isomers of this compound. Method optimization will be required for specific applications.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector. For chiral analysis, a chiral detector (e.g., circular dichroism) can be beneficial.

2. Chromatographic Conditions for Positional Isomer Separation:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid) is often effective. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm).

  • Injection Volume: 10 µL.

3. Chromatographic Conditions for Chiral Isomer (Enantiomer) Separation:

  • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often successful for separating enantiomers of compounds with aromatic rings and carbonyl groups.[1]

  • Mobile Phase: The mobile phase will depend on the specific chiral column used. A mixture of n-hexane and a polar organic solvent like isopropanol or ethanol is common for normal-phase chiral chromatography.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at an appropriate wavelength.

4. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Positional Isomer Analysis

GC-MS can be a powerful tool for the separation and identification of positional isomers. Due to the polarity and relatively low volatility of this compound, derivatization is typically necessary.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole MS).

2. Derivatization:

  • Silylation is a common derivatization technique for compounds with hydroxyl groups. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used to convert the hydroxyl group to a less polar and more volatile trimethylsilyl (TMS) ether. The reaction is typically carried out by heating the sample with the silylating agent in a suitable solvent (e.g., pyridine or acetonitrile).

3. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

  • Identification: Isomers can be identified based on their retention times and unique mass fragmentation patterns.

Visualizing the Workflow and Isomeric Relationships

To better understand the process of isomeric purity analysis and the relationships between the different isomers of this compound, the following diagrams are provided.

Isomeric Purity Analysis Workflow cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing cluster_result Result Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC Analysis Filtration->HPLC GCMS GC-MS Analysis (with Derivatization) Filtration->GCMS Chromatogram Chromatogram Acquisition HPLC->Chromatogram GCMS->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification of Isomers Integration->Quantification Purity Isomeric Purity Report Quantification->Purity

A generalized workflow for the isomeric purity analysis of this compound.

Isomers of this compound cluster_positional Positional Isomers cluster_chiral Enantiomers (Chiral Isomers) Parent This compound Isomer2one 5-Hydroxybenzofuran-2(3H)-one Parent->Isomer2one Positional Isomerism R_enantiomer (R)-5-Hydroxybenzofuran-3(2H)-one Parent->R_enantiomer Chiral Center at C3 S_enantiomer (S)-5-Hydroxybenzofuran-3(2H)-one Parent->S_enantiomer Chiral Center at C3

Relationship between this compound and its potential isomers.

Conclusion

Both HPLC and GC-MS are valuable techniques for the isomeric purity analysis of this compound. HPLC, particularly with the use of chiral stationary phases, offers a direct and versatile approach for the separation of both positional and chiral isomers. GC-MS, while requiring a derivatization step, provides excellent sensitivity and structural information that can be crucial for impurity identification. The selection of the optimal method will depend on the specific requirements of the analysis, including the types of isomers to be quantified, the required sensitivity, and the available resources. The protocols and workflows presented in this guide provide a solid foundation for developing and implementing robust and reliable methods for ensuring the isomeric purity of this important pharmaceutical intermediate.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 5-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 5-Hydroxybenzofuran-3(2H)-one. The following procedural guidance is designed to ensure a safe laboratory environment and operational efficiency.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentStandard/Specification
Eye and Face Protection Chemical splash goggles or a face shield worn over safety glasses.ANSI Z.87.1 1989 standard[2]
Skin Protection Chemical-resistant gloves (e.g., disposable nitrile gloves for short-term protection). A lab coat or chemical-resistant coveralls. Closed-toe shoes.Consult manufacturer's glove selection guide for chemical compatibility[2].
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is insufficient, a NIOSH-approved respirator may be required[2][3].NIOSH approved[3]
Body Protection A lab coat, buttoned, or coveralls to protect skin[2][4]. For larger quantities or risk of splash, chemical-resistant "bunny suit" coveralls may be appropriate[4].N/A

Experimental Workflow and Safe Handling Protocol

The following diagram and protocol outline a safe and efficient workflow for handling this compound in a laboratory setting.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase start Start: Receive and Log Compound assess_hazards Assess Hazards (Review available data and SDS of related compounds) start->assess_hazards select_ppe Select Appropriate PPE based on Hazard Assessment assess_hazards->select_ppe prepare_work_area Prepare Work Area (e.g., Fume Hood) select_ppe->prepare_work_area weigh_transfer Weigh and Transfer Compound prepare_work_area->weigh_transfer conduct_experiment Conduct Experiment weigh_transfer->conduct_experiment decontaminate Decontaminate Work Area and Equipment conduct_experiment->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste end_op End of Operation dispose_waste->end_op

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before handling, consult the available safety information and the SDS of structurally similar compounds to understand potential hazards.

    • Ensure that the designated work area, preferably a chemical fume hood, is clean and uncluttered.

    • Select and don the appropriate PPE as outlined in Table 1.

  • Handling:

    • When weighing and transferring the compound, use spark-proof tools and take precautions against static discharge, as related benzofurans can be flammable[1].

    • Handle the material in a manner that minimizes the generation of dust or aerosols.

    • Keep the container tightly closed when not in use[1].

  • In Case of a Spill:

    • For small spills, absorb the material with an inert absorbent material.

    • Collect the absorbed material into a suitable, closed container for disposal[1].

    • Ensure the area is well-ventilated during cleanup.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware (e.g., gloves, pipette tips) Place in a designated, sealed hazardous waste container.
Empty Containers Rinse thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.

In the absence of specific disposal guidelines for this compound, it is recommended to consult your institution's Environmental Health and Safety (EHS) department for guidance. As a general principle for chemical waste, incineration is often the preferred method for organic compounds[5].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxybenzofuran-3(2H)-one
Reactant of Route 2
Reactant of Route 2
5-Hydroxybenzofuran-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.